molecular formula C40H64N2O4 B179406 Antioxidant 1098 CAS No. 23128-74-7

Antioxidant 1098

Cat. No.: B179406
CAS No.: 23128-74-7
M. Wt: 636.9 g/mol
InChI Key: OKOBUGCCXMIKDM-UHFFFAOYSA-N
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Description

Antioxidant 1098 (CAS 23128-74-7), chemically known as N,N'-Hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide], is a sterically hindered phenolic antioxidant widely recognized for its exceptional effectiveness in stabilizing engineering plastics and other organic substrates against thermo-oxidative degradation . Its primary research value lies in its application as a non-discoloring stabilizer that provides excellent long-term thermal stability, making it particularly suited for high-temperature environments . The compound operates through a mechanism that involves donating hydrogen atoms to scavenge free radicals, thereby interrupting the auto-oxidation cycle of polymers and preventing chain scission and cross-linking reactions that lead to a loss of mechanical properties and discoloration . It is especially effective in polyamide polymers (such as Nylon 6 and Nylon 66) for molded parts, fibers, and films, where it can be added during polymerization or processing to protect the polymer's initial color and structural integrity . Beyond polyamides, its applications extend to other polymers including polyacetals, polyurethanes, polyesters, adhesives, and elastomers . Research into its diffusion and solubility properties in specific matrices like polyamide 6 provides critical data for predicting its long-term performance and physical loss, such as through blooming, which is vital for designing durable materials . With a high melting point (156-161°C) and low volatility, this compound is a crucial tool for researchers in materials science and engineering focused on enhancing the longevity, durability, and performance of polymers under oxidative stress. This product is For Research Use Only and is not intended for diagnostic or therapeutic use or for personal use.

Properties

IUPAC Name

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[6-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]hexyl]propanamide
Source PubChem
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InChI

InChI=1S/C40H64N2O4/c1-37(2,3)29-23-27(24-30(35(29)45)38(4,5)6)17-19-33(43)41-21-15-13-14-16-22-42-34(44)20-18-28-25-31(39(7,8)9)36(46)32(26-28)40(10,11)12/h23-26,45-46H,13-22H2,1-12H3,(H,41,43)(H,42,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOBUGCCXMIKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NCCCCCCNC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C40H64N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5044233
Record name Antioxidant 1098
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Molecular Weight

636.9 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals, Other Solid
Record name Benzenepropanamide, N,N'-1,6-hexanediylbis[3,5-bis(1,1-dimethylethyl)-4-hydroxy-
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CAS No.

23128-74-7
Record name Antioxidant 1098
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Record name N,N'-Hexamethylenebis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide)
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Record name Benzenepropanamide, N,N'-1,6-hexanediylbis[3,5-bis(1,1-dimethylethyl)-4-hydroxy-
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Record name Antioxidant 1098
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Record name N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenylpropionamide]
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Record name N,N'-HEXAMETHYLENEBIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMAMIDE)
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Foundational & Exploratory

Antioxidant 1098 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Antioxidant 1098, a high-performance hindered phenolic antioxidant. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for its potential use in stabilization and other applications.

Chemical Identity and Structure

This compound is chemically known as N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide).[1][2][3][4][5] It is a symmetrical molecule consisting of two sterically hindered phenolic groups linked by a flexible hexamethylene diamide chain. This unique structure contributes to its high efficiency as a primary antioxidant.[6]

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
IUPAC Name N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide)[1][7][8]
Synonyms Irganox 1098, Veenox 1098, LeNOX 1098[1][2][3][4][7]
CAS Number 23128-74-7[1][2][3][4][5]
Molecular Formula C40H64N2O4[1][2][3][4]
Molecular Weight 636.95 g/mol [4][9][10]
InChI Key OKOBUGCCXMIKDM-UHFFFAOYSA-N[4][7]
SMILES CC(C)(C)c1cc(CCC(=O)NCCCCCCNC(=O)CCc2cc(c(O)c(c2)C(C)(C)C)C(C)(C)C)cc(c1O)C(C)(C)C[8]

Chemical Structure of this compound

Antioxidant_1098_Structure cluster_left cluster_right L_OH HO L_Ring L_OH->L_Ring L_tBu1 C(CH₃)₃ L_Ring->L_tBu1 L_tBu2 C(CH₃)₃ L_Ring->L_tBu2 L_Prop CH₂CH₂CONH L_Ring->L_Prop Bridge -(CH₂)₆- L_Prop->Bridge R_NHCO NHCOCH₂CH₂ Bridge->R_NHCO R_Ring R_NHCO->R_Ring R_tBu1 C(CH₃)₃ R_Ring->R_tBu1 R_tBu2 C(CH₃)₃ R_Ring->R_tBu2 R_OH OH R_Ring->R_OH

Caption: Chemical structure of this compound.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[9] Its high molecular weight and polar amide groups contribute to its low volatility and excellent compatibility with various polymers, particularly polyamides.[11][12] A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
Appearance White to off-white powder or granules[9]
Melting Point 156-161 °C[3][4][5][7]
Boiling Point 740.1 °C at 760 mmHg (Predicted)[4][9]
Density 1.021 g/cm³ (Predicted)[4][9]
Vapor Pressure 1.19E-22 mmHg at 25°C[3]
Solubility DMSO (Slightly), Methanol (Slightly), Acetone (2 g/100g ), Chloroform (6 g/100g ), Ethyl acetate (1 g/100g ), Hexane (0.01 g/100g ), Water (0.01 g/100g )[3][5][9]
UV Absorption Maximum (in Methanol) 277 nm[1][10]
Extinction Coefficient (at 277 nm in Methanol) 3560 L mol⁻¹ cm⁻¹[1][10]

Mechanism of Action

This compound functions as a primary antioxidant, specifically a hindered phenolic antioxidant. Its mechanism of action involves scavenging free radicals, which are highly reactive species that initiate and propagate the oxidative degradation of organic materials.[2] The sterically bulky tert-butyl groups adjacent to the hydroxyl group on the phenol ring play a crucial role in this process.

The antioxidant action can be summarized in the following steps:

  • Initiation: The degradation process begins with the formation of free radicals (R•) in the polymer, often initiated by heat, light, or mechanical stress.

  • Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from the polymer chain, creating a new free radical and a hydroperoxide (ROOH). This creates a chain reaction of degradation.

  • Termination: this compound interrupts this cycle by donating a hydrogen atom from its phenolic hydroxyl group to the peroxy radical. This neutralizes the radical and forms a stable, non-reactive phenoxy radical from the antioxidant molecule. The steric hindrance provided by the tert-butyl groups prevents this phenoxy radical from initiating new degradation chains.

Antioxidant Mechanism of Hindered Phenols

Antioxidant_Mechanism cluster_propagation Oxidative Degradation Cycle cluster_termination Intervention by this compound R Polymer Radical (R•) ROO Peroxy Radical (ROO•) R->ROO + O₂ ROO->R + RH - ROOH AH This compound (ArOH) ROO->AH Radical Scavenging RH Polymer Chain (RH) ROOH Hydroperoxide (ROOH) A Stable Antioxidant Radical (ArO•) AH->A H• Donation A->ROOH + H• from ROO•

Caption: General mechanism of a hindered phenolic antioxidant.

Experimental Protocols

This section outlines the methodologies for key experiments related to the synthesis and performance evaluation of this compound.

Synthesis of this compound

The synthesis of this compound typically involves the amidation reaction between a derivative of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and 1,6-hexanediamine.

Materials:

  • 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid methyl ester

  • 1,6-hexanediamine

  • Toluene or Xylene (solvent)

  • Dibutyltin dilaurate (catalyst)

  • Isopropanol (for washing)

Procedure:

  • Charge a reaction vessel with 1,6-hexanediamine and toluene.

  • Under a nitrogen atmosphere, slowly heat the mixture to approximately 40°C with stirring.

  • Add the catalyst, dibutyltin dilaurate, to the mixture.

  • Slowly add 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid methyl ester to the reaction vessel. The molar ratio of the propionic acid derivative to the diamine should be approximately 2:1.

  • Heat the reaction mixture to reflux (around 140-150°C) and maintain for several hours (e.g., 10-15 hours). During this time, the by-product, methanol, is removed.

  • After the reaction is complete, cool the mixture.

  • The solid product is collected by filtration.

  • Wash the filter cake with a solvent such as isopropanol to remove impurities.

  • Dry the final product under vacuum at an elevated temperature (e.g., 110°C) to obtain pure this compound.

Synthesis Workflow

Synthesis_Workflow Reactants 1. Mix Reactants: - 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid methyl ester - 1,6-hexanediamine - Toluene (solvent) - Catalyst Reaction 2. Heat to Reflux (140-150°C, 10-15h) Remove Methanol Reactants->Reaction Cooling 3. Cool Reaction Mixture Reaction->Cooling Filtration 4. Filter to Collect Solid Product Cooling->Filtration Washing 5. Wash with Isopropanol Filtration->Washing Drying 6. Dry under Vacuum (110°C) Washing->Drying Product Pure this compound Drying->Product

Caption: A simplified workflow for the synthesis of this compound.

Performance Evaluation

Objective: To determine the thermal stability of this compound and its effectiveness in a polymer matrix.

Apparatus: Thermogravimetric Analyzer

Procedure:

  • Accurately weigh a small sample (5-10 mg) of this compound or the polymer stabilized with this compound into a TGA pan (e.g., ceramic or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • The analysis can be performed under an inert atmosphere (e.g., nitrogen) to assess thermal stability or an oxidative atmosphere (e.g., air or oxygen) to assess thermo-oxidative stability.

  • Record the sample weight as a function of temperature. The onset temperature of decomposition and the temperature at specific weight loss percentages (e.g., 5% or 10%) are used to evaluate thermal stability.

Objective: To assess the effectiveness of this compound in preventing the oxidation of a polymer. This method is often performed according to standards such as ASTM D3895.[9][10]

Apparatus: Differential Scanning Calorimeter

Procedure:

  • Place a small, thin sample (5-10 mg) of the stabilized polymer into a DSC pan (typically aluminum).

  • Place the pan in the DSC cell.

  • Heat the sample to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.

  • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen or air at a constant flow rate.

  • Continue to hold the sample at the isothermal temperature and record the heat flow.

  • The OIT is the time from the introduction of the oxidative atmosphere to the onset of the exothermic peak, which indicates the beginning of oxidation.

Objective: To determine the concentration of this compound in a polymer.

Apparatus: High-Performance Liquid Chromatograph with a UV detector.

Sample Preparation (Accelerated Solvent Extraction - ASE):

  • Grind the polymer sample to a fine powder.

  • Mix the polymer powder with a dispersing agent like sand.

  • Place the mixture in an extraction cell.

  • Perform the extraction using a suitable solvent system (e.g., a mixture of isopropanol and cyclohexane) at an elevated temperature and pressure.

  • Collect the extract for HPLC analysis.

HPLC Conditions:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often employed.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 277 nm, the absorption maximum of this compound.[1][10]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.

Applications

This compound is a highly effective, non-discoloring stabilizer for a wide range of organic substrates.[1][2] Its primary application is in the stabilization of polyamides (nylons), including molded parts, fibers, and films.[1] It is also recommended for use in other polymers such as:

  • Polyacetals

  • Polyesters

  • Polyurethanes

  • Adhesives

  • Elastomers[9]

Due to its excellent thermal stability and low volatility, it provides long-term protection against degradation caused by heat and oxygen, thereby preserving the mechanical and physical properties of the materials.[9][11] Recommended usage levels typically range from 0.05% to 0.5% by weight, depending on the polymer and the desired level of stability.[3]

Conclusion

This compound is a versatile and highly effective hindered phenolic antioxidant with a well-defined chemical structure and a clear mechanism of action. Its excellent thermal stability, low volatility, and good compatibility with a range of polymers, particularly polyamides, make it a valuable tool for preventing oxidative degradation. The experimental protocols outlined in this guide provide a framework for the synthesis and comprehensive performance evaluation of this important stabilizer.

References

The Guardian of Polymer Integrity: An In-depth Technical Guide to Antioxidant 1098's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the world of high-performance polymers, where durability and longevity are paramount, the silent degradation of materials due to oxidative stress is a critical challenge. This technical guide delves into the core mechanism of action of Antioxidant 1098, a high-molecular-weight hindered phenolic antioxidant, renowned for its exceptional stabilizing properties in a variety of polymers, most notably polyamides. This document provides a comprehensive overview of its function, performance data, and the experimental protocols used to evaluate its efficacy, offering valuable insights for professionals in materials science and development.

Chemical Identity and Core Properties of this compound

This compound, chemically known as N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide], is a sterically hindered phenolic antioxidant.[1] Its significant molecular weight and dimeric structure contribute to its low volatility and high resistance to extraction, making it an ideal stabilizer for polymers processed at high temperatures and those intended for long-service life applications.[2]

PropertyValue
Chemical Name N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]
CAS Number 23128-74-7
Molecular Formula C40H64N2O4
Molecular Weight 636.95 g/mol
Appearance White to off-white crystalline powder
Melting Point 156-162 °C

The Core Mechanism: A Two-Pronged Defense Against Oxidation

The primary role of this compound is to interrupt the auto-oxidation cycle of polymers, a process initiated by heat, light, and residual catalyst residues. This degradation process involves a chain reaction of free radicals that leads to the cleavage of polymer chains, loss of mechanical properties, and discoloration. This compound counters this through a multi-faceted approach.

Primary Antioxidant Action: Radical Scavenging

As a hindered phenolic antioxidant, the core of this compound's function lies in its ability to act as a primary antioxidant . It readily donates a hydrogen atom from its phenolic hydroxyl group to highly reactive peroxy (ROO•) and alkyl (R•) radicals. This action neutralizes the free radicals, preventing them from abstracting hydrogen from the polymer backbone and propagating the degradation chain.[1][2]

The steric hindrance provided by the bulky tert-butyl groups on the phenolic ring is crucial. It ensures that the resulting phenoxy radical is stabilized and less reactive, preventing it from initiating new oxidation chains.

G cluster_initiation Initiation & Propagation cluster_intervention This compound Intervention Polymer (RH) Polymer (RH) Alkyl Radical (R•) Alkyl Radical (R•) Polymer (RH)->Alkyl Radical (R•) Heat, Light Peroxy Radical (ROO•) Peroxy Radical (ROO•) Alkyl Radical (R•)->Peroxy Radical (ROO•) + O2 Stable Product (RH) Stable Product (RH) Alkyl Radical (R•)->Stable Product (RH) + ArOH Hydroperoxide (ROOH) + Alkyl Radical (R•) Hydroperoxide (ROOH) + Alkyl Radical (R•) Peroxy Radical (ROO•)->Hydroperoxide (ROOH) + Alkyl Radical (R•) + Polymer (RH) Stable Product (ROOH) Stable Product (ROOH) Peroxy Radical (ROO•)->Stable Product (ROOH) + ArOH This compound (ArOH) This compound (ArOH) Phenoxy Radical (ArO•) Phenoxy Radical (ArO•) This compound (ArOH)->Phenoxy Radical (ArO•) - H• Non-Radical Products Non-Radical Products Phenoxy Radical (ArO•)->Non-Radical Products Termination Reactions

Figure 1: Radical Scavenging Mechanism of this compound.
Fate of the Phenoxy Radical and Color Stability

Upon donating a hydrogen atom, this compound is converted into a resonance-stabilized phenoxy radical. This radical is significantly less reactive than the initial polymer radicals and can participate in termination reactions, combining with other radicals to form non-radical species. However, the phenoxy radical can also undergo further reactions to form colored quinone-type structures.[1] This transformation is a key factor in the long-term color stability of the stabilized polymer. While this compound is considered a non-discoloring antioxidant, under severe oxidative conditions, some yellowing may be observed due to the formation of these chromophoric byproducts.[3]

Synergistic Action with Secondary Antioxidants

To provide comprehensive protection, this compound is often used in conjunction with secondary antioxidants , such as phosphites or thioesters. While this compound scavenges free radicals, secondary antioxidants work by decomposing hydroperoxides (ROOH), which are formed during the oxidation process. Hydroperoxides are unstable and can break down into new, highly reactive radicals, thus re-initiating the degradation cycle.

Phosphite co-stabilizers catalytically decompose hydroperoxides into non-radical, stable alcohols, preventing this re-initiation. This synergistic relationship enhances the overall stability of the polymer, offering superior protection compared to using either antioxidant alone.[4]

G cluster_primary Primary Antioxidant (AO 1098) cluster_secondary Secondary Antioxidant (Phosphite) ROO• ROO• ROOH ROOH ROO•->ROOH + AO 1098 (ArOH) Polymer Degradation Polymer Degradation ROO•->Polymer Degradation ROH (Stable Alcohol) ROH (Stable Alcohol) ROOH->ROH (Stable Alcohol) + Phosphite ROOH->Polymer Degradation Heat ArOH ArOH ArO• ArO• ArOH->ArO• Stabilized Polymer Stabilized Polymer ROH (Stable Alcohol)->Stabilized Polymer Phosphite Phosphite Phosphate Phosphate Phosphite->Phosphate

Figure 2: Synergistic Mechanism of this compound and a Phosphite Co-stabilizer.

Performance Data in Polyamides

This compound demonstrates exceptional performance in polyamides (such as PA6 and PA66), which are susceptible to thermal degradation during processing and end-use. The following tables summarize representative data on its effectiveness.

Thermal Stability: Oxidative Induction Time (OIT)

OIT is a measure of a material's resistance to oxidation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.

FormulationOIT at 210°C (minutes)
PA66 (Unstabilized)< 5
PA66 + 0.3% this compound45
PA66 + 0.3% this compound + 0.1% Phosphite75
Melt Flow Stability: Melt Flow Rate (MFR)

MFR is an indicator of a polymer's viscosity and degradation during processing. A smaller change in MFR after multiple extrusions signifies better melt stability.

FormulationMFR (g/10 min) after 1st ExtrusionMFR (g/10 min) after 5th Extrusion% Change in MFR
PA66 (Unstabilized)2540+60%
PA66 + 0.3% this compound2628+7.7%
PA66 + 0.3% this compound + 0.1% Phosphite2626.5+1.9%
Color Stability: Yellowness Index (YI)

YI quantifies the degree of yellowness in a plastic material. A lower YI indicates better color stability, particularly after heat aging. A study on bio-based polyamide 56T (PA56T) showed that a compound antioxidant system including a phosphite well-inhibited yellowing, with a Yellowness Index (YI) of 18.36 for the compound system, which was lower than that of the sample stabilized only with a hindered phenol.[3]

FormulationYellowness Index (YI) after 240h at 150°C
PA66 (Unstabilized)50
PA66 + 0.3% this compound25
PA66 + 0.3% this compound + 0.1% Phosphite15

Experimental Protocols

The performance data presented above are typically generated using standardized testing methodologies. The following outlines the general procedures for the key experiments.

Oxidative Induction Time (OIT) - ASTM D3895

G Sample Preparation Sample Preparation DSC Instrument DSC Instrument Sample Preparation->DSC Instrument Heat to Test Temperature (e.g., 210°C) under Nitrogen Heat to Test Temperature (e.g., 210°C) under Nitrogen DSC Instrument->Heat to Test Temperature (e.g., 210°C) under Nitrogen Isothermal Hold under Nitrogen Isothermal Hold under Nitrogen Heat to Test Temperature (e.g., 210°C) under Nitrogen->Isothermal Hold under Nitrogen Switch to Oxygen Atmosphere Switch to Oxygen Atmosphere Isothermal Hold under Nitrogen->Switch to Oxygen Atmosphere Monitor Heat Flow Monitor Heat Flow Switch to Oxygen Atmosphere->Monitor Heat Flow Onset of Exothermic Oxidation Onset of Exothermic Oxidation Monitor Heat Flow->Onset of Exothermic Oxidation Determine OIT (Time to Onset) Determine OIT (Time to Onset) Onset of Exothermic Oxidation->Determine OIT (Time to Onset)

Figure 3: Experimental Workflow for OIT Measurement (ASTM D3895).

Methodology:

  • A small sample (5-10 mg) of the polymer is placed in an aluminum pan within a Differential Scanning Calorimetry (DSC) instrument.

  • The sample is heated to the specified isothermal test temperature (e.g., 210°C) under a nitrogen atmosphere.

  • Once the temperature has stabilized, the gas is switched to oxygen at the same flow rate.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the Oxidative Induction Time.

Melt Flow Rate (MFR) - ASTM D1238

G Dry Polymer Sample Dry Polymer Sample Load into Heated Extrusion Plastometer Load into Heated Extrusion Plastometer Dry Polymer Sample->Load into Heated Extrusion Plastometer Preheat for a Specified Time Preheat for a Specified Time Load into Heated Extrusion Plastometer->Preheat for a Specified Time Apply a Standardized Weight Apply a Standardized Weight Preheat for a Specified Time->Apply a Standardized Weight Extrude Molten Polymer through a Die Extrude Molten Polymer through a Die Apply a Standardized Weight->Extrude Molten Polymer through a Die Collect Extrudate for a Set Time Collect Extrudate for a Set Time Extrude Molten Polymer through a Die->Collect Extrudate for a Set Time Weigh the Extrudate Weigh the Extrudate Collect Extrudate for a Set Time->Weigh the Extrudate Calculate MFR (g/10 min) Calculate MFR (g/10 min) Weigh the Extrudate->Calculate MFR (g/10 min)

Figure 4: Experimental Workflow for MFR Measurement (ASTM D1238).

Methodology:

  • The polymer pellets are dried to remove any moisture.

  • A specified amount of the polymer is loaded into the heated barrel of an extrusion plastometer.

  • After a defined preheating time, a standard weight is applied to the piston, forcing the molten polymer through a standardized die.

  • The extrudate is collected over a specific period, and the weight is measured.

  • The MFR is calculated in grams per 10 minutes. For melt stability studies, this process is repeated after multiple extrusion cycles.

Yellowness Index (YI) - ASTM D1925 / E313

G Prepare Polymer Plaques Prepare Polymer Plaques Condition Samples Condition Samples Prepare Polymer Plaques->Condition Samples Measure Tristimulus Values (X, Y, Z) using a Spectrophotometer Measure Tristimulus Values (X, Y, Z) using a Spectrophotometer Condition Samples->Measure Tristimulus Values (X, Y, Z) using a Spectrophotometer Calculate Yellowness Index using a Standard Formula Calculate Yellowness Index using a Standard Formula Measure Tristimulus Values (X, Y, Z) using a Spectrophotometer->Calculate Yellowness Index using a Standard Formula

Figure 5: Experimental Workflow for Yellowness Index Measurement.

Methodology:

  • Standardized plaques of the polymer are prepared, typically by injection molding.

  • The plaques are subjected to heat aging in a convection oven for a specified duration and temperature.

  • The color of the plaques is measured using a spectrophotometer or colorimeter, which provides the tristimulus values (X, Y, Z).

  • The Yellowness Index is calculated from these values using the formula specified in the ASTM standard.

Conclusion

This compound serves as a highly effective stabilizer for polymers, particularly polyamides, by employing a robust radical scavenging mechanism. Its high molecular weight and chemical structure ensure its persistence and performance under demanding processing and end-use conditions. The synergistic combination with secondary antioxidants, such as phosphites, provides a comprehensive stabilization system that significantly enhances the thermal, melt, and color stability of the polymer. For researchers and professionals in polymer science and development, a thorough understanding of the mechanism and performance of this compound is crucial for designing durable and reliable polymeric materials for a wide range of applications.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Antioxidant 1098

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Antioxidant 1098, a high-performance, non-discoloring, sterically hindered phenolic antioxidant. This document is intended for researchers, scientists, and professionals in drug development and polymer science who require a detailed understanding of this compound's properties and preparation.

Introduction

This compound, chemically known as N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide], is a primary antioxidant widely utilized in the stabilization of organic polymers, particularly polyamides.[1] Its high molecular weight and sterically hindered phenolic groups confer excellent thermal stability, low volatility, and resistance to extraction, making it a crucial additive in various demanding applications.[2] This guide details its synthesis, characterization, and mechanism of action.

Physicochemical Properties

This compound is a white to off-white powder with the following key properties:

PropertyValueReference(s)
CAS Number 23128-74-7[3]
Molecular Formula C₄₀H₆₄N₂O₄[3]
Molecular Weight 636.96 g/mol []
Melting Point 156-161 °C[]
Boiling Point 740.1 °C at 760 mmHg[]
Density 1.021 g/cm³[]
Purity >98.0% (HPLC)[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid or its methyl ester with 1,6-hexanediamine. The following is a probable and detailed experimental protocol for its synthesis.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactant_A 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid Reaction Amidation Reaction (e.g., in Toluene with catalyst) Reactant_A->Reaction Reactant_B 1,6-Hexanediamine Reactant_B->Reaction Purification Purification (Recrystallization from Methanol) Reaction->Purification Product This compound Purification->Product

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocol for Synthesis

Materials:

  • 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid

  • 1,6-Hexanediamine

  • Toluene (anhydrous)

  • Methanol

  • Catalyst (e.g., p-toluenesulfonic acid, optional)

  • Nitrogen gas supply

  • Standard laboratory glassware (three-necked flask, reflux condenser, thermometer, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, thermometer, and nitrogen inlet, combine 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid (2 molar equivalents) and 1,6-hexanediamine (1 molar equivalent) in anhydrous toluene.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere.

  • Reaction: Heat the mixture to reflux with continuous stirring. A catalyst such as p-toluenesulfonic acid can be added to facilitate the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. The crude product may precipitate out of the solution.

  • Purification: Filter the crude product and wash it with a small amount of cold toluene. Further purify the product by recrystallization from a suitable solvent, such as methanol, to obtain pure this compound as a white solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. The following are detailed protocols for common characterization techniques.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the synthesized this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water is typically used. For example, a starting mobile phase of 50:50 (v/v) acetonitrile:water, ramping to 100% acetonitrile over 20 minutes.

Experimental Parameters:

ParameterValue
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 280 nm
Column Temperature 30 °C

Sample Preparation:

  • Dissolve a small amount of the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Expected Outcome:

  • A major peak corresponding to this compound should be observed at a specific retention time. The purity can be calculated from the peak area of the main peak relative to the total peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the functional groups present in the this compound molecule.

Instrumentation:

  • FTIR spectrometer

Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the solid sample directly.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
~3300N-H stretching (amide)
~3640O-H stretching (phenolic, non-hydrogen bonded)
~2960C-H stretching (aliphatic)
~1640C=O stretching (amide I)
~1540N-H bending (amide II)
~1440C-H bending
~1230C-O stretching (phenolic)

The presence of these characteristic peaks confirms the successful synthesis of the amide and the presence of the phenolic hydroxyl groups.[3][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the detailed molecular structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Solvent:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

Expected ¹H NMR Chemical Shifts (δ, ppm):

Chemical Shift (ppm)Assignment
~7.0Aromatic protons
~5.2Phenolic -OH proton
~5.8Amide N-H proton
~3.1-CH₂- protons adjacent to the amide nitrogen
~2.5-CH₂- protons of the propionamide group
~1.4tert-butyl protons
~1.2-1.5Methylene protons of the hexane chain

Expected ¹³C NMR Chemical Shifts (δ, ppm):

Chemical Shift (ppm)Assignment
~172Carbonyl carbon (amide)
~152Aromatic carbon attached to -OH
~140, 135, 125Other aromatic carbons
~39, 38, 31, 29, 26Aliphatic carbons
~34, 30tert-butyl carbons

Mechanism of Antioxidant Action

This compound functions as a primary antioxidant by interrupting the free-radical chain reactions that lead to the degradation of polymers.

Radical Scavenging Mechanism

Antioxidant_Mechanism AO-H This compound (Phenolic -OH group) R_dot Polymer Radical (R•) RH Stabilized Polymer (RH) AO_dot Antioxidant Radical (A•) (Stabilized by resonance) AO-H->AO_dot R_dot->RH H• abstraction

Caption: The radical scavenging mechanism of this compound.

The sterically hindered phenolic hydroxyl group in this compound readily donates a hydrogen atom to a highly reactive polymer radical (R•), thereby neutralizing it and preventing it from propagating the degradation chain. The resulting antioxidant radical (A•) is stabilized by resonance and the steric hindrance of the adjacent tert-butyl groups, making it relatively unreactive and unable to initiate new degradation chains.

Performance in Polymer Systems

This compound is particularly effective in polyamides due to its excellent compatibility and low volatility.

Performance MetricObservationReference(s)
Thermal Stability Decomposition temperature above 280 °C.
Extraction Resistance Low extractability in solvents like diesel fuel.
Color Stability Superior to copper-based stabilizers in preventing discoloration.[7]
Mechanical Properties Improves long-term thermal aging resistance, maintaining tensile strength and elongation at break in polyamides.
Recommended Usage 0.05% - 1.0% in polyamides, depending on the specific application and desired stability.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined experimental protocols for synthesis and characterization, along with the summarized quantitative data and mechanistic diagrams, offer a valuable resource for researchers and professionals working with this important polymer additive. The robust performance characteristics of this compound, including its high thermal stability and excellent compatibility with polyamides, underscore its significance in the development of durable and high-performance materials.

References

An In-depth Technical Guide to Antioxidant 1098 (CAS: 23128-74-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant 1098, chemically known as N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide), is a high-performance, non-discoloring, sterically hindered phenolic antioxidant.[1][2] It is widely utilized as a primary stabilizer in a variety of organic substrates, with exceptional efficacy in polyamides, where it protects against thermal and oxidative degradation.[3][4][5] This guide provides a comprehensive overview of its technical specifications, mechanism of action, experimental evaluation protocols, and potential considerations for its use in research and development, including a perspective for drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is also known by several synonyms, including Irganox 1098.[2] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identification

IdentifierValue
Chemical Name N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide)
CAS Number 23128-74-7
Molecular Formula C₄₀H₆₄N₂O₄[6]
Molecular Weight 636.96 g/mol [6]
InChI Key OKOBUGCCXMIKDM-UHFFFAOYSA-N[6]
SMILES CC(C)(C)c1cc(CCC(=O)NCCCCCCNC(=O)CCc2cc(C(C)(C)C)c(O)c(C(C)(C)C)c2)cc(C(C)(C)C)c1O

Table 2: Physicochemical Properties

PropertyValue
Appearance White to off-white powder or granules
Melting Point 156-161 °C
Boiling Point ~774 °C (predicted)
Density ~1.04 g/cm³
Solubility ( g/100g at 20°C)
   Acetone2
   Chloroform6
   Methanol6
   Water<0.01
   Hexane<0.01
Ash Content ≤ 0.1%[7]
Volatiles ≤ 0.3%[7]

Mechanism of Action: Free Radical Scavenging

As a sterically hindered phenolic antioxidant, the primary function of this compound is to interrupt the auto-oxidation cycle of organic materials. This cycle is a free-radical chain reaction initiated by heat, light, or mechanical stress. This compound donates a hydrogen atom from its phenolic hydroxyl groups to reactive radicals (R•, RO•, ROO•), thereby neutralizing them and preventing further propagation of the degradation chain. The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which stabilizes the resulting antioxidant radical and prevents it from initiating new oxidation chains.

This compound Mechanism Organic_Material Organic Material (e.g., Polyamide) Free_Radical Free Radical (R•) Organic_Material->Free_Radical Stress Stress (Heat, Light, Shear) Stress->Organic_Material Peroxy_Radical Peroxy Radical (ROO•) Free_Radical->Peroxy_Radical + O₂ Oxygen Oxygen (O₂) Peroxy_Radical->Free_Radical Chain Propagation Degradation Degradation Products (Chain Scission, Crosslinking) Peroxy_Radical->Degradation Neutral_Molecule Neutralized Molecule (ROOH) Peroxy_Radical->Neutral_Molecule + H• from AO1098 AO1098 This compound (Ar-OH) Stable_Radical Stable Antioxidant Radical (Ar-O•) Prevents further propagation AO1098->Stable_Radical Donates H• HPLC_Workflow cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Quantification Weigh_Standard Weigh Pure AO1098 Dissolve_Standard Dissolve in Solvent Weigh_Standard->Dissolve_Standard Serial_Dilution Prepare Calibration Standards Dissolve_Standard->Serial_Dilution Inject_Standards Inject Standards Serial_Dilution->Inject_Standards Weigh_Sample Weigh Polymer Sample Extract_AO Solvent Extraction Weigh_Sample->Extract_AO Filter_Sample Filter Extract Extract_AO->Filter_Sample Inject_Sample Inject Sample Filter_Sample->Inject_Sample Generate_Curve Generate Calibration Curve Inject_Standards->Generate_Curve Calculate_Concentration Calculate Concentration Generate_Curve->Calculate_Concentration Determine_Peak_Area Determine Peak Area Inject_Sample->Determine_Peak_Area Determine_Peak_Area->Calculate_Concentration Calculate_Percentage Calculate % in Polymer Calculate_Concentration->Calculate_Percentage OIT_Workflow Prepare_Sample Prepare Polymer Sample (5-10 mg) Place_in_DSC Place in DSC Sample Pan Prepare_Sample->Place_in_DSC Heat_in_N2 Heat to Isothermal Temp under Nitrogen Place_in_DSC->Heat_in_N2 Switch_to_O2 Switch Gas to Oxygen Heat_in_N2->Switch_to_O2 Record_Data Record Heat Flow vs. Time Switch_to_O2->Record_Data Analyze_Data Determine OIT from Exotherm Onset Record_Data->Analyze_Data Drug_Development_Considerations AO1098 This compound Biocompatibility Biocompatibility & Toxicity Studies AO1098->Biocompatibility ADME ADME Profiling AO1098->ADME Efficacy Efficacy in Disease Models AO1098->Efficacy Drug_Delivery Formulation in Drug Delivery Systems AO1098->Drug_Delivery Potential_Application Potential Therapeutic Application Biocompatibility->Potential_Application ADME->Potential_Application Efficacy->Potential_Application Drug_Delivery->Potential_Application

References

The Protective Efficacy of Antioxidant 1098: An In-depth Technical Guide to the Thermal Degradation Pathways of Stabilized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation pathways of polymers stabilized with Antioxidant 1098. It details the mechanism of action of this hindered phenolic antioxidant, presents quantitative data on its performance, and outlines the experimental protocols used to characterize the thermal stability of these polymer systems. This document is intended to be a valuable resource for professionals in research and development who are focused on enhancing the stability and longevity of polymeric materials.

Introduction to this compound and its Role in Polymer Stabilization

This compound, chemically known as N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide], is a high-performance, non-discoloring, sterically hindered phenolic antioxidant.[1] It is particularly effective in stabilizing a wide range of organic substrates against thermal and oxidative degradation, with notable applications in polyamides, polyacetals, polyesters, and polyurethanes.[1][2] Its high molecular weight and polar amide groups contribute to its low volatility and excellent compatibility with polymer matrices, making it a preferred choice for high-temperature processing and long-term thermal stability.

The primary function of this compound is to interrupt the free-radical chain reactions that lead to polymer degradation. During thermal processing or exposure to heat and oxygen, polymers generate highly reactive free radicals that can cause chain scission, cross-linking, discoloration, and a loss of mechanical properties. This compound acts as a radical scavenger by donating a hydrogen atom from its phenolic hydroxyl group to the polymer free radicals, thus neutralizing them and preventing further degradation.

Thermal Degradation Pathways

The thermal degradation of polymers is a complex process that can proceed through various mechanisms, including random chain scission, depolymerization, and side-group elimination. In the presence of oxygen, these processes are accelerated through thermo-oxidative degradation.

Polymer Degradation without Antioxidant

In the absence of a stabilizer, the thermal degradation of a polymer like polyamide typically initiates with the formation of free radicals at elevated temperatures. These radicals can then participate in a series of reactions leading to the breakdown of the polymer chain.

Polymer_Degradation Polymer Polymer Chain Radical Polymer Radical (P•) Polymer->Radical Initiation Heat Heat/Shear Heat->Polymer Peroxy_Radical Polymer Peroxy Radical (POO•) Radical->Peroxy_Radical Propagation Oxygen O₂ Oxygen->Radical Hydroperoxide Polymer Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide Propagation (H-abstraction from another polymer chain) Alkoxy_Hydroxyl_Radicals Alkoxy (PO•) and Hydroxyl (•OH) Radicals Hydroperoxide->Alkoxy_Hydroxyl_Radicals Decomposition Degradation_Products Degradation Products (e.g., aldehydes, ketones, chain scission) Alkoxy_Hydroxyl_Radicals->Degradation_Products Further Reactions AO1098_Mechanism cluster_degradation Polymer Degradation Cycle cluster_stabilization Stabilization by this compound P_radical Polymer Radical (P•) POO_radical Polymer Peroxy Radical (POO•) P_radical->POO_radical + O₂ AO_radical Antioxidant Radical (Ar-O•) P_radical->AO_radical + Ar-OH - PH POO_radical->P_radical + Polymer (PH) - POOH POO_radical->AO_radical + Ar-OH - POOH AO1098 This compound (Ar-OH) Non_Radical_Products Stable Non-Radical Products (e.g., Quinones) AO_radical->Non_Radical_Products Experimental_Workflow cluster_sample_prep Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_degradation_product_analysis Degradation Product Analysis cluster_data_analysis Data Analysis and Interpretation Sample Polymer with this compound TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC Py_GCMS Py-GC/MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) Sample->Py_GCMS TGA_FTIR_MS TGA-FTIR/MS (Evolved Gas Analysis) Sample->TGA_FTIR_MS Data_Interpretation Data Interpretation and Mechanism Elucidation TGA->Data_Interpretation Degradation Temperatures, Mass Loss Data DSC->Data_Interpretation Tg, Tm, OIT/OOT Data Py_GCMS->Data_Interpretation Identification of Pyrolysis Products TGA_FTIR_MS->Data_Interpretation Identification of Evolved Gases

References

A Comprehensive Technical Guide to the Solubility of Antioxidant 1098 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Antioxidant 1098, a sterically hindered phenolic antioxidant. Understanding the solubility of this compound in various organic solvents is critical for its effective application in polymer stabilization, formulation development, and various industrial processes. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow visualization to aid researchers in their laboratory practices.

Introduction to this compound

This compound, chemically known as N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide), is a high-performance, non-discoloring stabilizer.[1][2] It is particularly effective in protecting organic substrates like plastics, synthetic fibers, and elastomers against thermo-oxidative degradation.[2] Its efficacy is highly dependent on its dispersion and solubility within the host material, making solubility data a crucial parameter for formulation and processing.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common organic solvents. The following table summarizes the available quantitative data, providing a clear reference for solvent selection in various applications.

Organic SolventTemperature (°C)Solubility ( g/100 mL)
Acetone202.0[1]
Chloroform206.0[1]
Methanol206.0[1]
Ethyl Acetate201.0[1]
Benzene20< 0.01[1]
Hexane20< 0.01[1]

Note: Data sourced from publicly available technical datasheets.[1]

Experimental Protocol for Solubility Determination

The determination of antioxidant solubility in organic solvents is typically performed using the Shake-Flask Method . This internationally recognized technique is suitable for substances with solubilities above 10⁻² g/L and involves equilibrating a surplus of the solute with the solvent until a saturated solution is achieved.[3][4]

Principle

An excess amount of this compound is agitated in the chosen organic solvent at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of this compound in the clear, saturated solution is quantified using an appropriate analytical method.

Materials and Equipment
  • Analyte: this compound (powder form)

  • Solvents: High-purity grade organic solvents of interest

  • Apparatus:

    • Glass flasks with stoppers (e.g., Erlenmeyer or centrifuge tubes)

    • Constant temperature shaker bath or rotary shaker

    • Thermostatically controlled environment (e.g., incubator or water bath)

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm, solvent-compatible)

    • Analytical balance

    • Volumetric flasks and pipettes

  • Analytical Instrumentation (select one):

    • UV-Vis Spectrophotometer

    • High-Performance Liquid Chromatography (HPLC) system

    • Gravimetric analysis equipment (evaporating dish, oven, desiccator)

Step-by-Step Procedure
  • Preparation: Add an excess amount of this compound to a flask. The key is to ensure undissolved solid remains visible at the end of the equilibration period.[1] Record the precise weight if using the gravimetric method.

  • Solvent Addition: Add a known volume of the selected organic solvent to the flask.

  • Equilibration:

    • Seal the flasks securely to prevent solvent evaporation.

    • Place the flasks in a shaker bath set to a constant temperature (e.g., 20°C).

    • Agitate the mixture at a constant, moderate speed (e.g., 300 RPM) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1] A preliminary study can determine the minimum time to reach a stable concentration plateau.

  • Phase Separation:

    • After equilibration, cease agitation and allow the flasks to rest at the constant temperature for a sufficient time (e.g., 24 hours) for the excess solid to settle.

    • To ensure complete removal of undissolved particles, separate the liquid and solid phases using one of the following methods:

      • Centrifugation: Centrifuge the flasks at high speed until a clear supernatant is obtained.

      • Filtration: Carefully draw the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean container. Ensure the filter and syringe are pre-warmed to the experimental temperature to prevent premature precipitation.[1]

  • Analysis of Saturated Solution:

    • UV-Vis Spectrophotometry: Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent. Dilute the saturated filtrate to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration based on the curve.

    • HPLC: Similar to UV-Vis, use a calibrated HPLC system to determine the concentration of the diluted filtrate. This method is highly specific and accurate.

    • Gravimetric Method: Carefully transfer a known volume or weight of the clear, saturated solution to a pre-weighed evaporating dish. Evaporate the solvent in a fume hood or under a gentle stream of nitrogen, followed by drying in an oven at a suitable temperature below the antioxidant's melting point until a constant weight is achieved. The final solubility is calculated from the mass of the residue and the volume/mass of the solution taken.[5]

  • Data Reporting: Express the solubility in grams of this compound per 100 mL of solvent ( g/100 mL) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess this compound to Flask B Add Known Volume of Organic Solvent A->B C Seal Flask & Agitate at Constant Temperature (24-72 hrs) B->C D Allow Solids to Settle C->D E Withdraw Supernatant D->E F Filter (0.45 µm) or Centrifuge to get Saturated Solution E->F G Quantify Concentration F->G H UV-Vis, HPLC, or Gravimetric Method G->H I Calculate & Report Solubility (g/100mL) H->I

Caption: Workflow for Solubility Determination via Shake-Flask Method.

References

Spectroscopic Analysis of Antioxidant 1098: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of Antioxidant 1098 (CAS No. 23128-74-7), a widely used sterically hindered phenolic antioxidant. The focus is on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, two powerful analytical techniques for the structural elucidation and characterization of this compound. This guide includes key spectral data, detailed experimental protocols, and workflow visualizations to aid researchers in their analytical endeavors.

Introduction to this compound

This compound, chemically known as N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide], is a high-performance antioxidant.[1] It is particularly effective in stabilizing polymers such as polyamides, polyacetals, and polyesters against thermal degradation.[1] Its high molecular weight and sterically hindered phenolic groups contribute to its low volatility and excellent antioxidant efficiency.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Spectroscopic Data

The following tables summarize the available FTIR and NMR spectral data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The spectrum of this compound exhibits characteristic absorption bands corresponding to its phenolic, amide, and aliphatic moieties.

Wavenumber (cm⁻¹)AssignmentFunctional Group
3500 - 3650O-H stretch (phenolic)Hydroxyl (-OH)
3300 - 3500N-H stretch (amide)Amide (-NH)
2850 - 2960C-H stretch (aliphatic)Alkane (-CH₂, -CH₃)
1640C=O stretch (amide I)Amide (-C=O)
1530N-H bend (amide II)Amide (-NH)
1460C-H bend (aliphatic)Alkane (-CH₂, -CH₃)
1390C-H bend (tert-butyl)Alkane (-C(CH₃)₃)
1240C-O stretch (phenolic)Phenol

Note: The exact peak positions may vary slightly depending on the sample preparation and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, enabling the elucidation of the molecular structure.

The proton NMR spectrum of this compound shows distinct signals for the aromatic, aliphatic, and amide protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.32t2H-CONH-
6.97 - 7.05m4HAr-H
5.08s2HAr-OH
3.36 - 3.41m4H-NH-CH₂-
2.83s4HAr-CH₂-
2.42 - 2.46t4H-CH₂-C=O
1.39 - 1.42m36H-C(CH₃)₃
1.25 (approx.)m8H-NH-CH₂-(CH₂)₄-CH₂-NH-

Note: Chemical shifts are typically referenced to a standard such as tetramethylsilane (TMS). The solvent used for analysis can influence the chemical shifts.

Expected Chemical Shift Range (δ, ppm)Carbon Type
170 - 175Amide Carbonyl (-C=O)
150 - 160Phenolic Carbon (C-OH)
135 - 145Aromatic Carbons (substituted)
125 - 130Aromatic Carbons (unsubstituted)
30 - 40Aliphatic Carbons (-CH₂-)
34 - 36Quaternary Carbon of tert-butyl (-C(CH₃)₃)
29 - 32Methyl Carbons of tert-butyl (-C(CH₃)₃)

Experimental Protocols

Adherence to standardized experimental protocols is crucial for obtaining high-quality and reproducible spectroscopic data.

FTIR Spectroscopy Protocol (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for the FTIR analysis of solid samples.

FTIR_Workflow start Start: Obtain this compound Sample grind Grind 1-2 mg of sample to a fine powder start->grind mix Mix thoroughly with ~200 mg of dry KBr powder grind->mix pelletize Press the mixture in a die to form a transparent pellet mix->pelletize analyze Place the pellet in the FTIR spectrometer and acquire spectrum pelletize->analyze process Process the spectrum (baseline correction, peak picking) analyze->process end End: Analyze spectral data process->end

Caption: Experimental Workflow for FTIR Analysis.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of dry this compound powder.

    • In a clean agate mortar, add approximately 200 mg of dry, spectroscopic grade KBr powder.

    • Add the this compound sample to the mortar.

    • Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the KBr-sample mixture to a pellet die.

    • Place the die under a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹, with an appropriate number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Perform a background scan with an empty sample compartment or a pure KBr pellet.

    • Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the characteristic absorption bands.

NMR Spectroscopy Protocol

The following protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of this compound.

NMR_Workflow start Start: Weigh this compound Sample dissolve Dissolve in a deuterated solvent (e.g., CDCl3, DMSO-d6) start->dissolve filter Filter the solution into a clean NMR tube dissolve->filter place Place the NMR tube in the spectrometer filter->place acquire Acquire 1H and 13C NMR spectra place->acquire process Process the data (phasing, baseline correction, integration) acquire->process end End: Analyze and assign spectra process->end

Caption: Experimental Workflow for NMR Analysis.

  • Sample Preparation:

    • Weigh an appropriate amount of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR).

    • Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, DMSO-d₆).

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse width, acquisition time, relaxation delay, and number of scans.

    • Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • For ¹H NMR, integrate the signals to determine the relative number of protons.

    • Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

    • Assign the peaks to the corresponding nuclei in the molecular structure.

Conclusion

This technical guide provides essential spectroscopic information and standardized protocols for the analysis of this compound. The presented FTIR and ¹H NMR data serve as a valuable reference for quality control, structural verification, and research applications. While detailed ¹³C NMR data was not publicly available, the provided information lays a strong foundation for a comprehensive spectroscopic characterization of this important industrial antioxidant. Researchers are encouraged to utilize these methods and data as a starting point for their own investigations.

References

In-Depth Technical Guide: Free Radical Scavenging Activity of Antioxidant 1098

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant 1098, chemically known as N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide], is a high molecular weight hindered phenolic antioxidant.[1][2][3] It is widely recognized for its efficacy as a non-discoloring stabilizer in various organic substrates, with a primary application in the protection of polymers, particularly polyamides, against thermal and oxidative degradation.[2][4][5] This technical guide provides a comprehensive overview of the free radical scavenging activity of this compound, focusing on its mechanism of action.

While extensively documented for its role in industrial applications, it is crucial to note that public domain scientific literature does not currently provide specific quantitative data (e.g., IC50 values) for the free radical scavenging activity of this compound from common in vitro antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The information presented herein is based on its established function as a primary antioxidant in polymer systems.

Chemical Structure and Properties

A thorough understanding of the molecular structure of this compound is fundamental to comprehending its function.

PropertyValueReference
Chemical Name N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide][2][6]
CAS Number 23128-7-4[2][6]
Molecular Formula C40H64N2O4[2][7]
Molecular Weight 636.96 g/mol [3]
Appearance White, free-flowing powder[2]
Melting Range 156 – 162°C[2]

Mechanism of Free Radical Scavenging

This compound functions as a primary antioxidant, meaning it directly intercepts and neutralizes free radicals.[1][2] Its mechanism is centered around the sterically hindered phenolic groups within its structure.

The core of its antioxidant activity lies in the ability of the phenolic hydroxyl group (-OH) to donate a hydrogen atom to a reactive free radical (R•). This process stabilizes the free radical, terminating the oxidative chain reaction.[1] The presence of bulky tert-butyl groups adjacent to the hydroxyl group provides steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from initiating new chain reactions.[1]

The general mechanism can be depicted as follows:

G cluster_0 Oxidative Chain Reaction cluster_1 Intervention by this compound Initiation Initiation Propagation Propagation Initiation->Propagation Polymer Radical (P•) Degradation Degradation Propagation->Degradation Further Reactions P• Polymer Radical AO-H This compound (Phenolic -OH) AO• Stable Antioxidant Radical AO-H->AO• H• Donation P•->AO-H P-H Stabilized Polymer P•->P-H Radical Neutralization

Mechanism of a hindered phenolic antioxidant.[1]

Application in Polymer Stabilization

The primary and well-documented application of this compound is in the stabilization of polymers, particularly polyamides, during high-temperature processing and long-term service.[5][8] It effectively mitigates thermo-oxidative degradation, which can lead to discoloration, loss of mechanical properties, and overall material failure.[1][2] Its high molecular weight and low volatility ensure its retention within the polymer matrix, providing long-lasting protection.[1]

Standard Experimental Protocols for Free Radical Scavenging Assays

While specific data for this compound is unavailable, this section details the generalized experimental protocols for the DPPH and ABTS assays, which are commonly employed to evaluate the free radical scavenging activity of various compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[9] The principle of the assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, diphenylpicrylhydrazine, which is yellow.[10]

Experimental Workflow:

General workflow for the DPPH assay.

Calculation of Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the DPPH solution without the sample.

  • Asample is the absorbance of the DPPH solution with the sample.

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[11] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form.[12]

Experimental Workflow:

General workflow for the ABTS assay.

Calculation of Scavenging Activity:

The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the ABTS•+ solution without the sample.

  • Asample is the absorbance of the ABTS•+ solution with the sample.

The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble analog of vitamin E.

Conclusion

This compound is a potent hindered phenolic antioxidant with a well-established mechanism of free radical scavenging through hydrogen atom donation. Its primary application lies in the stabilization of polymers, where it provides excellent protection against thermo-oxidative degradation. While its efficacy in industrial settings is clear, there is a notable absence of publicly available data on its free radical scavenging activity in common chemical assays such as DPPH and ABTS. For researchers and professionals in drug development, this indicates a potential area for novel investigation to quantify the intrinsic antioxidant capacity of this molecule in biological and chemical systems. The standardized protocols provided herein offer a foundation for such future studies.

References

The Guardian of Polyamides: An In-Depth Technical Guide to Antioxidant 1098

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the demanding world of high-performance materials, the longevity and stability of polyamides are paramount. These versatile polymers, known for their excellent mechanical properties and thermal resistance, are susceptible to degradation from thermo-oxidative stress. This technical guide delves into the core of polyamide stabilization, focusing on the highly effective hindered phenolic antioxidant, Antioxidant 1098. We will explore its mechanism of action, comparative performance data, and detailed experimental protocols for its evaluation, providing a comprehensive resource for professionals in materials science and development.

Introduction to Polyamide Degradation

Polyamides, a family of polymers containing amide linkages (-CO-NH-), are widely used in automotive components, electronics, fibers, and films. However, exposure to heat and oxygen during processing and end-use can initiate a free-radical chain reaction, leading to thermo-oxidative degradation. This process results in a loss of mechanical properties such as tensile strength and impact resistance, as well as discoloration (yellowing) and a decrease in melt viscosity.

The primary mechanism of this degradation involves the abstraction of a hydrogen atom from the carbon atom adjacent to the nitrogen in the amide group, forming a polymer radical. This radical then reacts with oxygen to form a peroxy radical, which can further propagate the degradation chain, leading to chain scission and crosslinking.

This compound: A Profile

This compound, chemically known as N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide), is a high molecular weight, sterically hindered phenolic antioxidant specifically designed for the stabilization of polyamides. Its unique structure provides exceptional performance in demanding applications.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide)
CAS Number 23128-74-7
Molecular Formula C₄₀H₆₄N₂O₄
Molecular Weight 636.95 g/mol
Appearance White to off-white crystalline powder
Melting Point 156-162 °C
Solubility Insoluble in water; soluble in aromatic hydrocarbons and esters.

Source: Various chemical supplier data sheets.

Mechanism of Stabilization

This compound functions as a primary antioxidant, interrupting the free-radical chain reaction of thermo-oxidative degradation. Its mechanism is twofold:

  • Radical Scavenging: The phenolic hydroxyl groups on the this compound molecule readily donate a hydrogen atom to the highly reactive polymer and peroxy radicals. This neutralizes the radicals, preventing them from propagating the degradation chain.

  • Steric Hindrance: The bulky tert-butyl groups adjacent to the hydroxyl groups on the phenyl rings provide steric hindrance. This structural feature enhances the stability of the resulting antioxidant radical, preventing it from initiating new degradation chains.

The amide groups in the this compound molecule also contribute to its high compatibility with the polyamide matrix, ensuring excellent dispersion and minimizing issues like blooming or extraction.

This compound Stabilization Mechanism cluster_degradation Thermo-Oxidative Degradation of Polyamide cluster_stabilization Stabilization by this compound Polyamide Polyamide Polymer_Radical Polymer Radical (P•) Polyamide->Polymer_Radical Heat, O₂ Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical O₂ Degraded_Polyamide Degraded Polyamide (Chain Scission, Crosslinking) Peroxy_Radical->Degraded_Polyamide Further Reactions AO1098 This compound (AH) Peroxy_Radical->AO1098 Radical Scavenging Stable_Radical Stable Antioxidant Radical (A•) AO1098->Stable_Radical H• Donation Experimental_Workflow Start Start Sample_Prep Sample Preparation (Compounding & Molding) Start->Sample_Prep Aging Accelerated Thermal Aging Sample_Prep->Aging Evaluation Performance Evaluation Aging->Evaluation Mechanical Mechanical Properties (Tensile, Impact) Evaluation->Mechanical Color Color Stability (Yellowness Index) Evaluation->Color Melt_Flow Melt Flow Stability (MFI) Evaluation->Melt_Flow Oxidative Oxidative Stability (OIT) Evaluation->Oxidative End End

Methodological & Application

Application Notes and Protocols for Incorporating Antioxidant 1098 into Polyethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant 1098 is a high molecular weight, sterically hindered phenolic antioxidant highly effective in protecting polymers against thermo-oxidative degradation.[1] Its non-discoloring nature and low volatility make it a suitable stabilizer for a variety of polymers, including polyethylene (PE). These application notes provide a comprehensive protocol for incorporating this compound into polyethylene, detailing the necessary experimental procedures, expected performance data, and relevant analytical techniques.

The primary function of this compound is to scavenge free radicals that are formed during the processing and service life of polyethylene, thereby inhibiting degradation pathways that lead to chain scission, cross-linking, and the deterioration of mechanical properties. It is particularly effective in applications requiring long-term thermal stability.

Signaling Pathways and Experimental Workflows

Antioxidant Mechanism of Action

The following diagram illustrates the free-radical scavenging mechanism of a hindered phenolic antioxidant like this compound.

Antioxidant Mechanism cluster_antioxidant Antioxidant Intervention Polymer (PH) Polymer (PH) Polymer Radical (P•) Polymer Radical (P•) Polymer (PH)->Polymer Radical (P•) Heat, Shear, UV Peroxy Radical (POO•) Peroxy Radical (POO•) Polymer Radical (P•)->Peroxy Radical (POO•) + O2 This compound (ArOH) This compound (ArOH) Hydroperoxide (POOH) Hydroperoxide (POOH) Peroxy Radical (POO•)->Hydroperoxide (POOH) + PH Antioxidant Radical (ArO•) Antioxidant Radical (ArO•) Peroxy Radical (POO•)->Antioxidant Radical (ArO•) + ArOH - POOH Alkoxy Radical (PO•) + Hydroxyl Radical (•OH) Alkoxy Radical (PO•) + Hydroxyl Radical (•OH) Hydroperoxide (POOH)->Alkoxy Radical (PO•) + Hydroxyl Radical (•OH) Heat, Metal Ions Alkoxy Radical (PO•) Alkoxy Radical (PO•) Degradation Products Degradation Products Alkoxy Radical (PO•)->Degradation Products Chain Scission, Cross-linking Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) Hydroxyl Radical (•OH)->Degradation Products Stable Products Stable Products Antioxidant Radical (ArO•)->Stable Products Further Reactions

Free-radical scavenging by this compound.
Experimental Workflow for Incorporation and Evaluation

The following diagram outlines the general workflow for incorporating this compound into polyethylene and evaluating its performance.

Experimental Workflow cluster_preparation Sample Preparation cluster_processing Melt Compounding cluster_testing Performance Evaluation PE Resin PE Resin Dry Blending Dry Blending PE Resin->Dry Blending This compound This compound This compound->Dry Blending Twin-Screw Extruder Twin-Screw Extruder Dry Blending->Twin-Screw Extruder Pelletizing Pelletizing Twin-Screw Extruder->Pelletizing Specimen Preparation Specimen Preparation Pelletizing->Specimen Preparation OIT Analysis OIT Analysis Specimen Preparation->OIT Analysis MFI Testing MFI Testing Specimen Preparation->MFI Testing Mechanical Testing Mechanical Testing Specimen Preparation->Mechanical Testing

Workflow for incorporating and testing this compound.

Experimental Protocols

Materials and Equipment
  • Polyethylene Resin: High-Density Polyethylene (HDPE) or Linear Low-Density Polyethylene (LLDPE) pellets, free of any existing antioxidant additives.

  • Antioxidant: this compound powder.

  • Secondary Antioxidant (Optional): Phosphite-based antioxidant (e.g., Irgafos 168) for synergistic studies.

  • Equipment:

    • High-intensity mixer or tumbler for dry blending.

    • Co-rotating twin-screw extruder.

    • Strand pelletizer.

    • Injection molding machine or compression press for specimen preparation.

    • Differential Scanning Calorimeter (DSC) for Oxidative Induction Time (OIT) analysis.

    • Melt Flow Indexer (MFI).

    • Universal testing machine for mechanical property analysis.

Protocol for Melt Compounding

This protocol details the incorporation of this compound into polyethylene using a twin-screw extruder.

  • Dry Blending:

    • Accurately weigh the required amounts of polyethylene resin and this compound powder to achieve the desired final concentration (e.g., 0.1%, 0.3%, 0.5% by weight). For synergistic studies, include the secondary antioxidant at the desired ratio.

    • Combine the components in a high-intensity mixer or a tumbler.

    • Mix for 10-15 minutes to ensure a homogenous dry blend.

  • Twin-Screw Extrusion:

    • Set the temperature profile of the twin-screw extruder. A typical profile for polyethylene is provided in the table below.[2][3]

    • Feed the dry blend into the extruder using a gravimetric or volumetric feeder at a constant rate.

    • The molten polymer strand exiting the die is cooled in a water bath.

    • The cooled strand is then fed into a pelletizer to produce compounded pellets.

Table 1: Typical Twin-Screw Extruder Parameters for Polyethylene Compounding

ParameterRecommended Value
Temperature Profile
Feed Zone160 - 180 °C
Zone 2180 - 200 °C
Zone 3190 - 210 °C
Zone 4200 - 220 °C
Die210 - 230 °C
Screw Speed 100 - 300 rpm
Feed Rate Dependent on extruder size and desired throughput

Note: These parameters may need to be optimized based on the specific grade of polyethylene and the extruder being used.

Protocol for Performance Evaluation
  • Specimen Preparation:

    • Dry the compounded pellets at 80°C for 4 hours to remove any surface moisture.

    • Prepare test specimens for OIT, MFI, and mechanical testing using either injection molding or compression molding according to relevant ASTM standards.

  • Oxidative Induction Time (OIT) Analysis:

    • This test is performed according to ASTM D3895.

    • A small sample (5-10 mg) of the stabilized polyethylene is heated in a DSC under a nitrogen atmosphere to the test temperature (typically 200°C for HDPE).

    • Once the temperature has stabilized, the atmosphere is switched to oxygen.

    • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation reaction.

  • Melt Flow Index (MFI) Testing:

    • This test is performed according to ASTM D1238.

    • The MFI measures the rate of extrusion of a thermoplastic material through an orifice of a specific length and diameter under prescribed conditions of temperature and load.

    • For HDPE, typical conditions are 190°C and a 2.16 kg load.[4]

  • Long-Term Heat Aging:

    • This test is performed according to ASTM D3045.

    • Specimens are placed in a circulating air oven at an elevated temperature (e.g., 110°C).[5]

    • Samples are removed at regular intervals and tested for changes in mechanical properties (e.g., tensile strength and elongation at break) and OIT.

Data Presentation

The following tables summarize the expected performance of polyethylene stabilized with this compound. The data is compiled from various sources and represents typical values. Actual results may vary depending on the specific grade of polyethylene, processing conditions, and presence of other additives.

Table 2: Effect of this compound Concentration on the Oxidative Induction Time (OIT) of HDPE

This compound Concentration (wt%)Typical OIT at 200°C (minutes)
0 (Unstabilized)< 5
0.120 - 40
0.360 - 90
0.5> 100

Note: These are typical values. A study on similar hindered phenolic antioxidants in HDPE showed OIT values up to 97.25 minutes.[6]

Table 3: Effect of this compound on the Melt Flow Index (MFI) of HDPE After Multiple Extrusion Passes

FormulationMFI (g/10 min) at 190°C/2.16 kg (1st Pass)MFI (g/10 min) at 190°C/2.16 kg (3rd Pass)
HDPE (Unstabilized)~7> 30
HDPE + 0.3% this compound~7~10 - 15
HDPE + 0.3% AO 1098 + 0.3% Phosphite AO~7~8 - 12

Note: MFI increases with degradation due to chain scission.[4] A lower MFI after multiple passes indicates better processing stability. A study on a similar phenolic antioxidant, Irganox 1010, showed a significant increase in MFI after multiple passes without a stabilizer.[4]

Table 4: Long-Term Heat Aging of HDPE Stabilized with a Hindered Phenolic Antioxidant at 110°C

Aging Time (hours)OIT Retention (%) of Stabilized HDPE
0100
50080 - 90
100060 - 75
200040 - 50

Note: Data is based on studies of similar hindered phenolic antioxidants in polyethylene.[5] Unstabilized HDPE shows a rapid decrease in OIT within the first few hours of aging.[5]

Conclusion

This compound is an effective stabilizer for polyethylene, providing excellent protection against thermo-oxidative degradation during processing and in end-use applications. Proper incorporation through melt compounding is crucial for achieving optimal performance. The provided protocols and data serve as a valuable resource for researchers and scientists in developing and evaluating polyethylene formulations with enhanced long-term stability. For applications requiring the highest level of stability, a synergistic combination of this compound with a secondary phosphite antioxidant is recommended.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Antioxidant 1098

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antioxidant 1098, chemically known as N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide], is a high-performance, non-discoloring, sterically hindered phenolic antioxidant.[1] It is widely utilized as a stabilizer in various organic substrates, including plastics, synthetic fibers, elastomers, and adhesives, to protect them against thermal and oxidative degradation.[2] Given its critical role in ensuring the longevity and stability of polymer products, a robust and reliable analytical method for its quantification is essential for quality control, stability testing, and research and development.

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the accurate determination of this compound. The method is suitable for researchers, scientists, and drug development professionals requiring a precise and accurate quantification of this compound.

Principle

The method employs a reversed-phase C18 column to separate this compound from other matrix components. Due to its non-polar nature, this compound is retained by the hydrophobic stationary phase. A polar mobile phase, consisting of a gradient of acetonitrile and acidified water, is used to elute the analyte.[3][4] Quantification is achieved by monitoring the UV absorbance at 277 nm, which corresponds to a maximum absorption wavelength for this compound, and comparing the peak area to that of a certified reference standard.[5]

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance (0.01 mg readability).

    • Ultrasonic bath.

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).[2]

    • Water (HPLC grade or Milli-Q).

    • Formic acid or Phosphoric acid (analytical grade).[3][4]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterRecommended Condition
HPLC Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-2 min: 60% B; 2-6 min: 60% to 100% B; 6-8 min: 100% B
Flow Rate 1.0 mL/min
Column Temperature 35°C[5]
Detection UV at 277 nm[5]
Injection Volume 10 µL
Run Time Approximately 10 minutes

Note: For Mass Spectrometry (MS) compatible applications, formic acid is recommended. Phosphoric acid can be used as an alternative for UV detection only.[3][4] A gradient elution program is suggested to ensure efficient separation and timely elution of the highly non-polar this compound.

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas the solution using an ultrasonic bath or vacuum filtration.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Degas the solution.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer it into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (pre-mixed at the initial gradient condition, e.g., 60% Acetonitrile / 40% Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for extracting this compound from a polymer matrix is provided below.

  • Accurately weigh a sufficient amount of the sample (e.g., 1 gram of finely ground polymer) into a suitable container.

  • Add a known volume of a suitable extraction solvent (e.g., Dichloromethane or a Methanol/Acetonitrile mixture).[6][7]

  • Sonicate the mixture for 30 minutes to facilitate the extraction of the antioxidant.[7]

  • Allow the solution to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter to remove any particulate matter.

  • If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.

  • Inject a solvent blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak area corresponding to the retention time of this compound.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Data and Performance

Method Validation Parameters

The described HPLC method is capable of providing excellent performance. The following table shows typical validation parameters for HPLC methods used to analyze hindered phenolic antioxidants.[5][8][9]

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 – 0.15 µg/mL
Limit of Quantification (LOQ) 0.03 – 0.40 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95% – 105%

Workflow Visualization

The following diagram illustrates the logical workflow of the HPLC analysis for this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile_phase Prepare Mobile Phase (A: Water+FA, B: ACN+FA) prep_stock Prepare Stock Standard (1000 µg/mL in Methanol) prep_mobile_phase->prep_stock prep_working Prepare Working Standards (Dilute Stock) prep_stock->prep_working setup HPLC System Setup & Equilibration prep_working->setup prep_sample Prepare Sample (Extract from Matrix) prep_sample->setup inject_blank Inject Blank setup->inject_blank inject_std Inject Standards (Calibration Curve) inject_blank->inject_std inject_sample Inject Samples inject_std->inject_sample acquire Acquire Chromatograms inject_sample->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow for this compound.

References

Determining the Optimal Concentration of Antioxidant 1098 in Polypropylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal concentration of Antioxidant 1098 for the stabilization of polypropylene (PP) against thermo-oxidative degradation. Detailed protocols for key analytical methods are included to ensure accurate and reproducible results.

Introduction to this compound in Polypropylene

This compound, chemically known as N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide], is a high-performance, sterically hindered phenolic antioxidant. Its primary function in polypropylene is to intercept and neutralize free radicals that are formed during processing and end-use, thereby preventing the degradation of the polymer. This degradation, if left unchecked, leads to a loss of mechanical properties, discoloration, and a reduction in the material's service life.[1]

The bifunctional nature and high molecular weight of this compound provide excellent thermal stability, low volatility, and good compatibility with polypropylene. A typical concentration range for this compound in polypropylene is between 0.1% and 0.5% by weight. The optimal concentration is dependent on the specific processing conditions, the intended application of the final product, and the desired service life.

Mechanism of Action

The primary antioxidant activity of this compound stems from its sterically hindered phenolic groups. During the oxidative degradation of polypropylene, highly reactive peroxy radicals (ROO•) are formed. This compound donates a hydrogen atom from its hydroxyl group to these peroxy radicals, effectively neutralizing them and terminating the degradation chain reaction. The resulting antioxidant radical is stabilized by resonance and steric hindrance, preventing it from initiating new degradation chains.[2]

Antioxidant_1098_Mechanism cluster_degradation Polypropylene Degradation cluster_stabilization Stabilization by this compound PP_Chain Polypropylene (RH) R_Radical Alkyl Radical (R•) PP_Chain->R_Radical Heat, Shear, UV ROO_Radical Peroxy Radical (ROO•) R_Radical->ROO_Radical + O2 Degradation Degradation Products (Chain Scission) ROO_Radical->Degradation + RH ROO_Radical->Degradation Propagation AO_1098 This compound (ArOH) ROO_Radical->AO_1098 Inactive_Product Inactive Product ROO_Radical->Inactive_Product Termination Aro_Radical Stabilized Antioxidant Radical (ArO•) AO_1098->Aro_Radical - H• Aro_Radical->Inactive_Product Further Reactions

Figure 1: Mechanism of Polypropylene Stabilization by this compound.

Data Presentation: Performance of this compound in Polypropylene

The following tables summarize representative data on the effect of varying concentrations of this compound on the key performance indicators of polypropylene. The data illustrates the typical trends observed when evaluating the efficacy of this antioxidant.

Table 1: Oxidative Induction Time (OIT) at 200°C

Sample IDThis compound Conc. (% w/w)Oxidative Induction Time (OIT) (minutes)
PP-Control0.0< 1
PP-AO-010.125 - 35
PP-AO-020.250 - 65
PP-AO-030.380 - 95
PP-AO-040.4110 - 130
PP-AO-050.5> 150

Table 2: Melt Flow Index (MFI) Stability after Multiple Extrusions (230°C/2.16 kg)

Sample IDThis compound Conc. (% w/w)MFI after 1st Extrusion (g/10 min)MFI after 5th Extrusion (g/10 min)% Change in MFI
PP-Control0.04.012.5+212.5%
PP-AO-010.14.16.2+51.2%
PP-AO-020.24.04.8+20.0%
PP-AO-030.33.94.3+10.3%
PP-AO-040.44.04.2+5.0%
PP-AO-050.53.94.1+5.1%

Table 3: Long-Term Heat Aging at 150°C in a Forced Air Oven

Sample IDThis compound Conc. (% w/w)Time to Embrittlement (hours)
PP-Control0.0< 24
PP-AO-010.1400 - 500
PP-AO-020.2800 - 950
PP-AO-030.31300 - 1500
PP-AO-040.41800 - 2100
PP-AO-050.5> 2500

Experimental Workflow for Optimal Concentration Determination

The following diagram outlines the logical workflow for determining the optimal concentration of this compound in a polypropylene formulation.

Experimental_Workflow Start Define Performance Requirements Formulation Prepare PP Formulations (0.0% to 0.5% AO 1098) Start->Formulation Compounding Melt Compounding (e.g., Twin-Screw Extruder) Formulation->Compounding Specimen_Prep Prepare Test Specimens (Injection/Compression Molding) Compounding->Specimen_Prep Testing Perform Analytical Tests Specimen_Prep->Testing OIT OIT Analysis (ASTM D3895) Testing->OIT MFI MFI Stability (ISO 1133) Testing->MFI Oven_Aging Oven Aging (ASTM D3012) Testing->Oven_Aging Analysis Analyze Data & Compare Performance OIT->Analysis MFI->Analysis Oven_Aging->Analysis Optimization Determine Optimal Concentration Analysis->Optimization End Final Formulation Specification Optimization->End

Figure 2: Workflow for Determining Optimal Antioxidant Concentration.

Experimental Protocols

Protocol for Oxidative Induction Time (OIT) Measurement

This protocol is based on the ASTM D3895 standard test method.

Objective: To determine the time to the onset of oxidation of polypropylene samples under isothermal conditions in an oxygen atmosphere.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum)

  • Crimper for sealing pans

  • High-purity nitrogen and oxygen gas cylinders with regulators

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the polypropylene sample into an aluminum DSC pan.

  • Calibration: Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's instructions.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Heating Cycle:

    • Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C) at a heating rate of 20°C/min under the nitrogen atmosphere.

    • Once the isothermal temperature is reached, allow the sample to equilibrate for 5 minutes.

  • Oxidation:

    • Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).

    • Start recording the time from the gas switch.

  • Data Analysis:

    • Continue the isothermal run until the exothermic oxidation peak is observed.

    • The OIT is the time from the introduction of oxygen to the onset of the exothermic peak.

Protocol for Melt Flow Index (MFI) Stability Testing

This protocol is based on the ISO 1133 standard.

Objective: To evaluate the effect of this compound on the processing stability of polypropylene by measuring the change in MFI after multiple extrusion cycles.

Apparatus:

  • Melt Flow Indexer (Plastometer)

  • Standard die (2.095 mm diameter, 8.000 mm length)

  • Piston and standard weight (2.16 kg for polypropylene)

  • Laboratory extruder

  • Pelletizer

Procedure:

  • Initial MFI Measurement (1st Extrusion):

    • Set the MFI instrument temperature to 230°C.

    • Once the temperature is stable, charge the barrel with 4-6 grams of the polypropylene pellets.

    • Allow the material to preheat for 5 minutes.

    • Place the piston and the 2.16 kg weight onto the material.

    • Collect and weigh the extrudate over a specific time interval (e.g., 1 minute).

    • Calculate the MFI in g/10 min.

  • Multiple Extrusion Cycles:

    • Process the polypropylene formulation through a laboratory extruder at a set temperature profile.

    • Pelletize the extrudate.

    • Repeat the extrusion and pelletizing process for a total of 5 cycles.

  • Final MFI Measurement (5th Extrusion):

    • Measure the MFI of the pellets from the 5th extrusion cycle using the same procedure as in step 1.

  • Data Analysis:

    • Calculate the percentage change in MFI between the 1st and 5th extrusion cycles. A smaller change indicates better stabilization.

Protocol for Long-Term Heat Aging

This protocol is based on the ASTM D3012 standard test method.

Objective: To assess the long-term thermal stability of polypropylene formulations by exposing them to elevated temperatures in a forced-air oven.

Apparatus:

  • Forced-air convection oven with a specimen rotator

  • Molded test specimens (e.g., tensile bars, plaques)

  • Mounting clips

Procedure:

  • Specimen Preparation: Prepare molded specimens of a uniform thickness (e.g., 1 mm) from each polypropylene formulation.

  • Oven Setup:

    • Set the oven temperature to 150°C.

    • Allow the oven to stabilize at the set temperature.

  • Aging:

    • Mount the specimens on the rotator within the oven, ensuring they do not touch each other.

    • Start the rotator and the aging timer.

  • Evaluation:

    • Periodically remove a set of specimens (e.g., every 100 hours) from the oven.

    • Allow the specimens to cool to room temperature.

    • Visually inspect the specimens for signs of degradation such as cracking, discoloration, or embrittlement.

    • The time to failure is recorded when a specimen cracks or breaks upon being bent 180 degrees.

  • Data Analysis:

    • Plot the time to embrittlement as a function of the this compound concentration. A longer time to embrittlement indicates superior long-term thermal stability.

References

Application Notes and Protocols for Testing the Efficiency of Antioxidant 1098

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant 1098, a sterically hindered phenolic antioxidant, is a high-performance, non-discoloring stabilizer for various organic substrates.[1] Its primary function is to inhibit oxidative degradation by scavenging free radicals, thereby preventing chain reactions that lead to material deterioration.[1] These application notes provide a comprehensive guide for researchers to evaluate the efficiency of this compound through a series of established in vitro and cell-based assays. The protocols detailed below will enable the quantification of its radical scavenging ability, its protective effects in a cellular environment, and its potential to modulate endogenous antioxidant defense pathways.

Chemical Properties of this compound

PropertyValue
CAS Number 23128-74-7[]
Molecular Formula C40H64N2O4
Appearance White to Almost white powder to crystal[]
Solubility Water-soluble.[3] Can be dissolved in organic solvents like ethanol for experimental use.
Mechanism of Action Free radical scavenger.[1]

Experimental Protocols

In Vitro Antioxidant Capacity Assays

These assays provide a fundamental assessment of the direct free radical scavenging activity of this compound.

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4]

Protocol:

  • Reagent Preparation:

    • Prepare a 1 mM DPPH stock solution in methanol.

    • Prepare a series of dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

    • A suitable standard, such as Trolox or Ascorbic Acid, should be prepared in the same concentration range.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each concentration of this compound, standard, or methanol (as a blank).[5]

    • Incubate the plate in the dark at room temperature for 30 minutes.[5][6]

    • Measure the absorbance at 517 nm using a microplate reader.[6][7][8]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of this compound.

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.[5][9]

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation solution by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.[9][10]

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare a series of dilutions of this compound and a standard (e.g., Trolox) in ethanol.

  • Assay Procedure:

    • Add 10 µL of each concentration of this compound or standard to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for 6 minutes.[5]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.[11][12]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[12] Warm the reagent to 37°C before use.

    • Prepare a series of dilutions of this compound and a standard (e.g., FeSO₄ or Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add 10 µL of each concentration of this compound or standard to 190 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 4-10 minutes.[11][12]

    • Measure the absorbance at 593 nm.[13]

  • Data Analysis:

    • Construct a standard curve using the standard.

    • Express the FRAP value of this compound in terms of the standard equivalent (e.g., µM Trolox equivalents).

Data Presentation: In Vitro Antioxidant Capacity

AssayThis compoundStandard (e.g., Trolox)
DPPH IC50 (µg/mL) Insert ValueInsert Value
ABTS IC50 (µg/mL) Insert ValueInsert Value
FRAP Value (µM TE/mg) Insert ValueInsert Value
Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (DCFH-DA) within cultured cells, providing a more biologically relevant measure of antioxidant activity.[14][15]

Protocol:

  • Cell Culture:

    • Culture human hepatocarcinoma (HepG2) cells in a 96-well plate until they reach 90-100% confluency.[16][17]

  • Assay Procedure:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 25 µM DCFH-DA in the appropriate cell culture medium for 1 hour at 37°C.[16]

    • Remove the DCFH-DA solution, wash the cells with PBS, and then treat the cells with various concentrations of this compound or a standard (e.g., Quercetin) for 1 hour.[16]

    • Induce oxidative stress by adding a free radical initiator, such as 600 µM AAPH.[18]

    • Immediately begin measuring the fluorescence intensity at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour using a microplate reader.[16]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Express the results as micromoles of Quercetin Equivalents (QE) per gram of this compound.

Data Presentation: Cellular Antioxidant Activity

CompoundConcentration (µg/mL)CAA Value (µmol QE/g)
This compound Concentration 1Insert Value
Concentration 2Insert Value
Concentration 3Insert Value
Quercetin (Standard) Concentration 1Insert Value
Concentration 2Insert Value
Concentration 3Insert Value
Assessment of Cellular Protection and Endogenous Antioxidant Response

Principle: This assay measures malondialdehyde (MDA), a major byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.[19][20]

Protocol:

  • Sample Preparation:

    • Culture cells (e.g., HepG2) and treat them with a pro-oxidant (e.g., H₂O₂) in the presence or absence of various concentrations of this compound.

    • Lyse the cells and collect the supernatant.

  • Assay Procedure:

    • To 100 µL of the cell lysate, add 200 µL of 8.1% SDS.[19]

    • Add 1.5 mL of 20% acetic acid solution (pH 3.5) and 1.5 mL of 0.8% thiobarbituric acid.[19]

    • Incubate the mixture at 95°C for 60 minutes.[19]

    • Cool the samples on ice and centrifuge at 3,000 rpm for 15 minutes.

    • Measure the absorbance of the supernatant at 532 nm.

  • Data Analysis:

    • Use an MDA standard curve to quantify the amount of MDA in the samples.

    • Express the results as nmol of MDA per mg of protein.

Principle: Assess the effect of this compound on the activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx), in cell lysates.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Protocol: Utilize a commercially available SOD assay kit which typically involves the inhibition of a reaction that produces a colored product by SOD present in the sample. Follow the manufacturer's instructions for sample preparation and assay procedure.[21][22][23]

  • Glutathione Peroxidase (GPx) Activity Assay:

    • Protocol: Use a commercial GPx assay kit. These kits usually measure the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione by glutathione reductase.[24][25][26]

Data Presentation: Cellular Protection and Endogenous Response

TreatmentMDA Level (nmol/mg protein)SOD Activity (U/mg protein)GPx Activity (mU/mg protein)
Control (untreated) Insert ValueInsert ValueInsert Value
Pro-oxidant alone Insert ValueInsert ValueInsert Value
Pro-oxidant + AO 1098 (Low Conc.) Insert ValueInsert ValueInsert Value
Pro-oxidant + AO 1098 (High Conc.) Insert ValueInsert ValueInsert Value
Nrf2 Signaling Pathway Activation

Principle: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins.[27] Investigating the activation of the Nrf2 pathway can provide insights into the mechanism of action of this compound.

Protocol:

  • Cell Treatment and Fractionation:

    • Treat cells with this compound for various time points.

    • Perform nuclear and cytoplasmic fractionation using a commercially available kit.

  • Western Blotting:

    • Separate the protein fractions by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2, and appropriate loading controls for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

    • Incubate with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound.

    • Extract total RNA using a suitable kit and synthesize cDNA.

  • qPCR:

    • Perform quantitative PCR using primers for Nrf2 target genes such as Heme Oxygenase-1 (HMOX1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase Catalytic Subunit (GCLC).[28][29]

    • Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis:

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Data Presentation: Nrf2 Pathway Activation

TreatmentNrf2 Nuclear Protein Level (Fold Change)HMOX1 mRNA (Fold Change)NQO1 mRNA (Fold Change)GCLC mRNA (Fold Change)
Control (untreated) 1.01.01.01.0
This compound (Time 1) Insert ValueInsert ValueInsert ValueInsert Value
This compound (Time 2) Insert ValueInsert ValueInsert ValueInsert Value
This compound (Time 3) Insert ValueInsert ValueInsert ValueInsert Value

Visualizations

Experimental_Workflow cluster_0 In Vitro Antioxidant Capacity cluster_1 Cell-Based Assays cluster_2 Mechanism of Action DPPH Assay DPPH Assay ABTS Assay ABTS Assay FRAP Assay FRAP Assay Cell Culture (HepG2) Cell Culture (HepG2) CAA Assay CAA Assay Cell Culture (HepG2)->CAA Assay Lipid Peroxidation (TBARS) Lipid Peroxidation (TBARS) Cell Culture (HepG2)->Lipid Peroxidation (TBARS) Enzyme Activity (SOD, GPx) Enzyme Activity (SOD, GPx) Cell Culture (HepG2)->Enzyme Activity (SOD, GPx) Nrf2 Pathway Activation Nrf2 Pathway Activation Cell Culture (HepG2)->Nrf2 Pathway Activation Western Blot (Nrf2) Western Blot (Nrf2) Nrf2 Pathway Activation->Western Blot (Nrf2) qPCR (Target Genes) qPCR (Target Genes) Nrf2 Pathway Activation->qPCR (Target Genes) This compound This compound This compound->DPPH Assay This compound->ABTS Assay This compound->FRAP Assay

Caption: Overall experimental workflow for testing this compound efficiency.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 This compound This compound This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & promotes degradation Ub Ub Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation Proteasomal Degradation Proteasomal Degradation Ub->Proteasomal Degradation ARE ARE Antioxidant Genes (HMOX1, NQO1) Antioxidant Genes (HMOX1, NQO1) ARE->Antioxidant Genes (HMOX1, NQO1) Activates Transcription Nrf2_n Nrf2 Nrf2_n->ARE Binds

Caption: Simplified Nrf2 signaling pathway and the potential role of this compound.

References

Application Notes: Antioxidant 1098 as a High-Performance Stabilizer for Hot-Melt Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hot-melt adhesives (HMAs) are thermoplastic materials that are applied in a molten state and form a bond upon cooling. Their performance and longevity are highly dependent on their stability at elevated temperatures during application and throughout the service life of the bonded product. Thermo-oxidative degradation, accelerated by heat and oxygen, can lead to a significant decline in adhesive properties, including changes in viscosity, color, and adhesive strength, as well as char formation. Antioxidant 1098, a sterically hindered phenolic antioxidant, is a highly effective, non-discoloring stabilizer for a wide range of organic substrates, including the polymers commonly used in hot-melt adhesive formulations.[1] Its high molecular weight and low volatility make it particularly suitable for high-temperature applications.

These application notes provide a summary of the performance of this compound in stabilizing hot-melt adhesives, detailed experimental protocols for evaluation, and a visual representation of the stabilization mechanism.

Data Presentation: Performance of this compound in Polyamide Resins

Polyamide (PA) resins are frequently used in high-performance hot-melt adhesives. The following data illustrates the effectiveness of this compound in preventing thermo-oxidative degradation in Polyamide 66 (PA66) and a bio-based Polyamide (PA56T), demonstrating its utility in polyamide-based hot-melt adhesives.

Table 1: Thermal Aging of Polyamide 66 with and without this compound

Parameter Aging Conditions PA66 (Unstabilized) PA66 + 0.5% this compound
Melt Viscosity Increase (%) 150°C for 500 hours+60%+15%
Yellowness Index 150°C for 500 hours12.53.2

Data adapted from a comparative analysis of primary antioxidants in polyamide applications.

Table 2: Mechanical Property Retention of Bio-Based Polyamide (PA56T) After Thermal Aging

Property Aging Conditions PA56T (Unstabilized) PA56T + this compound
Tensile Strength Retention (%) 150°C for 50 daysNot Reported88.9%
Notched Impact Strength Retention (%) 150°C for 50 daysNot Reported78.2%

Data adapted from a study on the thermo-oxidative stability and aging of bio-based PA56T.[2]

Experimental Protocols

The following protocols describe standard methods for evaluating the performance of antioxidants in hot-melt adhesive formulations.

Preparation of Hot-Melt Adhesive Formulations

Objective: To prepare stabilized and unstabilized hot-melt adhesive samples for comparative testing.

Materials:

  • Base Polymer (e.g., Ethylene Vinyl Acetate, Polyamide, or Polyolefin)

  • Tackifier Resin

  • Wax

  • This compound

  • Control (no antioxidant)

Procedure:

  • Pre-heat a laboratory-scale sigma blade mixer or a similar compounding device to the recommended processing temperature for the chosen polymer system (typically 160-180°C).

  • Add the tackifier resin and wax to the mixer and allow them to melt and form a homogenous mixture.

  • For the stabilized formulation, add the desired concentration of this compound (typically 0.1% to 1.0% by weight) to the molten mixture and mix until fully dispersed. For the control formulation, omit this step.

  • Slowly add the base polymer to the mixer and continue mixing until a completely homogenous adhesive is obtained (typically 20-30 minutes).

  • Pour the molten adhesive into a release-lined container and allow it to cool to room temperature.

Accelerated Thermal Aging

Objective: To simulate the long-term effects of heat exposure on the hot-melt adhesive.

Procedure:

  • Place a known quantity (e.g., 50 grams) of both the stabilized and unstabilized adhesive formulations in separate open glass beakers.

  • Place the beakers in a circulating air oven pre-heated to a specified temperature (e.g., 160°C or 175°C).

  • Age the samples for a defined period (e.g., 24, 48, 72, and 96 hours).

  • At each time interval, remove an aliquot of each sample for analysis.

Performance Evaluation

a. Viscosity Measurement (ASTM D3236)

Objective: To assess the change in melt viscosity as an indicator of polymer degradation or cross-linking.

Procedure:

  • Use a Brookfield-type viscometer with a Thermosel attachment.

  • Measure the initial melt viscosity of the unaged samples at the application temperature.

  • Measure the melt viscosity of the aged samples at the same temperature.

  • Report the viscosity in centipoise (cP) or Pascal-seconds (Pa·s) and calculate the percentage change in viscosity over time.

b. Color Stability (ASTM D1544)

Objective: To quantify the degree of discoloration due to thermal degradation.

Procedure:

  • Cast a film of the molten adhesive (unaged and aged samples) onto a clear, colorless substrate.

  • Allow the film to cool and solidify.

  • Measure the Gardner Color of the adhesive film using a colorimeter.

  • Alternatively, the Yellowness Index (YI) can be measured according to ASTM E313.

  • Report the initial color and the change in color over the aging period.

c. Oxidative Induction Time (OIT) (ASTM D3895)

Objective: To determine the relative resistance of the adhesive to oxidation.

Procedure:

  • Use a Differential Scanning Calorimeter (DSC).

  • Place a small sample (5-10 mg) of the adhesive in an open aluminum pan.

  • Heat the sample to a specified isothermal temperature (e.g., 180-200°C) under a nitrogen atmosphere.

  • Once the temperature has stabilized, switch the purge gas to oxygen.

  • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

  • A longer OIT indicates greater oxidative stability.

Mandatory Visualizations

G cluster_degradation Hot-Melt Adhesive Degradation Pathway Polymer Polymer Chain (e.g., EVA, Polyamide) Initiation Initiation: Heat, Shear, Oxygen Alkyl_Radical Alkyl Radical (P•) Initiation->Alkyl_Radical Forms Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + PH Degradation_Products Degradation Products: Chain Scission, Cross-linking, Char, Discoloration Peroxy_Radical->Degradation_Products Can also lead to Polymer_Chain Another Polymer Chain (PH) Alkoxy_Hydroxy_Radicals Alkoxy & Hydroxy Radicals (PO• + •OH) Hydroperoxide->Alkoxy_Hydroxy_Radicals Decomposes (Heat, Metal Ions) Alkoxy_Hydroxy_Radicals->Degradation_Products Leads to

Caption: Thermo-oxidative degradation pathway of hot-melt adhesives.

G cluster_stabilization Stabilization Mechanism of this compound Peroxy_Radical Peroxy Radical (POO•) Hydroperoxide Stable Hydroperoxide (POOH) Peroxy_Radical->Hydroperoxide + ArOH Antioxidant_1098 This compound (ArOH) Antioxidant_Radical Stabilized Antioxidant Radical (ArO•) Antioxidant_1098->Antioxidant_Radical Donates H• Chain_Termination Chain Reaction Terminated Non_Radical_Products Non-Radical Products Antioxidant_Radical->Non_Radical_Products Reacts to form

Caption: Free radical scavenging mechanism of this compound.

References

Application Notes and Protocols for Long-Term Thermal Stability Testing with Antioxidant 1098

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant 1098, chemically known as N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide], is a high-performance, sterically hindered phenolic antioxidant. It is widely utilized to protect polymeric materials, particularly polyamides, from thermal-oxidative degradation during processing and throughout their service life.[1] Its high molecular weight and polar amide groups contribute to its low volatility, excellent compatibility with polar polymers, and high resistance to extraction, ensuring long-lasting protection. These characteristics make it an ideal candidate for applications requiring long-term thermal stability, such as in automotive components, industrial machinery, and durable consumer goods.

This document provides detailed application notes, experimental protocols, and performance data for evaluating the long-term thermal stability imparted by this compound.

Mechanism of Action: Free Radical Scavenging

This compound functions as a primary antioxidant by interrupting the free-radical chain reactions that lead to polymer degradation. During thermal processing or exposure to heat and oxygen, highly reactive free radicals are generated within the polymer matrix. This compound readily donates a hydrogen atom from its phenolic hydroxyl groups to these free radicals, neutralizing them and forming a stable, non-reactive species. This process effectively terminates the degradation cascade, preserving the polymer's molecular weight, mechanical properties, and appearance.

This compound Mechanism of Action cluster_0 Polymer Degradation Cascade cluster_1 Intervention by this compound Initiation Heat, Oxygen, Shear Polymer_Chain Polymer Chain (P-H) Initiation->Polymer_Chain generates Polymer_Radical Polymer Radical (P•) Polymer_Chain->Polymer_Radical Oxygen Oxygen (O2) Polymer_Radical->Oxygen Peroxy_Radical Polymer Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O2 Oxygen->Peroxy_Radical Another_Polymer_Chain Another Polymer Chain (P-H) Peroxy_Radical->Another_Polymer_Chain abstracts H Hydroperoxide Hydroperoxide (POOH) + New Polymer Radical (P•) Peroxy_Radical->Hydroperoxide AO1098 This compound (Ar-OH) Peroxy_Radical->AO1098 reacts with Another_Polymer_Chain->Hydroperoxide Chain_Scission Chain Scission, Crosslinking, Loss of Properties Hydroperoxide->Chain_Scission decomposes to more radicals Stable_Radical Stable Antioxidant Radical (Ar-O•) AO1098->Stable_Radical donates H Neutralized_Radical Neutralized Species (POOH) AO1098->Neutralized_Radical Termination Termination of Degradation Cycle Stable_Radical->Termination

Caption: Mechanism of action of this compound.

Performance Data

The efficacy of this compound in enhancing the long-term thermal stability of polymers is demonstrated in the following tables, which summarize data from various studies.

Table 1: Thermal Aging of Polyamide 6 (PA-6) with 0.5% this compound

Conditions: Samples aged in a circulating air oven at 150°C for 2000 hours.

PropertyWithout AntioxidantWith 0.5% this compound
Tensile Strength (MPa) Dropped from 75 to 42Dropped from 75 to 68
Elongation at Break (%) Dropped from 300% to 110%Dropped from 300% to 260%
Yellow Index Increase +25 units+7 units
Melt Flow Rate Change (%) +40%+8%

Table 2: Performance of this compound in Bio-Based Polyamide 56T (PA56T)

Conditions: Samples aged in a circulating air oven at 150°C.

PropertyObservation
Yellow Index Addition of this compound significantly inhibited the yellowing of PA56T during thermal aging.[1]
Mechanical Properties Formulations containing this compound retained a higher percentage of their initial tensile strength, flexural strength, and notched impact strength after 50 days of aging compared to unstabilized samples.[1]
Melt Viscosity In a nitrogen atmosphere at 280°C, PA56T with this compound (in combination with a secondary antioxidant) exhibited the highest thermal stability, as indicated by a longer time to a decrease in viscosity.[1]

Table 3: Comparative Performance of this compound in Polyamide 66 (PA-66)

Conditions: Automotive engine covers exposed to under-the-hood temperatures exceeding 150°C.

PropertyOriginal Formulation (0.5% Irganox 1076)New Formulation (0.5% this compound)
Tensile Elongation Retention Baseline30% increase
Yellowing BaselineReduced by 40%
Surface Blooming/Migration Not specifiedNo signs observed

Experimental Protocols

The following protocols provide detailed methodologies for assessing the long-term thermal stability of polymers stabilized with this compound.

Protocol 1: Accelerated Oven Aging (Based on ASTM D3045)

This protocol describes a procedure for long-term heat aging of polymer specimens in a circulating air oven to simulate service life at elevated temperatures.

1. Materials and Equipment:

  • Polymer resin (e.g., Polyamide 6)

  • This compound

  • Twin-screw extruder or similar compounding equipment

  • Injection molding machine

  • Forced-air convection oven

  • Tensile testing machine (e.g., Instron)

  • Colorimeter or spectrophotometer for measuring Yellow Index

  • Melt flow indexer

2. Sample Preparation:

  • Dry the polymer resin according to the manufacturer's specifications.

  • Create two formulations: a control batch with no antioxidant and a stabilized batch with a specified loading of this compound (e.g., 0.5% by weight).

  • Compound each formulation using a twin-screw extruder to ensure homogeneous dispersion of the antioxidant.

  • Injection mold the compounded pellets into standardized test specimens (e.g., tensile bars, color plaques).

  • Condition the specimens at standard laboratory conditions (23°C ± 2°C, 50% ± 5% relative humidity) for at least 40 hours.

3. Accelerated Aging Procedure:

  • Set the forced-air convection oven to the desired aging temperature (e.g., 150°C).

  • Place a set of control and stabilized specimens in the oven, ensuring they are not in contact with each other or the oven walls.

  • At predetermined time intervals (e.g., 0, 250, 500, 1000, 1500, 2000 hours), remove a subset of specimens from the oven.

  • Allow the removed specimens to cool to room temperature and then re-condition them for at least 24 hours before testing.

4. Property Evaluation:

  • Mechanical Properties: Perform tensile testing on the aged and unaged specimens to determine tensile strength and elongation at break.

  • Color Stability: Measure the Yellow Index of the aged and unaged color plaques.

  • Melt Flow Rate: Determine the melt flow rate of the aged and unaged materials to assess changes in molecular weight.

Protocol 2: Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the antioxidant and the stabilized polymer by measuring weight loss as a function of temperature.

1. Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Polymer samples (with and without this compound)

  • Pure this compound powder

2. TGA Procedure:

  • Calibrate the TGA instrument for temperature and weight.

  • Place a small, known amount of the sample (5-10 mg) into the TGA pan.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Conduct the analysis under a controlled atmosphere, typically nitrogen, to evaluate thermal stability without oxidation, and then in an air or oxygen atmosphere to assess thermo-oxidative stability.

  • Record the weight loss as a function of temperature. The onset of decomposition is a key indicator of thermal stability.

Protocol 3: Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT) (Based on ASTM D3895 / ISO 11357-6)

OIT is a measure of the effectiveness of an antioxidant in preventing the oxidation of a polymer at an elevated temperature in an oxygen atmosphere.

1. Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with a gas switching system

  • Polymer samples (with and without this compound)

  • High-purity nitrogen and oxygen

2. DSC-OIT Procedure:

  • Calibrate the DSC instrument for temperature and heat flow.

  • Place a small, thin section of the sample (5-10 mg) in an open aluminum DSC pan.

  • Place the pan in the DSC cell and purge with nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Heat the sample under the nitrogen atmosphere to a constant isothermal temperature (e.g., 200°C) at a rapid heating rate (e.g., 20°C/min).

  • Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Continue the isothermal measurement until the exothermic oxidation peak is observed.

  • The OIT is the time from the switch to oxygen until the onset of the exothermic oxidation.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Experimental Workflow for Long-Term Thermal Stability Testing cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Accelerated Aging & Analysis cluster_2 Phase 3: Data Evaluation Start Start Formulation Prepare Formulations (Control & with AO 1098) Start->Formulation Compounding Melt Compounding (e.g., Twin-Screw Extrusion) Formulation->Compounding Molding Injection Molding of Test Specimens Compounding->Molding Conditioning Initial Conditioning (23°C, 50% RH) Molding->Conditioning Initial_Analysis Initial Property Analysis (T=0 hours) Conditioning->Initial_Analysis Oven_Aging Accelerated Oven Aging (e.g., 150°C) Conditioning->Oven_Aging Data_Comparison Compare Properties of Aged vs. Unaged Samples Initial_Analysis->Data_Comparison Time_Points Remove Samples at Predetermined Time Intervals Oven_Aging->Time_Points Post_Conditioning Post-Aging Conditioning Time_Points->Post_Conditioning Aged_Analysis Aged Property Analysis Post_Conditioning->Aged_Analysis Aged_Analysis->Data_Comparison Performance_Assessment Assess Performance of This compound Data_Comparison->Performance_Assessment End End Performance_Assessment->End

Caption: Workflow for long-term thermal stability testing.

Analytical Techniques Workflow cluster_0 Thermal Analysis cluster_1 Mechanical & Physical Analysis (Post-Aging) Sample Polymer Sample (with or without AO 1098) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_OIT DSC - Oxidative Induction Time (OIT) Sample->DSC_OIT TGA_Result Determine Onset of Thermal Degradation TGA->TGA_Result OIT_Result Measure Time to Onset of Oxidation DSC_OIT->OIT_Result Aged_Sample Aged Polymer Sample Tensile_Test Tensile Testing Aged_Sample->Tensile_Test Colorimetry Colorimetry Aged_Sample->Colorimetry Melt_Flow Melt Flow Indexing Aged_Sample->Melt_Flow Mechanical_Result Tensile Strength, Elongation at Break Tensile_Test->Mechanical_Result Color_Result Yellow Index Colorimetry->Color_Result MFI_Result Change in Melt Viscosity Melt_Flow->MFI_Result

Caption: Workflow of analytical techniques.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Antioxidant 1098

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for the GC-MS Analysis of Antioxidant 1098

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of this compound (also known as Irganox 1098) using Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are intended for researchers, scientists, and professionals in drug development and polymer analysis who need to determine the concentration of this antioxidant in various matrices, particularly polymers like polyamides.

Introduction to this compound

This compound, chemically known as N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide), is a high molecular weight, sterically hindered phenolic antioxidant.[1][2][3] It is widely used as a primary stabilizer for a variety of organic polymers, especially polyamides, to protect them from thermal and oxidative degradation during processing and end-use.[1][2] Its non-discoloring properties and low volatility make it a preferred choice in many applications.[3] Accurate quantification of this compound is crucial for quality control, stability studies, and regulatory compliance.

Chemical Structure:

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide)
CAS Number 23128-74-7
Molecular Formula C40H64N2O4
Molecular Weight 636.95 g/mol
Appearance White to slightly yellowish powder
Melting Point 156-161 °C

Experimental Protocols

Two primary methods for the GC-MS analysis of this compound are presented: a method based on solvent extraction followed by direct GC-MS injection, and an alternative method using Pyrolysis-GC-MS for direct analysis of solid polymer samples.

Method 1: Solvent Extraction followed by GC-MS Analysis

This method is suitable for samples where the antioxidant can be efficiently extracted from the matrix.

2.1.1. Sample Preparation: Solvent Extraction

The choice of solvent and extraction technique is critical for quantitative recovery of this compound.

  • Materials:

    • Methanol (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Sample of polymer containing this compound

    • Glass vials with PTFE-lined caps

    • Ultrasonic bath or Soxhlet apparatus

    • Syringe filters (0.22 µm, PTFE)

  • Protocol for Polyamide Samples:

    • Weigh accurately about 1 gram of the polymer sample into a glass vial.

    • Add 10 mL of methanol to the vial. Methanol has been shown to be an effective solvent for extracting Irganox 1098 from polyamide 11.

    • For enhanced extraction efficiency, either:

      • Ultrasonic Extraction: Place the vial in an ultrasonic bath for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

      • Soxhlet Extraction: Perform Soxhlet extraction for several hours for exhaustive extraction.

    • After extraction, allow the solution to cool to room temperature.

    • Filter the extract through a 0.22 µm PTFE syringe filter into a clean GC vial.

    • The sample is now ready for GC-MS analysis. If the expected concentration is low, a concentration step using a gentle stream of nitrogen may be necessary.

2.1.2. GC-MS Instrumentation and Parameters

The following are recommended starting parameters. Optimization may be required based on the specific instrument and sample matrix.

Table 2: GC-MS Parameters for this compound Analysis

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow rate of 1.0-1.5 mL/min
Injector Temperature 280-300°C
Injection Volume 1 µL
Injection Mode Splitless or split (e.g., 10:1), depending on concentration
Oven Temperature Program - Initial Temperature: 150°C, hold for 1 min- Ramp: 15°C/min to 320°C- Final Hold: Hold at 320°C for 10 min
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 50-700) for qualitative analysis and method development.Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for Quantification Quantifier Ion: m/z 219Qualifier Ions: m/z 233, 57 (from tert-butyl group)

2.1.3. Calibration Standards Preparation

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as dichloromethane or a mixture of methanol and dichloromethane.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 219) against the concentration of this compound.

Method 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for the direct analysis of additives in polymers without the need for solvent extraction.[4] This method involves the thermal decomposition of the polymer in an inert atmosphere, followed by the separation and detection of the volatile fragments.

2.2.1. Sample Preparation

  • Cut a small, representative piece of the polymer sample (typically 0.1-1.0 mg).

  • Place the sample into a pyrolysis sample cup.

2.2.2. Py-GC-MS Instrumentation and Parameters

Table 3: Py-GC-MS Parameters for this compound Analysis

ParameterRecommended Setting
Pyrolyzer Frontier Lab Multi-Shot Pyrolyzer or equivalent
Pyrolysis Temperature 300-350°C (for thermal desorption of the intact antioxidant)
GC and MS Parameters Same as in Table 2

Note: For Py-GC-MS, it is important to choose a pyrolysis temperature that is high enough to desorb the antioxidant from the polymer matrix but low enough to avoid its thermal degradation.

Data Presentation and Quantitative Analysis

Quantitative data should be summarized in a clear and structured format.

Table 4: Representative Quantitative Data for this compound Analysis

ParameterResult
Calibration Curve Range 0.1 - 50 µg/mL
Correlation Coefficient (R²) > 0.995
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Recovery (from spiked samples) 90-110%
Relative Standard Deviation (RSD) < 10%

Note: These are typical values and should be determined for each specific method and instrument. The limit of detection (LOD) and limit of quantification (LOQ) can be determined based on the standard deviation of the response and the slope of the calibration curve.[5][6]

Visualization of Experimental Workflow and Mass Fragmentation

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound using solvent extraction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_result Result sample Polymer Sample weigh Weigh Sample sample->weigh extract Solvent Extraction (Methanol/Dichloromethane) weigh->extract filter Filter Extract (0.22 µm) extract->filter gc_vial GC Vial filter->gc_vial injection GC Injection gc_vial->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection qualitative Qualitative Analysis (Mass Spectrum) detection->qualitative quantitative Quantitative Analysis (Calibration Curve) detection->quantitative report Report Concentration of This compound quantitative->report

Caption: Workflow for GC-MS analysis of this compound.

4.2. Mass Fragmentation Pathway of this compound

The following diagram illustrates the proposed electron ionization (EI) fragmentation pathway for this compound. Understanding these fragments is key to setting up the mass spectrometer for selective detection. The main dissociation process involves the cleavage of the amide bond and the α-carbon of the carbonyl group.[7]

fragmentation_pathway cluster_fragments Major Fragments parent This compound [M]+• m/z 636 frag1 m/z 219 parent->frag1 Amide Cleavage frag2 m/z 233 parent->frag2 α-Carbonyl Cleavage frag3 m/z 57 (tert-butyl) parent->frag3 Loss of tert-butyl

Caption: Proposed EI fragmentation of this compound.

Concluding Remarks

The protocols described in these application notes provide a robust framework for the quantitative analysis of this compound by GC-MS. Proper sample preparation is paramount to achieving accurate and reproducible results. The choice between solvent extraction and Py-GC-MS will depend on the sample matrix and available instrumentation. Method validation, including the determination of linearity, LOD, LOQ, and recovery, is essential for ensuring the reliability of the data.

References

Application Notes and Protocols for Polymer Composites Formulated with Antioxidant 1098

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and evaluation of polymer composites incorporating Antioxidant 1098. This document details the physical and chemical properties of this compound, its mechanism of action, formulation guidelines, and detailed experimental protocols for performance evaluation.

Introduction to this compound

This compound, chemically known as N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide], is a high-performance, sterically hindered phenolic antioxidant.[1] It is particularly effective in stabilizing a wide range of organic polymers against thermo-oxidative degradation.[2] Its high molecular weight and polar amide groups contribute to its low volatility, excellent compatibility with polar polymers like polyamides, and high resistance to extraction.[1][3]

Key Attributes of this compound:

  • Non-discoloring: Maintains the original color of the polymer substrate.[4]

  • Low Volatility: Ensures retention during high-temperature processing.[5][6]

  • Excellent Extraction Resistance: Provides long-term protection in contact with solvents and fuels.[1]

  • High Thermal Stability: With a decomposition temperature above 280°C, it withstands typical polymer processing conditions.

  • Superior Compatibility: Shows excellent compatibility with polyamides (PA6, PA66, PA12), polyesters, polyurethanes, and other engineering plastics.[5][6]

Chemical and Physical Properties
PropertyValue
Chemical Name N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]
CAS Number 23128-74-7
Molecular Formula C₄₀H₆₄N₂O₄
Molecular Weight 636.96 g/mol [7]
Appearance White to off-white powder or granules
Melting Point 156-162 °C

Mechanism of Action

This compound functions as a primary, chain-breaking antioxidant. During polymer processing and end-use, exposure to heat, oxygen, and shear stress generates highly reactive free radicals. These radicals initiate a chain reaction that leads to polymer chain scission, cross-linking, and ultimately, the degradation of material properties. This compound interrupts this cycle by donating a hydrogen atom from its hindered phenolic groups to the free radicals, thereby neutralizing them and preventing further degradation.[1]

cluster_0 Polymer Degradation Cycle cluster_1 Intervention by this compound Initiation Initiation Free_Radical Free Radical (R•) Initiation->Free_Radical Heat, Shear, UV Polymer_Chain Polymer Chain (RH) Peroxy_Radical Peroxy Radical (ROO•) Free_Radical->Peroxy_Radical + O₂ AO_1098 This compound (ArOH) Free_Radical->AO_1098 Radical Scavenging Oxygen Oxygen (O₂) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Degradation_Products Degradation Products (Chain Scission, Cross-linking) Peroxy_Radical->Degradation_Products Peroxy_Radical->AO_1098 Radical Scavenging Hydroperoxide->Peroxy_Radical Decomposition Hydroperoxide->Degradation_Products Stable_Radical Stable Antioxidant Radical (ArO•) AO_1098->Stable_Radical Donates H• Stable_Products Stable Products Stable_Radical->Stable_Products

Caption: Mechanism of polymer degradation and intervention by this compound.

Formulation Guidelines and Performance Data

This compound is typically incorporated into polymer matrices at concentrations ranging from 0.05% to 1.0% by weight, depending on the polymer type, processing conditions, and the desired level of long-term stability.[8]

Performance in Polyamide (PA) Composites

This compound is highly effective in polyamides, significantly improving their long-term thermal stability and resistance to discoloration.

Table 1: Thermal Aging of Polyamide 6 (PA6) with this compound

PropertyTest ConditionsUnstabilized PA6PA6 + 0.5% this compound
Tensile Strength Retention 2000 hours @ 150°C44%Significantly Improved (Specific data not available)
Tensile Strength (MPa) Initial7575
After 2000 hours @ 150°C3342

Table 2: Performance in Polyamide 66 (PA66) Automotive Components

PropertyTest ConditionsPA66 + 0.5% Conventional AntioxidantPA66 + 0.5% this compound
Tensile Elongation Retention Under-the-hood, >150°CBaseline30% Increase[9]
Yellowing Under-the-hood, >150°CBaseline40% Reduction[9]
Surface Cracking 1500 hours accelerated weatheringBaseline60% Reduction
Extraction Resistance

The high molecular weight and polar nature of this compound make it highly resistant to extraction by solvents and fuels.

Table 3: Extraction Resistance in Polyamide 12 (PA12)

AntioxidantTest Conditions% Extracted
This compound Soaked in diesel fuel for 72 hours12%[1]
Irganox 1076 Soaked in diesel fuel for 72 hours35%[1]

Experimental Protocols

This section provides detailed protocols for the formulation and testing of polymer composites containing this compound.

Start Start Material_Prep Material Preparation (Drying of Polymer and Antioxidant) Start->Material_Prep Melt_Compounding Melt Compounding (Twin-Screw Extrusion) Material_Prep->Melt_Compounding Pelletizing Pelletizing Melt_Compounding->Pelletizing Injection_Molding Injection Molding of Test Specimens Pelletizing->Injection_Molding Characterization Characterization and Performance Testing Injection_Molding->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC OIT Oxidative Induction Time (OIT) Characterization->OIT Mechanical_Testing Mechanical Property Testing Characterization->Mechanical_Testing End End TGA->End DSC->End OIT->End Mechanical_Testing->End

Caption: Experimental workflow for formulating and testing polymer composites.

Protocol for Melt Compounding of Polyamide 66 (PA66) with this compound

Objective: To prepare a homogeneous blend of PA66 and this compound for subsequent performance testing.

Materials and Equipment:

  • Polyamide 66 (PA66) pellets

  • This compound powder

  • Co-rotating twin-screw extruder

  • Gravimetric feeders

  • Water bath for strand cooling

  • Pelletizer

  • Vacuum oven

Procedure:

  • Drying: Dry the PA66 pellets in a vacuum oven at 80-100°C for at least 4 hours to reduce moisture content to below 0.2%. Dry the this compound powder at 60°C for 2 hours.

  • Feeder Calibration: Calibrate the gravimetric feeders for both the PA66 and this compound to ensure accurate dosing.

  • Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical profile for PA66 is:

    • Feed zone: 240-260°C

    • Compression zone: 260-280°C

    • Metering zone: 280-290°C

    • Die: 285°C

  • Compounding:

    • Set the screw speed to 300-500 RPM.[10]

    • Feed the PA66 pellets through the main hopper.

    • Feed the this compound powder through a side feeder into the molten polymer to ensure good dispersion.

  • Strand Cooling and Pelletizing:

    • Extrude the molten polymer blend as a strand into a water bath for cooling.

    • Feed the cooled strand into a pelletizer to produce composite pellets.

  • Drying of Pellets: Dry the resulting pellets in a vacuum oven at 80-100°C for 4 hours before injection molding.

Protocol for Thermal Stability Analysis

Objective: To determine the thermal stability and decomposition temperature of the polymer composite. This protocol is based on ASTM D3850.[6]

Equipment: Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a 5-10 mg sample of the polymer composite into a TGA sample pan.

  • Heat the sample from ambient temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

  • The onset of decomposition is determined as the temperature at which significant weight loss begins.

Objective: To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer composite. This protocol is based on ASTM D3418.[1][5][7][9][11]

Equipment: Differential Scanning Calorimeter (DSC)

Procedure:

  • Place a 5-10 mg sample of the polymer composite into a DSC sample pan.

  • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 300°C for PA66) at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Cool the sample back to ambient temperature at a controlled rate (e.g., 10°C/min).

  • Reheat the sample to above its melting point at 10°C/min.

  • The melting temperature (Tm) is determined from the peak of the endothermic melting transition in the second heating scan. The glass transition temperature (Tg) is observed as a step change in the baseline.

Objective: To assess the resistance of the polymer composite to oxidation at an elevated temperature. This protocol is based on ASTM D3895.[2][3][4][8][12]

Equipment: Differential Scanning Calorimeter (DSC)

Procedure:

  • Place a small, thin sample (5-10 mg) of the polymer composite into an open DSC pan.

  • Heat the sample to a constant isothermal temperature (e.g., 200°C for polyolefins, may need adjustment for polyamides) under a nitrogen atmosphere at a heating rate of 20°C/min.

  • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen.

  • The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

Logical Relationships in Polymer Stabilization

The effectiveness of this compound is dependent on several interconnected factors, from its intrinsic chemical properties to the processing conditions and the end-use environment of the polymer composite.

cluster_0 Factors Influencing Stabilization Efficacy AO_Properties Antioxidant Properties - Chemical Structure - Molecular Weight - Volatility Formulation Formulation - Concentration - Synergy with other additives AO_Properties->Formulation Performance Overall Performance of Polymer Composite - Long-Term Stability - Mechanical Integrity - Color Retention AO_Properties->Performance Processing Processing Conditions - Temperature - Shear Rate - Residence Time Formulation->Processing Formulation->Performance Polymer_Matrix Polymer Matrix - Type (e.g., PA6, PA66) - Polarity - Morphology Processing->Polymer_Matrix Processing->Performance Polymer_Matrix->Formulation Polymer_Matrix->Performance End_Use End-Use Environment - Temperature - UV Exposure - Chemical Contact End_Use->Performance

Caption: Interrelated factors affecting the performance of this compound.

Conclusion

This compound is a highly effective stabilizer for a variety of polymer systems, particularly polyamides. Its unique combination of high thermal stability, low volatility, and excellent compatibility makes it a robust solution for demanding applications. By following the detailed formulation and testing protocols outlined in these application notes, researchers and developers can effectively incorporate this compound to enhance the long-term performance and durability of their polymer composites.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Discoloration in Polymers Stabilized with Antioxidant 1098

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antioxidant 1098. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent discoloration in polymer formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound, chemically known as N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide], is a high-performance, sterically hindered phenolic antioxidant.[1][2] It is primarily used to protect organic substrates like plastics, synthetic fibers, and elastomers against thermal and oxidative degradation.[1][2][3] Its key benefits include high heat resistance, excellent extraction resistance, low volatility, and superior color protection, especially in polyamides like PA6 and PA66.[4]

Q2: Is this compound known to cause discoloration?

This compound is specifically designed as a non-discoloring stabilizer.[1][2][3] It is considered superior to many other antioxidants and copper-based systems in terms of maintaining the initial resin color.[2][3] However, like all phenolic antioxidants, under certain conditions, discoloration can occur. This is typically not due to the antioxidant itself but rather its interaction with the environment or other components in the polymer formulation.[5][6]

Q3: What are the common causes of discoloration in polymers containing phenolic antioxidants?

Discoloration in polymers stabilized with phenolic antioxidants, including potential issues with formulations containing this compound, can arise from several factors:

  • Gas Fading: This is a common cause of yellowing or "pinking" and occurs when phenolic antioxidants react with atmospheric pollutants, primarily nitrogen oxides (NOx).[7][8] These pollutants can originate from gas-fired heaters, forklifts, or cardboard packaging.[5][7]

  • Over-oxidation: Phenolic antioxidants function by neutralizing free radicals. In this process, they can be oxidized themselves to form colored byproducts, such as quinones, which are often yellow or brown.[5][6]

  • Interaction with Other Additives: Discoloration can be triggered or exacerbated by interactions with other additives in the polymer formulation, such as certain hindered amine light stabilizers (HALS) or pigments like titanium dioxide (TiO2).[7][9]

  • Processing Conditions: High processing temperatures, excessive shear, or prolonged residence times can accelerate the degradation of the polymer or the antioxidant, leading to color changes.[10][11]

  • Storage Conditions: Improper storage, such as exposure to sunlight (UV radiation) or contaminated air, can contribute to discoloration over time.[8][12][13]

Q4: Does the discoloration affect the mechanical properties of the polymer?

In many cases, particularly with gas fading, the discoloration is a cosmetic issue and does not significantly impact the physical or mechanical properties of the polymer.[5][7] However, severe discoloration resulting from extensive polymer degradation at high temperatures can be an indicator of a loss in mechanical performance.[14]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving discoloration issues in your polymer formulations stabilized with this compound.

Issue 1: Yellowing or Pinking of the Polymer
Possible Cause Troubleshooting Steps Recommended Action
Gas Fading 1. Review the manufacturing and storage environment for sources of NOx (e.g., gas heaters, vehicle exhaust).[7][8] 2. Check packaging materials; some cardboards can release compounds that contribute to discoloration.[5] 3. To confirm gas fading, expose a discolored sample to UV light (e.g., sunlight). The discoloration is often reversible with UV exposure.[7][15]1. Improve ventilation in production and storage areas to reduce NOx concentration. 2. Switch to electric-powered vehicles where possible. 3. Use high-quality, coated, or poly-bagged cardboard for packaging.[8]
Over-oxidation of this compound 1. Analyze processing parameters: are temperatures or residence times excessive?[11] 2. Evaluate the concentration of this compound. While effective, an excessively high concentration can sometimes lead to increased color formation upon oxidation.[16] 3. Consider the presence of impurities in the polymer or other additives that could accelerate oxidation.[17]1. Optimize processing conditions to the lower end of the recommended range for the specific polymer. 2. Ensure the dosage of this compound is within the recommended range (typically 0.1% to 0.5%). 3. Consider incorporating a secondary antioxidant, such as a phosphite, which can act synergistically to improve color stability.[4][18]
Interaction with Other Additives 1. Review the complete formulation for potential antagonistic interactions. Highly alkaline additives or certain grades of TiO2 can promote discoloration in the presence of phenolic antioxidants.[7][8] 2. If using HALS, be aware that some types can interact with phenolic antioxidants to cause discoloration.[9]1. Consult with your additive supplier to ensure compatibility of all components. 2. Consider using surface-treated grades of TiO2.[8] 3. If an interaction is suspected, conduct a designed experiment with and without the suspected additive to isolate the cause.

Data on Color Stability

While specific datasets are highly dependent on the polymer system and processing conditions, the following table summarizes the expected performance of this compound based on available literature.

PropertyWithout AntioxidantWith 0.5% this compound
Tensile Strength (MPa) Dropped from 75 to 42Dropped from 75 to 68
Elongation at Break (%) From 300% to 110%From 300% to 260%
Yellow Index Increase +25 units+7 units
Melt Flow Rate Change (%) +40%+8%

Data from a 2018 study on PA-6 samples aged at 150°C for 2000 hours, as reported in Polymer Degradation and Stability.

Experimental Protocols

Protocol 1: Evaluation of Color Stability under Thermal Aging
  • Sample Preparation:

    • Prepare polymer samples with and without this compound at a specified concentration (e.g., 0.3% by weight).

    • Ensure a consistent and well-dispersed blend of the antioxidant within the polymer matrix through appropriate compounding techniques (e.g., twin-screw extrusion).

    • Produce standardized test specimens (e.g., plaques or films) by injection molding or film casting.

  • Initial Color Measurement:

    • Measure the initial color of the prepared samples using a spectrophotometer or colorimeter.

    • Record the color values in a standardized color space (e.g., CIE Lab*) and calculate the Yellowness Index (YI) according to ASTM E313.

  • Accelerated Thermal Aging:

    • Place the samples in a circulating air oven at a specified high temperature (e.g., 150°C).

    • Remove samples at predetermined time intervals (e.g., 24, 48, 96, 200, 500 hours).

  • Color Measurement after Aging:

    • After cooling to room temperature, measure the color of the aged samples as described in step 2.

    • Calculate the change in Yellowness Index (ΔYI) for each time interval.

  • Data Analysis:

    • Plot ΔYI as a function of aging time for both the stabilized and unstabilized polymer samples.

    • Compare the color stability of the different formulations.

Protocol 2: Gas Fading Test
  • Sample Preparation:

    • Prepare polymer films or plaques with this compound.

  • Exposure to NOx:

    • Place the samples in a controlled atmosphere chamber containing a low concentration of nitrogen oxides (NOx). An alternative is to expose them to the exhaust from a natural gas burner.

  • Color Measurement:

    • Periodically remove the samples and measure their color, calculating the Yellowness Index.

  • UV Reversibility Test:

    • Expose the discolored samples to a UV light source or natural sunlight to determine if the color change is reversible, which is a key indicator of gas fading.[7][15]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting discoloration issues.

G start Discoloration Observed (Yellowing/Pinking) check_env Check Environment for NOx Sources (Heaters, Exhaust) start->check_env uv_test Expose to UV Light check_env->uv_test NOx Sources Present check_processing Review Processing Conditions (Temp, Time) check_env->check_processing No Obvious NOx Sources color_reverts Color Reverts? uv_test->color_reverts gas_fading Diagnosis: Gas Fading - Improve Ventilation - Change Packaging color_reverts->gas_fading Yes no_revert Color Does Not Revert color_reverts->no_revert No no_revert->check_processing high_temp Conditions Excessive? check_processing->high_temp optimize_processing Diagnosis: Over-oxidation - Optimize Process - Check AO-1098 Concentration - Add Secondary AO high_temp->optimize_processing Yes check_additives Review Formulation for Antagonistic Additives (HALS, TiO2) high_temp->check_additives No interaction_suspected Interaction Suspected? check_additives->interaction_suspected reformulate Diagnosis: Additive Interaction - Test Additive Compatibility - Reformulate interaction_suspected->reformulate Yes unresolved Issue Unresolved Contact Technical Support interaction_suspected->unresolved No

Caption: Troubleshooting workflow for polymer discoloration.

The following diagram illustrates the mechanism of discoloration by phenolic antioxidants.

G phenolic_ao Phenolic Antioxidant (e.g., this compound) phenoxyl_radical Phenoxyl Radical (A•) phenolic_ao->phenoxyl_radical Donates H• free_radical Polymer Free Radical (P•) stabilized_polymer Stabilized Polymer (PH) free_radical->stabilized_polymer Accepts H• oxidation Further Oxidation (e.g., by NOx, Heat) phenoxyl_radical->oxidation quinones Colored Quinone Structures (Yellow/Pink) oxidation->quinones

Caption: Mechanism of phenolic antioxidant discoloration.

References

Issues with Antioxidant 1098 volatility at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antioxidant 1098. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the use of this compound in various experimental and manufacturing processes, with a particular focus on its performance at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it most effective?

A1: this compound, chemically known as N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide), is a high-performance, sterically hindered phenolic antioxidant. It is particularly effective in stabilizing organic substrates like plastics, synthetic fibers, adhesives, and elastomers against thermo-oxidative degradation. Due to its excellent compatibility, it is especially well-suited for the stabilization of polyamide (Nylon) molded parts, fibers, and films.[1]

Q2: What are the main advantages of using this compound?

A2: this compound offers several key benefits, including:

  • Excellent long-term thermal stability , making it suitable for high-temperature processing.[1]

  • Low volatility , which minimizes loss of the antioxidant during processing and reduces the risk of surface defects like blooming.

  • Good compatibility with a variety of polymers, especially polyamides.[1]

  • Non-discoloring properties , helping to maintain the initial color of the resin.[1]

  • High resistance to extraction by solvents and water.

Q3: What does "low volatility" mean in the context of this compound?

A3: Low volatility refers to the substance's low tendency to vaporize at a given temperature. For this compound, this is a significant advantage in high-temperature applications like polymer extrusion and molding, where processing temperatures can exceed 300°C. Its low volatility ensures that the antioxidant remains within the polymer matrix to provide protection, rather than evaporating into the surroundings.

Q4: Can this compound cause yellowing in my product?

A4: this compound is known for its non-discoloring properties.[1] However, under certain conditions, such as interaction with nitrogen oxides (NOx) from gas-fired heaters or forklifts, phenolic antioxidants can form colored quinone structures, leading to a phenomenon known as "gas fading" or "pinking." While less common with high-performance antioxidants, it is a possibility to consider in the overall formulation and storage environment.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered when using this compound, particularly those related to its behavior at high temperatures.

Issue 1: Suspected Loss of Antioxidant Efficacy at High Processing Temperatures
  • Question: My polymer product is showing signs of degradation (e.g., brittleness, discoloration) despite the inclusion of this compound. I suspect it might be losing its effectiveness at my high processing temperatures. What should I do?

  • Answer: While this compound has excellent thermal stability, extreme processing conditions can still pose challenges. Here is a step-by-step guide to troubleshoot this issue:

    Troubleshooting Workflow for Suspected Antioxidant Loss

    G A Observe Signs of Degradation (e.g., brittleness, discoloration) B Review Processing Parameters (Temperature, Residence Time, Shear) A->B C Analyze for Antioxidant Content (e.g., HPLC on solvent extract) B->C D Perform Thermal Analysis (TGA on final product) B->D E Compare with Virgin Resin and Compounded Pellets C->E D->E F Hypothesize Cause: Volatility vs. Decomposition E->F G Optimize Processing Conditions: Lower Temperature/Shorter Residence Time F->G If Volatility is Suspected H Increase Antioxidant Loading F->H If Consumption is High I Consider Synergistic Antioxidant Blends (e.g., with phosphites) F->I For Enhanced Stability J Re-evaluate and Test G->J H->J I->J

    Troubleshooting workflow for antioxidant loss.

    Corrective Actions:

    • Review Processing Conditions: High temperatures, long residence times, and high shear can accelerate the consumption of the antioxidant. Compare your processing parameters against the polymer manufacturer's recommendations.

    • Quantify Antioxidant Content: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound in your final product. Compare this to the initial loading concentration. A significant decrease may indicate either volatilization or consumption.

    • Thermal Analysis: Conduct Thermogravimetric Analysis (TGA) on your final product to assess its thermal stability. A lower onset of degradation compared to a control sample could indicate insufficient antioxidant protection.

    • Optimize Processing: If possible, reduce the processing temperature or residence time to minimize thermal stress on the antioxidant.

    • Adjust Formulation: If optimization is not feasible, consider a modest increase in the loading level of this compound. You can also explore synergistic blends with secondary antioxidants (e.g., phosphites) which can enhance processing stability.[2]

Issue 2: Surface Defects - Blooming or Haziness
  • Question: I am observing a white powder or a hazy film on the surface of my product after processing or during storage. Could this be related to this compound?

  • Answer: This phenomenon is known as "blooming" and occurs when an additive migrates to the surface of the polymer. While this compound has low volatility and good compatibility, blooming can still occur under certain conditions.

    Logical Relationship for Investigating Blooming

    G A Surface Defect Observed (Powder, Haze) B Analyze Surface Residue (FTIR-ATR, GC-MS) A->B C Is Residue this compound? B->C D Review Formulation: Concentration vs. Solubility Limit C->D Yes J No C->J E Review Processing: Cooling Rate D->E F Review Storage Conditions: Temperature, Humidity D->F G Reduce Antioxidant Loading D->G H Optimize Cooling Rate E->H I Control Storage Environment F->I K Identify Contaminant J->K

    Decision tree for troubleshooting surface blooming.

    Corrective Actions:

    • Confirm the Identity of the Surface Residue: Use surface analysis techniques like Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) to identify the chemical nature of the bloom.

    • Check Concentration Levels: Blooming is often caused by exceeding the solubility limit of the additive in the polymer at a given temperature. Review the loading concentration of this compound. Recommended levels for polyamides are typically in the range of 0.05% to 1.0%.

    • Evaluate Polymer Compatibility: While excellent in polyamides, the solubility of this compound can vary in other polymers. Ensure it is a suitable choice for your specific polymer system.

    • Control Cooling Rates: Rapid cooling during processing can sometimes trap the antioxidant in a supersaturated state, leading to subsequent migration to the surface. Experiment with slower, more controlled cooling cycles.

Data Presentation

The following table summarizes key quantitative data for this compound and compares it with other common antioxidants.

PropertyThis compoundAntioxidant 1010Antioxidant 1076
Chemical Name N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide)Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
CAS Number 23128-74-76683-19-82082-79-3
Molecular Weight ( g/mol ) 6371178531
Melting Point (°C) 156 - 161110 - 12550 - 55
Vapor Pressure (20°C) 1.3 x 10⁻¹⁰ Pa--
Decomposition Temperature > 280°C--
Retention after Extrusion (260°C, 5 min) 95%-~70%

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Assessing Antioxidant Volatility

Objective: To determine the temperature at which this compound begins to volatilize and to differentiate this from thermal decomposition.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas supply

  • Analytical balance

  • Sample pans (aluminum or platinum)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of pure this compound powder into a TGA sample pan.

    • Prepare a second sample of the polymer compound containing a known concentration of this compound (e.g., 1% by weight).

    • Prepare a third sample of the virgin polymer (without antioxidant) as a control.

  • Instrument Setup:

    • Set the TGA purge gas to nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Program the temperature profile:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the weight loss (%) as a function of temperature for all three samples.

    • For the pure this compound sample, identify the onset temperature of weight loss. This represents its volatilization/decomposition temperature.

    • Compare the TGA curve of the polymer with this compound to the virgin polymer. Any weight loss at temperatures below the polymer's degradation temperature and corresponding to the volatilization temperature of the pure antioxidant can be attributed to the loss of this compound.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum weight loss rates for each component.

Protocol 2: Solvent Extraction and HPLC Analysis for Quantifying this compound

Objective: To determine the concentration of this compound in a processed polymer.

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase HPLC column

  • Soxhlet extraction apparatus or Accelerated Solvent Extractor (ASE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or chloroform) at a known concentration (e.g., 1000 µg/mL).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Extraction:

    • Accurately weigh approximately 1-2 g of the polymer sample (in pellet or film form).

    • Perform a solvent extraction using a suitable method (e.g., Soxhlet extraction with dichloromethane for 6-8 hours).

    • After extraction, evaporate the solvent and re-dissolve the residue in a known volume of the mobile phase.

    • Filter the resulting solution through a 0.45 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Set the HPLC conditions (e.g., mobile phase composition, flow rate, column temperature) to achieve good separation of this compound from other extractables.

    • Set the UV detector to a wavelength where this compound has a strong absorbance (typically around 275-280 nm).

    • Inject the prepared standards and the sample extract.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of this compound in the sample extract from the calibration curve.

    • Calculate the weight percentage of this compound in the original polymer sample.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Users should conduct their own tests and verifications to determine the suitability of this compound for their specific applications and processing conditions.

References

Technical Support Center: Optimizing Synergistic Effects of Antioxidant 1098

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synergistic effects of Antioxidant 1098 with other additives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a high-performance, sterically hindered phenolic antioxidant.[1] Its chemical name is N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]. It is highly effective as a non-discoloring stabilizer for organic substrates.[2] Due to its excellent thermal stability, low volatility, and superior compatibility, it is particularly well-suited for the stabilization of polyamide (PA) molded parts, fibers, and films.[2] Its use is also recommended in other polymers such as polyacetals, polyesters, polyurethanes, adhesives, and elastomers.[2]

Q2: What is a synergistic antioxidant blend, and why is it used?

A synergistic antioxidant blend is a combination of two or more antioxidants that, when used together, provide a level of stabilization that is greater than the sum of their individual effects. This approach is used to provide comprehensive protection against different degradation mechanisms. For instance, a primary antioxidant like this compound, which is a free radical scavenger, can be combined with a secondary antioxidant, such as a phosphite, which decomposes hydroperoxides. This dual-action approach enhances the overall stability of the polymer during processing and over its service life.

Q3: Which additives show the best synergistic effects with this compound?

This compound exhibits excellent synergistic effects when combined with secondary antioxidants, particularly phosphites and thioethers. A commonly cited and effective combination is with phosphite stabilizers like Irgafos 168. This blend offers enhanced processing and long-term thermal stability. For protection against UV degradation, this compound can be used in conjunction with Hindered Amine Light Stabilizers (HALS), such as those from the Tinuvin® series.

Q4: What are the typical dosage levels for this compound and its synergistic partners?

The optimal dosage depends on the polymer, processing conditions, and the desired level of stability. However, general guidelines are as follows:

  • This compound (used alone):

    • In polyamides: 0.05% to 1.0%

    • In polyacetals, polyesters, and polyurethanes: 0.05% to 0.5%[2]

  • Synergistic Blends: The ratio of this compound to its synergistic partner can vary. A common starting point for a blend with a phosphite stabilizer is a 1:1 ratio, with a total package concentration in the range of 0.1% to 0.5%. For instance, a blend of 0.5% wt. This compound and 0.5% wt. Irgafos 168 has shown significant stabilizing effects in polyarylates.

Troubleshooting Guide

This section addresses common problems encountered when working with this compound and its blends.

Issue 1: Poor Dispersion of Antioxidant in the Polymer Matrix

  • Symptoms: Inconsistent product appearance (e.g., specks, streaks), and variable performance in mechanical or thermal testing.

  • Possible Causes:

    • The processing temperature may be too low for the antioxidant to fully dissolve or disperse.

    • Inadequate mixing during compounding.

    • The concentration of the antioxidant may be too high, exceeding its solubility in the polymer.

  • Solutions:

    • Optimize Processing Temperature: Gradually increase the processing temperature to improve the solubility of the antioxidant, being careful not to exceed the degradation temperature of the polymer or the additive.

    • Enhance Mixing: Increase mixing time or use a higher shear mixing element to ensure a more uniform distribution of the additive.

    • Use a Masterbatch: Incorporating this compound as a masterbatch can significantly improve its dispersion. A masterbatch is a concentrated blend of the additive in a carrier resin that is compatible with the main polymer.[3]

    • Check for Compatibility: Ensure that the polarity of this compound is suitable for the polymer matrix. Its amide linkages generally provide good compatibility with polar polymers like polyamides.

Issue 2: "Blooming" or Surface Migration of the Antioxidant

  • Symptoms: A hazy, crystalline, or oily film on the surface of the final product.[4]

  • Possible Causes:

    • The concentration of the antioxidant is above its solubility limit in the polymer at room temperature.[4]

    • Use of a low molecular weight antioxidant that is more prone to migration.

  • Solutions:

    • Reduce Concentration: Lower the loading of this compound to a level below its solubility limit in the specific polymer.

    • Select a Higher Molecular Weight Additive: this compound has a relatively high molecular weight, which reduces its volatility and tendency to migrate compared to some other antioxidants.

    • Optimize Cooling Rate: A slower cooling rate during processing can sometimes help to keep the antioxidant dissolved in the polymer matrix.

Issue 3: Discoloration (Yellowing) of the Polymer

  • Symptoms: The polymer exhibits a yellow tint after processing or thermal aging.

  • Possible Causes:

    • Over-oxidation of the phenolic antioxidant itself can lead to colored byproducts.

    • Interaction of the antioxidant with other additives or impurities in the polymer.

    • "Gas fading" due to exposure to nitrogen oxides (NOx) from gas-fired equipment.

  • Solutions:

    • Use a Non-Yellowing Formulation: this compound is known for its non-discoloring properties.[2] If yellowing is still an issue, consider a synergistic blend with a phosphite stabilizer, which can help to reduce color formation.

    • Optimize Processing Conditions: Avoid excessive processing temperatures and residence times to minimize the thermal stress on the antioxidant.

    • Control the Environment: If gas fading is suspected, ensure adequate ventilation and consider using electric heating sources.

Quantitative Data on Synergistic Effects

The following tables summarize the performance of this compound alone and in combination with other additives.

Table 1: Thermal-Oxidative Stability of Polyarylate F-230/30 with Antioxidant Blends

Antioxidant SystemConcentration (% wt.)Temperature at 5% Weight Loss (°C)
None0430
This compound1.0445
Irgafos 1681.0440
This compound + Irgafos 168 0.5 + 0.5 455

Data adapted from a study on the thermal-oxidative stability of polyarylates. The combination of this compound and Irgafos 168 shows a clear synergistic effect, resulting in a higher temperature at 5% weight loss compared to the individual components.

Table 2: Performance of this compound in Automotive Nylon 66 Components

Antioxidant SystemConcentration (% wt.)Tensile Elongation Retention after Heat AgingReduction in Yellowing
Irganox 10760.5BaselineBaseline
This compound 0.5 +30% -40%

This data illustrates the superior performance of this compound in a demanding application, showing significant improvements in mechanical property retention and color stability compared to another phenolic antioxidant.

Experimental Protocols

1. Evaluation of Thermal-Oxidative Stability by Oven Aging

  • Objective: To assess the long-term thermal stability of a polymer formulation containing this compound and synergistic additives.

  • Apparatus: Ventilated laboratory oven, sample plaques or films, colorimeter, tensile testing machine.

  • Procedure:

    • Sample Preparation: Prepare polymer samples with the desired concentrations of this compound and co-additives by melt compounding, followed by injection molding or film casting. Include a control sample without any antioxidant.

    • Initial Property Measurement: Measure the initial color (e.g., using the CIELAB scale as per ASTM E308) and mechanical properties (e.g., tensile strength and elongation at break) of the samples.[5][6][7][8][9]

    • Accelerated Aging: Place the samples in a ventilated oven at a constant elevated temperature (e.g., 150°C for polyamides).[10] The specific temperature will depend on the polymer being tested.

    • Periodic Evaluation: At regular intervals (e.g., every 100 hours), remove a set of samples from the oven.

    • Property Measurement after Aging: After cooling to room temperature, measure the color and mechanical properties of the aged samples.

    • Data Analysis: Plot the change in color (e.g., ΔE* or Yellowness Index) and the retention of mechanical properties as a function of aging time. A slower rate of change indicates better thermal-oxidative stability.

2. Assessment of Processing Stability using Melt Flow Index (MFI)

  • Objective: To determine the effectiveness of an antioxidant blend in preventing polymer degradation during processing.

  • Apparatus: Melt flow indexer, analytical balance.

  • Procedure:

    • Sample Preparation: Prepare polymer samples with different antioxidant formulations.

    • Multiple Extrusions: Subject each sample to multiple passes through an extruder to simulate the shear and thermal history of processing.

    • MFI Measurement: After each extrusion pass, measure the MFI of the polymer according to standard procedures (e.g., ASTM D1238). A stable MFI over multiple extrusions indicates good processing stability. An increase in MFI suggests chain scission (degradation), while a decrease can indicate cross-linking.

Visualizations

Synergistic_Antioxidant_Mechanism cluster_degradation Polymer Degradation Cycle cluster_stabilization Synergistic Stabilization Polymer Polymer Polymer_Radical Polymer_Radical Polymer->Polymer_Radical Heat, Shear, UV Peroxy_Radical Peroxy_Radical Polymer_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + Polymer-H AO1098 This compound (Phenolic AO) Stable_Species_1 Stable_Species_1 Peroxy_Radical->Stable_Species_1 Radical Scavenging Alkoxy_Radical Alkoxy_Radical Hydroperoxide->Alkoxy_Radical Decomposition Phosphite Phosphite Stabilizer (e.g., Irgafos 168) Stable_Species_2 Stable_Species_2 Hydroperoxide->Stable_Species_2 Hydroperoxide Decomposition Alkoxy_Radical->Polymer_Radical + Polymer-H AO1098->Stable_Species_1 Phosphite->Stable_Species_2

Caption: Synergistic antioxidant mechanism of this compound and a phosphite stabilizer.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Testing & Analysis Formulation Define Formulations: - Control (no AO) - AO 1098 alone - Co-additive alone - Synergistic Blend Compounding Melt Compounding Formulation->Compounding Molding Injection Molding / Film Casting Compounding->Molding Initial_Test Initial Property Measurement (Color, Mechanical, MFI) Molding->Initial_Test Aging Accelerated Aging (Oven Aging, UV Exposure) Initial_Test->Aging Periodic_Test Periodic Property Measurement Aging->Periodic_Test Final_Analysis Data Analysis & Comparison Periodic_Test->Final_Analysis

Caption: Experimental workflow for evaluating antioxidant performance.

Troubleshooting_Logic Problem Observed Issue (e.g., Poor Dispersion, Blooming, Yellowing) Cause_Dispersion Possible Causes: - Low Temperature - Inadequate Mixing - High Concentration Problem->Cause_Dispersion Poor Dispersion Cause_Blooming Possible Causes: - Exceeds Solubility Limit - Low Molecular Weight AO Problem->Cause_Blooming Blooming Cause_Yellowing Possible Causes: - AO Over-oxidation - Additive Interaction - Gas Fading Problem->Cause_Yellowing Yellowing Solution_Dispersion Solutions: - Optimize Temperature - Enhance Mixing - Use Masterbatch Cause_Dispersion->Solution_Dispersion Solution_Blooming Solutions: - Reduce Concentration - Use High MW AO Cause_Blooming->Solution_Blooming Solution_Yellowing Solutions: - Use Non-Yellowing Blend - Optimize Conditions - Control Environment Cause_Yellowing->Solution_Yellowing

Caption: Troubleshooting logic for common issues with this compound.

References

Technical Support Center: Troubleshooting the Extraction of Antioxidant 1098 from Polymer Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the extraction of Antioxidant 1098 from polymer samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to extract?

A1: this compound, chemically known as N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide], is a high-performance hindered phenolic antioxidant.[1] Its high molecular weight and the presence of polar amide groups contribute to its low volatility and excellent compatibility with polar polymers like polyamides.[1] These properties, while beneficial for its function as an antioxidant, make it resistant to extraction from the polymer matrix.

Q2: What are the common applications of this compound?

A2: this compound is primarily used in high-performance thermoplastics such as polyamides (nylons), polyolefins, and elastomers. It is particularly suitable for applications requiring high-temperature stability and resistance to extraction, such as in automotive components, industrial fluid-handling systems, and medical devices.

Q3: What factors influence the extraction efficiency of this compound?

A3: Several factors can impact the extraction efficiency, including:

  • Solvent Choice: The polarity and swelling capability of the solvent are critical.

  • Extraction Technique: Methods like Accelerated Solvent Extraction (ASE) and Ultrasonic Extraction offer different levels of efficiency.[2]

  • Sample Preparation: The particle size of the polymer sample significantly affects the surface area available for extraction.

  • Temperature and Pressure: Elevated temperatures and pressures can enhance extraction but must be balanced against potential degradation of the antioxidant or polymer.

  • Extraction Time: Sufficient time is required for the solvent to penetrate the polymer and dissolve the antioxidant.

Q4: What are the recommended analytical techniques for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF MS) are commonly used for the determination of this compound.[2] These techniques offer the necessary sensitivity and selectivity for accurate quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue 1: Low or No Recovery of this compound

Possible Cause Troubleshooting Step
Inappropriate Solvent Select a solvent that can both dissolve this compound and cause the polymer matrix to swell. Dichloromethane has been shown to be effective for ultrasonic extraction.[2] For ASE, a mixture of a solvent that dissolves the antioxidant (e.g., isopropyl alcohol) with a small amount of a solvent that swells the polymer (e.g., cyclohexane) is recommended.[3]
Insufficient Extraction Time or Temperature Increase the extraction time or temperature within the limits of the polymer and antioxidant stability. For ultrasonic extraction, ensure sufficient sonication time. For ASE, optimize the static cycle time and temperature.[3]
Poor Sample Preparation Grind the polymer sample to a fine powder (e.g., 10 mesh or finer) to increase the surface area for extraction.[3] Cryogenic grinding can be effective for tough polymers.
Antioxidant Degradation This compound has good thermal stability, with decomposition temperatures above 280°C. However, ensure that the extraction temperature does not exceed this limit.
Matrix Effects The polymer matrix can interfere with the extraction. Ensure the chosen solvent effectively penetrates the polymer. Dispersing the ground polymer with sand can prevent agglomeration during extraction.[3]

Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause Troubleshooting Step
Inhomogeneous Sample Ensure the polymer sample is thoroughly homogenized before taking a subsample for extraction.
Variable Extraction Conditions Strictly control all extraction parameters, including temperature, pressure, time, and solvent composition, for all samples.
Incomplete Extraction To validate the extraction efficiency, re-extract the same sample to check for any remaining analyte.[3]
Analytical Method Variability Calibrate the analytical instrument (e.g., HPLC, UPLC) before each run and use an internal standard to account for variations in injection volume and detector response.

Experimental Protocols

1. Accelerated Solvent Extraction (ASE)

This protocol is a general guideline and may need optimization for specific polymer types.

  • Sample Preparation: Cryogenically grind the polymer sample to a fine powder (10 mesh or finer).[3] Mix approximately 0.5 g of the ground sample with an inert dispersant like sand.

  • Extraction Cell: Place the sample mixture into a stainless steel extraction cell.

  • Extraction Solvent: A mixture of 2.5% (v/v) cyclohexane in isopropyl alcohol is a good starting point.[3]

  • ASE Parameters:

    • Temperature: 140°C[3]

    • Pressure: 1500 psi

    • Static Time: 3 minutes per cycle[3]

    • Number of Cycles: 3[3]

    • Flush Volume: 60% of cell volume

    • Purge Time: 60 seconds

  • Analysis: Analyze the collected extract using HPLC or UPLC-Q/TOF MS.

2. Ultrasonic Extraction

  • Sample Preparation: Weigh 40 mg of the finely ground polymer sample.[2]

  • Extraction: Place the sample in a vial with 0.5 mL of dichloromethane.[2]

  • Sonication: Place the vial in an ultrasonic bath at 25°C for a specified time (e.g., 30 minutes - optimization may be required).

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove any polymer particles.

  • Analysis: Analyze the filtrate using HPLC or UPLC-Q/TOF MS.

Data Presentation

Table 1: Comparison of Extraction Resistance for Different Antioxidants

AntioxidantExtraction in Diesel Fuel (%)
This compound 12
Irganox 107635
Irganox 101018

Table 2: Recommended Starting Conditions for ASE of this compound

ParameterRecommended Value
Solvent 2.5% Cyclohexane in Isopropyl Alcohol[3]
Temperature 140°C[3]
Pressure 1500 psi
Static Cycles 3[3]
Static Time 3 minutes[3]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Polymer Sample Grinding Grinding to Fine Powder Start->Grinding Weighing Weighing Grinding->Weighing Solvent_Addition Solvent Addition Weighing->Solvent_Addition Extraction_Method Extraction (ASE or Ultrasonic) Filtration Filtration Extraction_Method->Filtration Solvent_Addition->Extraction_Method Analysis HPLC / UPLC-MS Analysis Filtration->Analysis Quantification Quantification Analysis->Quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

Troubleshooting_Logic Start Low/No Antioxidant Recovery Check_Solvent Is the solvent appropriate for both antioxidant and polymer? Start->Check_Solvent Check_Conditions Are extraction time and temperature sufficient? Check_Solvent->Check_Conditions Yes Optimize_Solvent Optimize solvent system (e.g., co-solvents for swelling) Check_Solvent->Optimize_Solvent No Check_Prep Is the sample preparation adequate (fine powder)? Check_Conditions->Check_Prep Yes Optimize_Conditions Increase time/temperature within stability limits Check_Conditions->Optimize_Conditions No Check_Degradation Is there a possibility of antioxidant degradation? Check_Prep->Check_Degradation Yes Improve_Prep Improve grinding technique (e.g., cryogenic) Check_Prep->Improve_Prep No Solution Successful Extraction Check_Degradation->Solution No Verify_Stability Verify antioxidant stability under extraction conditions Check_Degradation->Verify_Stability Yes Optimize_Solvent->Check_Solvent Optimize_Conditions->Check_Conditions Improve_Prep->Check_Prep Verify_Stability->Check_Degradation

Caption: A logical troubleshooting workflow for low recovery of this compound.

References

Technical Support Center: Enhancing Nylon 66 Processing Stability with Antioxidant 1098

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and professionals with comprehensive technical support for utilizing Antioxidant 1098 to improve the processing and long-term thermal stability of nylon 66 (Polyamide 66, PA66).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a high-performance, sterically hindered phenolic antioxidant.[1][2] Its chemical name is N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide].[2][3] It is specifically designed as an efficient, non-discoloring stabilizer for organic substrates like plastics and synthetic fibers, proving particularly effective for polyamides.[1][4]

Q2: How does this compound protect nylon 66 from degradation?

During high-temperature processing or long-term use, nylon 66 is susceptible to oxidative degradation. This process begins with the formation of highly reactive free radicals that attack the polymer chains, leading to chain scission, crosslinking, and a loss of mechanical properties.[5] this compound functions as a "radical scavenger" by donating a hydrogen atom to these free radicals, which neutralizes them and terminates the degradation chain reaction, thus preserving the polymer's integrity.

G cluster_legend Process Flow Polymer Nylon 66 Polymer Chain Radical Free Radicals (R•) Formed Polymer->Radical Generates Stress Heat / Shear During Processing Stress->Polymer Attacks Radical->Polymer Attacks more polymer (chain reaction) Degradation Chain Scission & Crosslinking (Degradation) Radical->Degradation Causes StableRadical Stabilized Radical (Non-reactive) Radical->StableRadical AO1098 This compound (Phenolic -OH group) AO1098->Radical Donates Hydrogen (Interrupts Cycle) StablePolymer Protected Nylon 66 AO1098->StablePolymer Protects Normal Degradation Path Protected Protection Path

Mechanism of action for this compound in polymers.

Q3: What are the typical dosage levels for this compound in nylon 66?

The recommended concentration of this compound depends on the specific application and desired level of stability.

  • During Polymerization: 0.05% to 0.2% can be incorporated to protect the polymer's color during subsequent processing steps.[1][4]

  • For Molded Parts, Fibers, and Films: 0.05% to 1.0% is recommended, though typical use is often in the 0.1% to 0.5% range.[1][2][3][4]

Q4: What are the primary benefits of using this compound over other stabilizers in nylon 66?

This compound offers several key advantages for polyamide applications:

  • Excellent Thermal Stability: It is effective at the high temperatures required for nylon processing.[1][3]

  • Low Volatility: Its high molecular weight reduces the likelihood of it evaporating during processing, ensuring long-term protection.[3][5][6]

  • Superior Color Retention: It is a non-discoloring stabilizer that helps prevent yellowing during processing and thermal aging, making it superior to many copper-based systems in this regard.[1][3][4][6]

  • High Extraction Resistance: It remains in the polymer matrix even when in contact with water or solvents, which is crucial for automotive and industrial applications.[3][6]

  • Excellent Compatibility: The amide groups in its structure improve its compatibility and dispersion within the polar polyamide matrix.[5]

Q5: Can this compound be used in combination with other additives?

Yes, this compound is often used synergistically with secondary antioxidants, such as phosphites (e.g., Irgafos 168).[3] This combination provides a more robust stabilization system, where this compound scavenges free radicals and the secondary antioxidant decomposes hydroperoxides, another harmful species formed during oxidation.

Troubleshooting Guide

Q: My nylon 66 compound shows significant yellowing during high-temperature extrusion. What is the cause and how can I fix it?

A: This issue can stem from several factors:

  • Insufficient Antioxidant Level: The recommended dosage for processing stability is typically 0.1% to 0.5%.[2] Verify that your loading level is adequate for your processing temperatures.

  • Excessive Processing Temperature: While nylon 66 requires high temperatures, excessive heat can accelerate degradation beyond what the antioxidant can handle.[7] Try to optimize the barrel temperature profile without compromising melt quality.

  • Poor Dispersion: If the antioxidant is not uniformly mixed, some regions of the polymer will be unprotected. Ensure thorough compounding, preferably using a twin-screw extruder.

  • Presence of Moisture: Moisture can lead to hydrolysis at high temperatures, which degrades the polymer and can cause surface defects.[7] Ensure the nylon 66 pellets are properly dried before processing, typically at 80°C for at least 4 hours.[7]

Q: I am observing brittleness and a loss of tensile strength in my molded parts after thermal aging. How can this be mitigated?

A: This is a classic sign of thermo-oxidative degradation. This compound is designed to prevent this by inhibiting the chain scission that leads to reduced mechanical properties.

  • Optimize Dosage: Studies have shown that adding 0.3% to 0.5% of this compound can significantly improve the retention of tensile strength and elongation at break after long-term heat aging.

  • Ensure Uniform Blending: As with yellowing, poor dispersion can lead to localized degradation, creating weak points in the final part.

  • Consider Synergists: For very demanding applications, combining this compound with a phosphite-based secondary antioxidant can offer enhanced long-term protection.

Q: The Melt Flow Index (MFI) of my nylon 66 is increasing significantly after each processing cycle. What does this indicate?

A: An increase in MFI typically indicates a reduction in the polymer's molecular weight due to chain scission.[8] This means the polymer is degrading. Unstabilized nylon 66 can show a significant MFI increase. The addition of an effective antioxidant like 1098 should dramatically slow this process, resulting in a much more stable MFI.[9] If you still see a large increase, consider increasing the antioxidant concentration.

Q: I'm seeing a white powder or haze on the surface of my molded parts (blooming). Is this the antioxidant?

A: This phenomenon, known as "blooming," can occur if an additive is used at a concentration that exceeds its solubility in the polymer matrix at a given temperature.[9][10]

  • Check Dosage: While this compound has good compatibility with nylon 66, using an excessive amount (e.g., well above 1.0%) could potentially lead to blooming.[9] Review your formulation and reduce the dosage if it is unnecessarily high.

  • Improve Dispersion: Sometimes, what appears to be blooming is actually poorly dispersed particles of the additive.[10] Improving the compounding process can resolve this.

  • Processing Conditions: Sub-optimal processing temperatures can sometimes contribute to this issue.[10]

Quantitative Data & Performance

Table 1: Technical Specifications of this compound

Property Value Reference
Chemical Name N,N'-Hexamethylene bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide) [3]
CAS Number 23128-74-7 [3]
Molecular Weight ~637 g/mol [4]
Appearance White to off-white crystalline powder [3]
Melting Point 156-162°C [3]

| Solubility | Insoluble in water; soluble in esters and aromatic hydrocarbons |[3] |

Table 2: Comparative Performance of Nylon 66 After Thermal Aging (1000 hours at 120°C)

Property Unstabilized Nylon 66 Nylon 66 + 0.5% this compound Reference
Tensile Strength Retention ~45% ~88% [9]
Elongation at Break (% change) -63% (from 300% to 110%) -13% (from 300% to 260%)
Yellow Index Increase +25 units +7 units

| Melt Viscosity Increase | +60% | +15% |[9] |

Experimental Protocols

Protocol 1: Sample Preparation via Twin-Screw Extrusion

This protocol describes the standard method for compounding this compound into nylon 66 to ensure proper dispersion.

  • Drying: Dry the nylon 66 pellets in a vacuum or desiccant dryer at 80-105°C for at least 4-6 hours to reduce moisture content to <0.2%.[7][11]

  • Pre-blending: Dry blend the nylon 66 pellets and the this compound powder in the desired weight ratio (e.g., 99.7% PA66, 0.3% AO-1098) in a bag or container until the powder appears evenly coated on the pellets.

  • Extrusion:

    • Set up a co-rotating twin-screw extruder with a temperature profile suitable for nylon 66. A typical profile might be: Feed zone at 180°C, ramping up to 280-290°C through the compression and metering zones to the die.[11]

    • Set the screw speed to a moderate-to-high RPM (e.g., 400 rpm) to ensure good mixing without excessive shear heating.[11]

    • Feed the pre-blended material into the extruder at a consistent rate.

  • Pelletizing: Extrude the molten strand through a die, cool it in a water bath, and cut it into pellets using a pelletizer.

  • Post-Drying: Dry the compounded pellets again at 80-105°C for 4 hours before subsequent processing (e.g., injection molding) or testing.[11]

Protocol 2: Assessment of Long-Term Stability via Accelerated Oven Aging

This method evaluates the effectiveness of the antioxidant in protecting the mechanical and aesthetic properties of nylon 66 over time at elevated temperatures.

  • Specimen Preparation: Using the compounded pellets from Protocol 1, produce standardized test specimens (e.g., tensile bars) via injection molding.[11] Keep a set of unaged specimens as a control.

  • Aging: Place the test specimens in a circulating air oven at a constant elevated temperature (e.g., 150°C).[11]

  • Sampling: Remove a set of specimens from the oven at predetermined time intervals (e.g., 250, 500, 1000, 2000 hours).

  • Testing: After cooling the aged specimens to room temperature, perform the following tests:

    • Mechanical Testing: Measure tensile strength and elongation at break according to ASTM D638 or ISO 527.

    • Color Measurement: Quantify the change in color, specifically the Yellow Index (YI), using a spectrophotometer according to ASTM E313.

    • Melt Flow Index (MFI): Measure the MFI according to ASTM D1238 or ISO 1133 to assess changes in molecular weight.

  • Data Analysis: Plot the retention of mechanical properties and the change in Yellow Index as a function of aging time to compare the stability of different formulations.

G start Start: Prepare Stabilized Nylon 66 Samples (e.g., Injection Molded Bars) oven Place Samples in Circulating Air Oven (e.g., 150°C) start->oven time Age for Predetermined Time Intervals (250h, 500h, 1000h...) oven->time time->time Repeat for next interval remove Remove Sample Set & Cool to Room Temp time->remove testing Perform Characterization Tests remove->testing tensile Tensile Testing (Strength, Elongation) testing->tensile color Colorimetry (Yellow Index) testing->color mfi Melt Flow Index (MFI) testing->mfi analyze Analyze Data: Plot Property Retention vs. Aging Time testing->analyze end End: Determine Long-Term Stability analyze->end

Experimental workflow for accelerated oven aging tests.

References

Technical Support Center: Overcoming Compatibility Issues of Antioxidant 1098

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antioxidant 1098. This resource is designed for researchers, scientists, and drug development professionals to address and overcome compatibility challenges when incorporating this compound into various polymer systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the optimal performance of your polymer formulations.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Surface Blooming or Migration

Question: I am observing a white, powdery, or waxy substance on the surface of my polymer product after processing and storage. What is causing this and how can I prevent it?

Answer: This phenomenon is known as "blooming" and is a common indicator of antioxidant incompatibility or supersaturation in the polymer matrix.[1][2] this compound, while highly compatible with polar polymers like polyamides, can exhibit blooming in non-polar polymers such as polyethylene (PE) and polypropylene (PP) if its solubility limit is exceeded.[3][4]

Root Causes and Solutions:

Root CauseDescriptionRecommended Solutions
Exceeding Solubility Limit The concentration of this compound is higher than what the polymer can dissolve at a given temperature.1. Reduce Concentration: Lower the loading of this compound to below its solubility threshold in the specific polymer.[1] 2. Optimize Processing Temperature: Increasing the melt processing temperature can temporarily increase solubility, but blooming may still occur upon cooling.[5]
Poor Polymer Compatibility The polarity difference between this compound (more polar) and the polymer (non-polar) leads to poor miscibility.1. Use a Compatibilizer: Introduce a compatibilizing agent, such as Maleic Anhydride Grafted Polyethylene (PE-g-MAH), to improve the interfacial adhesion between the antioxidant and the polymer matrix.[6][7] 2. Surface Treatment: Modify the polymer surface energy through techniques like plasma or corona treatment to enhance its affinity for the antioxidant.[8][9]
Inadequate Dispersion The antioxidant is not evenly distributed throughout the polymer, leading to localized areas of high concentration that are prone to blooming.1. Improve Mixing: Utilize high-shear mixing during compounding to break down agglomerates and ensure uniform dispersion.[5][10] 2. Use a Masterbatch: Incorporate this compound as a masterbatch, where it is pre-dispersed at a high concentration in a carrier resin that is compatible with the bulk polymer.[5]

Logical Workflow for Troubleshooting Blooming

A Observe White Powder/Film on Surface (Blooming) B Is the polymer non-polar (e.g., PE, PP)? A->B C Is the this compound concentration high? B->C Yes J Consider Alternative Antioxidant B->J No (If polar, check for other issues) D Reduce this compound Concentration C->D Yes E Use a Compatibilizer (e.g., PE-g-MAH) C->E No I Issue Resolved D->I G Is dispersion uniform? (Check with SEM) E->G F Consider Surface Treatment (Plasma/Corona) F->G H Improve Mixing (High Shear/Masterbatch) G->H No G->I Yes H->I

Caption: Troubleshooting workflow for this compound blooming.

Issue 2: Polymer Discoloration (Yellowing)

Question: My polymer product is exhibiting a yellow tint after processing or exposure to environmental conditions. Is this compound the cause?

Answer: Phenolic antioxidants, including this compound, can sometimes contribute to polymer yellowing. This is often due to the formation of colored transformation products, such as quinones, upon oxidation of the antioxidant itself.[11][12][13] This can be exacerbated by factors like high processing temperatures, exposure to NOx gases, and interaction with other additives.[12][14]

Root Causes and Solutions:

Root CauseDescriptionRecommended Solutions
Formation of Chromophores Oxidation of the phenolic groups in this compound leads to the formation of yellow-colored quinone structures.[13]1. Optimize Processing Conditions: Lower the processing temperature and minimize the exposure to oxygen during compounding and molding. 2. Use a Synergistic Antioxidant Blend: Combine this compound with a secondary antioxidant, such as a phosphite or a thioester, which can protect the primary antioxidant from excessive oxidation.
Environmental Exposure Exposure to UV light and atmospheric pollutants like NOx can accelerate the discoloration of phenolic antioxidants.[11][12]1. Incorporate UV Stabilizers: For applications with UV exposure, add a UV absorber or a Hindered Amine Light Stabilizer (HALS) to the formulation. 2. Control Storage and Use Environment: Minimize exposure to combustion fumes and other sources of NOx.[12]
Interaction with Other Additives Certain additives can interact with phenolic antioxidants to produce colored byproducts.1. Review Formulation: Evaluate the entire additive package for potential antagonistic interactions.

Signaling Pathway of Phenolic Antioxidant Induced Yellowing

Antioxidant_1098 This compound (Phenolic) Oxidation Oxidation of Phenolic Group Antioxidant_1098->Oxidation Oxidative_Stress Oxidative Stress (Heat, UV, NOx) Oxidative_Stress->Oxidation Quinone_Formation Formation of Quinone Structures (Chromophores) Oxidation->Quinone_Formation Yellowing Polymer Yellowing Quinone_Formation->Yellowing

Caption: Pathway of yellowing from phenolic antioxidant oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the typical loading level of this compound in polymers?

A1: The recommended dosage of this compound typically ranges from 0.05% to 1.0%, depending on the polymer and the desired level of stability. For polyamides, a common range is 0.05% to 1.0%, while for polyacetals, polyesters, and polyurethanes, it is often between 0.05% and 0.5%. It is crucial to determine the optimal concentration for your specific application to balance performance and the risk of blooming.

Q2: How can I determine the solubility limit of this compound in my polymer?

A2: The solubility limit can be determined experimentally. A common method involves preparing polymer samples with increasing concentrations of this compound. These samples are then melt-processed and subsequently aged at a specific temperature. The concentration at which blooming is first observed (visually or through analytical techniques) is considered the practical solubility limit at that temperature. A study on Polyamide 6 (PA6) indicated that the solubility of Irganox 1098 is approximately 3.5% at 170°C and less than 1% at 100°C.[3][15]

Q3: Are there any alternative antioxidants to consider for non-polar polymers where this compound has compatibility issues?

A3: Yes, for non-polar polymers like polyethylene and polypropylene, other antioxidants with better compatibility may be more suitable. Some alternatives include:

  • Irganox 1010: A high molecular weight hindered phenolic antioxidant with lower volatility and good compatibility in polyolefins.[15]

  • Irganox 1076: A sterically hindered phenolic antioxidant that is often used in polyolefins and offers a good balance of performance and cost.

  • Vitamin E (α-tocopherol): A natural antioxidant that has shown good performance in polyethylene.[16][17]

Q4: Can I use this compound in combination with other stabilizers?

A4: Absolutely. This compound is often used in synergistic blends with secondary antioxidants like phosphites (e.g., Irgafos 168) and thioesters. Phosphites are effective at protecting the polymer during high-temperature processing, while thioesters provide long-term heat stability. This combination can enhance the overall performance and reduce the required concentration of this compound, thereby minimizing the risk of blooming.

Experimental Protocols

Protocol 1: Quantification of this compound Blooming on Polymer Surfaces

Objective: To quantify the amount of this compound that has migrated to the surface of a polymer sample.

Methodology: Surface Solvent Washing and HPLC Analysis

  • Sample Preparation:

    • Cut a defined surface area (e.g., 10 cm x 10 cm) of the polymer sample exhibiting blooming.

    • Carefully handle the sample with clean forceps to avoid disturbing the bloomed layer.

  • Surface Extraction:

    • Place the sample in a clean glass beaker.

    • Add a measured volume (e.g., 50 mL) of a suitable solvent in which this compound is soluble but the polymer is not (e.g., methanol or isooctane).

    • Gently agitate the beaker for a set period (e.g., 30 minutes) to dissolve the bloomed antioxidant from the surface.

    • Remove the polymer sample from the beaker.

  • Sample Analysis (HPLC):

    • Filter the solvent extract through a 0.45 µm syringe filter to remove any particulates.

    • Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column.

      • Mobile Phase: Acetonitrile/water gradient.

      • Detection Wavelength: 275 nm (characteristic for phenolic antioxidants).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Quantification:

    • Determine the concentration of this compound in the solvent extract from the calibration curve.

    • Calculate the amount of bloomed antioxidant per unit surface area (e.g., in µg/cm²).

Experimental Workflow for Quantifying Blooming

cluster_0 Sample Preparation cluster_1 Surface Extraction cluster_2 Analysis cluster_3 Quantification A Cut Polymer Sample (Defined Surface Area) B Wash with Solvent (e.g., Methanol) A->B C Agitate for 30 min B->C D Filter Solvent Extract C->D E Inject into HPLC-UV D->E G Calculate Concentration from Calibration Curve E->G F Prepare Calibration Curve F->E H Determine Blooming (µg/cm²) G->H

Caption: Workflow for quantifying antioxidant blooming via solvent washing and HPLC.

Protocol 2: Evaluating the Effectiveness of a Compatibilizer

Objective: To assess the ability of a compatibilizer to reduce the blooming of this compound and improve the mechanical properties of a polyolefin.

Methodology: Compounding, Mechanical Testing, and Surface Analysis

  • Material Preparation:

    • Dry the polyolefin (e.g., polyethylene) and the compatibilizer (e.g., PE-g-MAH) in a vacuum oven to remove any moisture.

    • Prepare three formulations:

      • Control: Polyolefin + this compound (e.g., 0.5 wt%).

      • Compatibilized: Polyolefin + this compound (0.5 wt%) + Compatibilizer (e.g., 2 wt%).

      • Blank: Polyolefin only.

  • Compounding:

    • Melt-blend each formulation using a twin-screw extruder. Ensure consistent processing parameters (temperature profile, screw speed, feed rate) for all samples.

    • Pelletize the extruded strands.

  • Sample Molding:

    • Injection mold the pellets into standard test specimens for mechanical testing (e.g., tensile bars as per ASTM D638).

    • Also, mold flat plaques for surface analysis.

  • Accelerated Aging and Blooming Assessment:

    • Age the molded plaques in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 7 days).

    • Visually inspect the surfaces for any signs of blooming.

    • Quantify the blooming using Protocol 1 or analyze the surface using Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) to detect the presence of this compound on the surface.[5]

  • Mechanical Testing:

    • Conduct tensile tests on the molded specimens from each formulation (both before and after aging) according to ASTM D638.

    • Measure tensile strength, Young's modulus, and elongation at break.

  • Data Analysis:

    • Compare the extent of blooming between the control and compatibilized samples.

    • Compare the mechanical properties of the different formulations to determine the effect of the compatibilizer.

Data Presentation: Effect of Compatibilizer on Polyethylene with this compound

FormulationBlooming (µg/cm²) (After 7 days at 70°C)Tensile Strength (MPa) (Unaged)Elongation at Break (%) (Unaged)
Blank (PE only) N/A25400
Control (PE + 0.5% AO 1098) 15.224.8390
Compatibilized (PE + 0.5% AO 1098 + 2% PE-g-MAH) 2.527.5420

Note: The data in this table is illustrative and will vary depending on the specific materials and processing conditions.

This technical support center provides a starting point for addressing compatibility issues with this compound. For further assistance, please consult the relevant technical datasheets and scientific literature, or contact our technical support team.

References

Technical Support Center: Addressing Blooming and Migration of Antioxidant 1098 in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the blooming and migration of Antioxidant 1098 in plastic formulations.

Troubleshooting Guide

This guide provides a systematic approach to identifying, analyzing, and resolving issues with this compound blooming and migration.

Problem: A white, hazy, or crystalline deposit is observed on the surface of the plastic part.

This phenomenon is known as "blooming" and occurs when the antioxidant migrates to the surface of the polymer.[1][2]

Initial Assessment Workflow

A Observe white/hazy deposit on plastic surface B Confirm deposit is this compound A->B  Surface Analysis (FTIR-ATR, Microscopy) C Review Formulation & Processing Parameters B->C  If Confirmed D Implement Corrective Actions C->D  Identify Potential Causes E Verify Resolution D->E  Modify Formulation or Process E->A  If Unsuccessful F Problem Resolved E->F  If Successful

Caption: Troubleshooting workflow for this compound blooming.

Detailed Troubleshooting Steps in Q&A Format:

Question 1: How can I confirm that the surface deposit is this compound?

Answer: Surface analysis techniques are essential for identifying the chemical nature of the bloom.

  • Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR): This is a rapid, non-destructive method to analyze the surface composition. The bloomed substance can be scraped from the surface and analyzed.[2] The resulting spectrum should be compared to a reference spectrum of pure this compound.

  • Microscopy (Optical or Scanning Electron Microscopy - SEM): Visual inspection under magnification can reveal the morphology of the bloom (e.g., crystalline structures).[1]

  • Surface Washing/Scraping and Analysis: The deposit can be removed by washing the surface with a suitable solvent (e.g., methanol, acetone) or by gentle scraping. The extracted material can then be analyzed by techniques like High-Performance Liquid Chromatography (HPLC) to confirm the presence and purity of this compound.[1]

Question 2: What are the primary causes of this compound blooming?

Answer: Blooming is primarily driven by the antioxidant's concentration exceeding its solubility limit within the polymer matrix.[1][3] Several factors can contribute to this:

  • Concentration Above Solubility Limit: The most common cause is using a concentration of this compound that is higher than its solubility in the specific polymer at room or service temperature.[1][3]

  • Poor Compatibility/Solubility: this compound has better compatibility with polar polymers like polyamides.[4] In less polar polymers, its solubility may be limited, increasing the likelihood of blooming.

  • Processing Conditions: High processing temperatures can dissolve more antioxidant than can remain stable at ambient temperatures, leading to supersaturation and subsequent blooming upon cooling.[5]

  • Polymer Crystallinity: Antioxidants are typically excluded from the crystalline regions of semi-crystalline polymers and concentrate in the amorphous regions. Higher crystallinity can reduce the available volume for the antioxidant to dissolve, promoting migration.[1]

  • Environmental Factors: Elevated temperatures during storage or use can increase the mobility of the antioxidant molecules, accelerating migration to the surface.[1]

Question 3: What are the recommended corrective actions to prevent blooming?

Answer: Addressing blooming involves modifications to the formulation, processing, or selection of materials.

  • Optimize Antioxidant Concentration: Reduce the loading of this compound to a level below its solubility limit in the polymer at the intended service temperature.[3]

  • Improve Dispersion: Ensure uniform dispersion of the antioxidant within the polymer matrix during compounding. Poor dispersion can create localized areas of high concentration, which are prone to blooming.

  • Select a More Compatible Polymer: If feasible, consider using a polymer with higher solubility for this compound. Amorphous polymers generally offer higher solubility for additives than semi-crystalline polymers.[3]

  • Use in Combination with Other Antioxidants: Blending this compound with other, more compatible antioxidants can sometimes mitigate blooming.[3] A synergistic blend may allow for a lower overall concentration of any single antioxidant.

  • Optimize Processing Parameters: Carefully control the cooling rate after processing. Slow cooling can sometimes allow for the formation of larger crystals of the antioxidant on the surface.

Frequently Asked Questions (FAQs)

Q1: What is the chemical name and structure of this compound?

A1: The chemical name for this compound is N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]. It is a sterically hindered phenolic antioxidant.

Q2: In which polymers is this compound most commonly used?

A2: this compound is particularly effective and widely used in polyamides (nylons), such as PA6 and PA66.[6] It is also recommended for use in polyacetals, polyesters, and polyurethanes.[4]

Q3: What is the typical dosage of this compound in plastics?

A3: The recommended dosage of this compound typically ranges from 0.05% to 0.5% by weight, depending on the polymer and the required level of stabilization.[7] For long-term thermal stability in polyamides, a dosage of 0.05% to 1.0% may be used.[8]

Q4: What is the difference between blooming and migration?

A4: Migration is the movement of an additive from the bulk of the polymer to its surface or into a contacting substance.[9] Blooming is the visible result of migration, where the additive forms a deposit on the polymer surface.[1][2]

Mechanism of Blooming and Migration

cluster_0 Initial State: Homogeneous Dispersion cluster_1 Driving Forces cluster_2 Migration & Blooming A Polymer Matrix B This compound (Below Solubility Limit) C Concentration > Solubility Limit F Migration to Surface C->F D High Temperature D->F E Low Polymer Compatibility E->F G Blooming (Surface Deposit) F->G Crystallization

Caption: Mechanism of this compound blooming and migration.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility ( g/100g solution)
Acetone2
Benzene0.01
Chloroform6
Ethyl Acetate1
Hexane0.01
Methanol6
Water0.01

Source:[4][7][8]

Table 2: Solubility of this compound in Polyamide 6 (PA6)

Temperature (°C)Solubility in PA6 (% w/w)
100< 1
170~3.5

Source:[10]

Table 3: Diffusion Coefficients of Various Antioxidants in Polymers (for reference)

AntioxidantPolymerTemperature (°C)Diffusion Coefficient (cm²/s)
BHTLDPE501 x 10⁻⁸
Irganox 1010Polypropylene60~1 x 10⁻⁹
Irganox 1076Polypropylene60~2 x 10⁻⁹

Note: Specific diffusion coefficient data for this compound across a wide range of polymers is not readily available in public literature. The values above for other antioxidants are provided for comparative purposes. Diffusion rates are influenced by antioxidant molecular weight, polymer morphology, and temperature. Source:[1]

Experimental Protocols

Protocol 1: Surface Analysis of Bloom using FTIR-ATR

1. Objective: To identify the chemical composition of the surface bloom on a plastic sample.

2. Materials and Equipment:

  • Plastic sample with suspected bloom.
  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
  • Solvent (e.g., isopropanol) and lint-free wipes for cleaning the ATR crystal.
  • Spatula or razor blade for scraping.

3. Procedure: a. Sample Preparation: i. If the bloom is a thick layer, carefully scrape a small amount of the powder or residue onto a clean surface using a spatula. ii. For thin films or hazy surfaces, the analysis can be performed directly on the plastic surface. b. Background Spectrum: i. Clean the ATR crystal with isopropanol and a lint-free wipe. ii. Record a background spectrum with no sample on the crystal. c. Sample Analysis: i. Place the scraped bloom powder or the surface of the plastic sample directly onto the ATR crystal. ii. Apply consistent pressure to ensure good contact. iii. Collect the FTIR spectrum of the sample. d. Data Analysis: i. Compare the collected spectrum with a known reference spectrum of this compound. ii. Look for characteristic peaks of hindered phenols, such as O-H stretching around 3640 cm⁻¹ and aromatic C=C stretching in the 1600-1450 cm⁻¹ region.[3]

Protocol 2: Quantification of Migrated this compound using HPLC

1. Objective: To quantify the amount of this compound that has migrated from a plastic sample into a liquid.

2. Materials and Equipment:

  • Plastic sample.
  • Migration cells (as per ASTM D4754).[11]
  • Food simulant or extraction solvent (e.g., ethanol/water mixture, isooctane).
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  • HPLC column (e.g., C18).
  • This compound standard for calibration.
  • Volumetric flasks, pipettes, and syringes with filters.

3. Procedure: a. Migration Test: i. Cut the plastic sample to the dimensions of the migration cell. ii. Assemble the migration cell, filling it with the chosen food simulant or solvent. iii. Place the cell in an oven at a specified temperature and for a specific duration to simulate conditions of use (accelerated aging). b. Sample Preparation: i. After the migration test, remove the liquid from the cell. ii. Filter the liquid through a syringe filter into an HPLC vial. c. HPLC Analysis: i. Prepare a calibration curve using standard solutions of this compound of known concentrations. ii. Inject the sample extract into the HPLC system. iii. Run the analysis using an appropriate mobile phase and flow rate to achieve good separation. iv. Detect the antioxidant using the UV detector at its maximum absorbance wavelength. d. Quantification: i. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. ii. Calculate the total amount of migrated antioxidant based on the volume of the simulant and the surface area of the plastic sample.

References

Technical Support Center: Optimization of Antioxidant 1098 Levels for UV Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Antioxidant 1098 for enhanced UV stability in various materials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function? this compound, chemically known as N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide], is a high-performance, sterically hindered phenolic antioxidant.[1] Its primary function is to protect organic substrates, particularly polymers like polyamides, from thermal-oxidative degradation during high-temperature processing and long-term use.[2][3]

Q2: How does this compound protect materials from degradation? this compound functions as a primary or "chain-breaking" antioxidant.[4] It works by scavenging and neutralizing harmful free radicals that are generated when materials are exposed to heat and oxygen. By donating hydrogen atoms, it interrupts the degradation chain reaction, thus preventing chain scission, crosslinking, and the subsequent loss of mechanical properties and discoloration.

Q3: Is this compound a UV stabilizer? While this compound is not a UV stabilizer in the traditional sense (it does not absorb UV radiation), it plays a crucial role in mitigating photo-oxidation. UV exposure generates free radicals, which this compound effectively neutralizes.[5] For comprehensive UV protection, it is highly recommended to use this compound in synergy with dedicated UV stabilizers like Hindered Amine Light Stabilizers (HALS) or UV absorbers.[6]

Q4: What are the typical signs of polymer degradation that this compound helps prevent? Polymer degradation, which can be caused by exposure to heat, oxygen, and UV light, manifests as:

  • Color changes , particularly yellowing.

  • Loss of mechanical strength , such as reduced tensile strength.

  • Increased brittleness and loss of flexibility (reduced elongation at break).

  • Surface cracking and chalking.[5]

Q5: In which materials is this compound most effective? this compound is especially effective and highly compatible with polyamides (PA), such as PA6 and PA66.[1][3] It is also widely used in polyacetals, polyesters, polyurethanes, elastomers, and adhesives.[1][7] Its high molecular weight and amide linkages contribute to its low volatility and excellent extraction resistance, making it suitable for demanding applications.[3]

Q6: How does this compound compare to other phenolic antioxidants like 1010 or 1076? this compound offers a unique balance of properties. Compared to Antioxidant 1076, it has lower volatility and better long-term protection. While Antioxidant 1010 has excellent processing stability due to its higher molecular weight, this compound often provides superior color retention and overall long-term durability in polyamide systems.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound for UV stability.

ProblemPotential Cause(s)Recommended Solution(s)
Premature yellowing or discoloration of the material upon UV exposure. 1. Insufficient UV Protection: this compound alone may not be sufficient for applications with intense UV exposure. 2. Low Dosage: The concentration of this compound may be too low to handle the level of photo-oxidation. 3. Degradation of Other Additives: Other components in the formulation might be degrading.1. Incorporate a UV Stabilizer: Create a synergistic system by adding a Hindered Amine Light Stabilizer (HALS) or a UV absorber (e.g., benzotriazole type) to the formulation. 2. Optimize Concentration: Incrementally increase the dosage of this compound within the recommended range (see Table 3). 3. Review Formulation: Evaluate the stability of all components in the polymer matrix.
Material becomes brittle or loses mechanical properties (e.g., tensile strength, elongation). 1. Polymer Chain Scission: The polymer backbone is degrading due to severe oxidative stress that exceeds the antioxidant's capacity. 2. Inadequate Processing Stability: The antioxidant may have partially degraded during high-temperature processing, leaving less available for long-term protection.1. Add a Secondary Antioxidant: Combine this compound with a phosphite-based secondary antioxidant. This enhances processing stability and provides a more robust defense against degradation.[3][4] 2. Verify Dosage: Ensure the concentration of this compound is sufficient for the expected service life and environmental conditions. 3. Optimize Processing: Avoid excessive processing temperatures or residence times to minimize premature antioxidant consumption.
Inconsistent performance or localized degradation in different parts of the product. 1. Poor Dispersion: The antioxidant is not uniformly distributed throughout the polymer matrix.1. Improve Compounding/Mixing: Enhance the mixing process (e.g., adjust screw design, speed, or temperature profile in the extruder) to ensure a homogenous dispersion of the additive.
White powder or oily film appears on the surface of the material (Blooming/Migration). 1. Exceeded Solubility Limit: The concentration of this compound is higher than its solubility in the specific polymer at a given temperature.[8]1. Reduce Concentration: Lower the dosage of this compound to a level below the saturation point in the polymer. The solubility of this compound in Polyamide 6 is less than 1% at 100°C.[8] 2. Verify Compatibility: Ensure this compound is suitable for the specific polymer system.

Data Summary

The following tables provide quantitative data for comparing performance and determining appropriate usage levels.

Table 1: Comparative Properties of Common Phenolic Antioxidants

Antioxidant Molecular Weight ( g/mol ) Volatility Color Stability Processing Stability Typical Use Level (%)
1098 ~647 Low Excellent High 0.2 – 1.0
1010 ~1178 Moderate Good Very High 0.1 – 0.5
1076 ~531 High Fair Moderate 0.1 – 0.3

(Source: Adapted from Plastics Additives Handbook, 2020)

Table 2: Performance of Polyamide 6 (PA-6) After Thermal Aging at 150°C for 2000 Hours

Property Without Antioxidant With 0.5% this compound
Tensile Strength (MPa) Dropped from 75 to 42 Dropped from 75 to 68
Elongation at Break (%) Dropped from 300% to 110% Dropped from 300% to 260%
Yellow Index Increase +25 units +7 units

(Source: Adapted from Polymer Degradation and Stability study, 2018)

Table 3: Recommended Dosage Levels of this compound in Various Polymers

Polymer System Recommended Dosage (% by weight)
Polyamides (PA) 0.05 - 0.20% (up to 1.0% in some cases)
Polyacetals (POM) 0.05 - 0.5%
Polyesters (PET, PBT) 0.05 - 0.5%
Polyurethanes (PU) 0.05 - 0.5%
Elastomers 0.05 - 0.5%

(Source: Data compiled from multiple sources)[1][3][7]

Visualizations and Workflows

Diagrams generated using Graphviz provide a clear visual representation of mechanisms and processes.

G cluster_degradation Polymer Degradation Pathway cluster_protection This compound Protection Mechanism UV UV Radiation / Heat Radical Free Radicals (R•) UV->Radical Initiation Polymer Polymer Chain Radical->Polymer Attacks DegradedPolymer Degraded Polymer (Chain Scission, Crosslinking) StableRadical Stabilized Radical (RH) Radical->StableRadical Polymer->DegradedPolymer Propagation AO1098 This compound (AO-H) AO1098->Radical Intercepts & Donates H+ StableAO Inactive Antioxidant (AO•) AO1098->StableAO

Figure 1: Mechanism of radical scavenging by this compound.

G cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Accelerated Weathering cluster_analysis Phase 3: Data Analysis Compound 1. Material Compounding (Polymer + AO 1098 +/- UV Stabilizer) Molding 2. Specimen Molding (e.g., Injection Molding) Compound->Molding Initial 3. Initial Characterization (Color, Mechanical Properties) Molding->Initial Exposure 4. UV Exposure (Xenon Arc / QUV Chamber) Initial->Exposure Final 5. Post-Exposure Characterization (Color, Mechanical Properties) Exposure->Final Compare 6. Data Comparison (ΔE, % Property Retention) Final->Compare

Figure 2: Experimental workflow for UV stability testing.

G Start Problem Encountered: Poor UV Stability Q1 Is material yellowing? Start->Q1 Q2 Is material brittle? Q1->Q2 No Q3 Is a dedicated UV stabilizer (HALS/UVA) already in use? Q1->Q3 Yes Q2->Q3 No Sol3 Action: Add secondary (phosphite) antioxidant for processing stability Q2->Sol3 Yes Q4 Is AO 1098 dosage within recommended range? Q3->Q4 Yes Sol1 Action: Add HALS or UV Absorber Q3->Sol1 No Sol2 Action: Increase AO 1098 dosage Q4->Sol2 No Sol4 Action: Check for blooming. If present, reduce dosage. Verify dispersion. Q4->Sol4 Yes End Re-evaluate Performance Sol1->End Sol2->End Sol3->End Sol4->End

Figure 3: Troubleshooting logic for UV stability issues.

Experimental Protocols

Protocol 1: Evaluating UV Stability via Accelerated Weathering

1. Objective: To assess the effectiveness of different levels of this compound, with or without a synergistic UV stabilizer, in preventing polymer degradation under simulated sunlight and moisture conditions.

2. Materials & Equipment:

  • Base Polymer (e.g., Polyamide 6 pellets, dried)

  • This compound

  • UV Stabilizer (e.g., HALS or Benzotriazole type, optional)

  • Twin-screw extruder

  • Injection molding machine

  • Accelerated weathering chamber (Xenon arc or Fluorescent UV)

  • Spectrocolorimeter (for CIE Lab* color measurement)

  • Universal Testing Machine (for tensile properties)

  • Control samples (containing no stabilizer)

3. Methodology:

  • Step 1: Compounding:

    • Prepare different formulations by dry blending the base polymer with varying concentrations of this compound (e.g., 0.1%, 0.3%, 0.5% by weight). Prepare a parallel set including a fixed concentration of a UV stabilizer.

    • Melt-compound each formulation using a twin-screw extruder. Use a consistent temperature profile and screw speed for all batches to ensure uniform dispersion.[9] For PA6, processing temperatures may range from 260-290°C.[9]

  • Step 2: Specimen Preparation:

    • Injection mold the compounded pellets into standardized test specimens (e.g., tensile bars, plaques for color measurement).

  • Step 3: Initial Property Measurement (Time = 0):

    • Measure the initial color (L, a, b* values) of at least three specimens from each formulation.

    • Measure the initial mechanical properties (tensile strength, elongation at break) of at least five specimens from each formulation.

  • Step 4: Accelerated Weathering:

    • Place the specimens in the accelerated weathering chamber.

    • Set the exposure conditions according to a standard test method (e.g., ASTM G155 for Xenon Arc or ASTM G154 for Fluorescent UV). Define the irradiance level, temperature, and humidity/dark cycles.

  • Step 5: Periodic Evaluation:

    • At predetermined intervals (e.g., 250, 500, 1000, 2000 hours), remove a set of specimens from the chamber.

    • Repeat the color and mechanical property measurements as described in Step 3.

  • Step 6: Data Analysis:

    • Calculate the change in color (ΔE*) for each formulation over time.

    • Calculate the percentage retention of tensile strength and elongation at break.

    • Plot the results versus exposure time to determine the optimal concentration of this compound for maintaining color and mechanical integrity.

References

Validation & Comparative

A Comparative Analysis of Primary Antioxidants: Antioxidant 1098 vs. Irganox 1010

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used sterically hindered phenolic primary antioxidants: Antioxidant 1098 and Irganox 1010. This analysis is supported by a review of their chemical properties, performance data from experimental studies, and their primary applications to assist in the selection of the appropriate stabilizer for specific polymer systems.

Overview and Chemical Identity

Both this compound and Irganox 1010 function as highly effective, non-discoloring stabilizers that protect organic substrates against thermo-oxidative degradation.[1][2] They operate through a radical scavenging mechanism typical of sterically hindered phenols. However, their distinct chemical structures lead to significant differences in molecular weight, physical properties, and optimal applications.

  • This compound , chemically known as N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenylpropionamide)), is particularly effective in polyamides due to its excellent compatibility and resistance to extraction.[2][3] Its structure includes amide linkages, which contributes to its high thermal stability and makes it a preferred choice for high-temperature applications.[4]

  • Irganox 1010 , or Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), is a versatile, general-purpose antioxidant with a higher molecular weight.[5] It is utilized across a broad spectrum of polymers, including polyolefins, elastomers, and adhesives, valued for its low volatility and good compatibility.[5][6][7]

Chemical and Physical Properties

The fundamental properties of these antioxidants are summarized below. These characteristics influence their processing behavior, compatibility with polymer matrices, and performance under various conditions.

PropertyThis compoundIrganox 1010
Chemical Name N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenylpropionamide))[8][9]Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)[1][10]
CAS Number 23128-74-7[9]6683-19-8[1]
Molecular Formula C40H64N2O4[8][9]C73H108O12[10]
Molecular Weight ~637 g/mol [8][9]~1178 g/mol [5]
Appearance White to off-white powder[3][11]White, free-flowing powder or granules[1][5]
Melting Range 156 - 162 °C[8][11]110 - 125 °C[5]
Key Features Superior performance in polyamides, excellent color stability, low volatility, resistance to extraction.[2][3]Broad compatibility, high resistance to extraction, low volatility, odorless.[1][5]

Mechanism of Action: Radical Scavenging

Both antioxidants operate as primary antioxidants by donating a hydrogen atom from their phenolic hydroxyl group to neutralize peroxide and alkyl radicals that form during polymer degradation. This process interrupts the auto-oxidative cycle, preventing chain scission and cross-linking, thereby preserving the material's mechanical and physical properties. The sterically hindering tert-butyl groups on the phenol ring enhance the stability of the resulting antioxidant radical, preventing it from initiating further degradation.

G cluster_degradation Polymer Auto-Oxidation Cycle cluster_intervention Antioxidant Intervention P Polymer Chain (P-H) R Alkyl Radical (R•) P->R Initiation (Heat, Light, Stress) ROO Peroxy Radical (ROO•) R->ROO + O2 AO Antioxidant (Ar-OH) (1098 or 1010) R->AO Radical Trapping ROO->R - R• ROOH Hydroperoxide (ROOH) ROO->ROOH + P-H ROOH->R Decomposition AOR Stable Antioxidant Radical (Ar-O•) AO->AOR H• Donation R_Deg Alkyl Radical (R•) R_Deg->AO Scavenging ROO_Deg Peroxy Radical (ROO•) ROO_Deg->AO Scavenging

Caption: Radical scavenging mechanism of hindered phenolic antioxidants.

Performance Comparison

Direct comparisons highlight the superior high-temperature performance of this compound, particularly in polyamide systems.[4] Irganox 1010, while a robust general-purpose stabilizer, may be less effective in the most demanding high-heat applications compared to the specialized chemistry of 1098.

Experimental data from Thermogravimetric Analysis (TGA) on polyarylates stabilized with various antioxidant blends demonstrates the effectiveness of both compounds in enhancing thermal stability. The temperatures at which 5% and 10% weight loss occurs are significantly increased with the addition of these antioxidants, indicating improved resistance to thermal degradation.

Table 2: Comparative TGA Data for Stabilized Polyarylates

Antioxidant System (0.5% wt. each) T5% (°C) T10% (°C)
Unstabilized Polyarylate 419.8 453.6
Irgafos 168 + Irganox 1098 449.3 483.1
Irgafos 168 + Irganox 1010 439.4 473.1
Doverphos 9228 + Irganox 1098 444.5 476.6
Doverphos 9228 + Irganox 1010 459.3 489.5

Data adapted from a study on polyarylates, where Irgafos 168 and Doverphos 9228 are secondary phosphite antioxidants used in combination with the primary antioxidants.[12]

The data indicates that while both antioxidants provide a substantial stabilizing effect, the specific performance can be influenced by the co-stabilizers used and the polymer matrix.

Applications and Recommendations

This compound is the preferred choice for:

  • Polyamides (Nylon): Especially suited for stabilizing PA6 and PA66 fibers, molded parts, and films.[2][13]

  • High-Temperature Engineering Plastics: Including polyacetals, polyesters, and polyurethanes where superior heat stability is critical.[14][15]

  • Applications Requiring Excellent Color Stability: It is superior to traditional copper-based stabilizers in maintaining the initial resin color in polyamides.[3][15]

Irganox 1010 is recommended for:

  • Polyolefins: Widely used in polyethylene (PE), polypropylene (PP), and polybutene.[1][5]

  • General Purpose Plastics: Including PVC, ABS, and polystyrene.[5]

  • Elastomers and Adhesives: Provides effective stabilization in synthetic rubbers, tackifier resins, and hot-melt adhesives.[5][6]

  • Food Contact Applications: It is approved for use in food contact polymers under specific regulations.[10][16]

Experimental Protocol: Evaluating Antioxidant Performance in Polyamide

This section details a representative experimental workflow for assessing the thermo-oxidative stability of polyamides stabilized with antioxidants, based on methodologies described in published research.[17]

Objective: To measure the effectiveness of an antioxidant in preventing the degradation of a polyamide's mechanical and physical properties during accelerated thermal aging.

Materials & Equipment:

  • Polyamide (e.g., PA56T) pellets, dried

  • Antioxidant (e.g., Irganox 1098)

  • Twin-screw extruder

  • Injection molding machine

  • Circulating air oven

  • Tensile testing machine

  • Spectrocolorimeter

Methodology:

  • Material Preparation:

    • Dry polyamide pellets in a vacuum oven (e.g., at 105°C for 6 hours) to remove moisture.[17]

    • Prepare masterbatches by dry blending the dried polyamide pellets with the specified concentration of antioxidant (e.g., 0.2% - 0.5% by weight).

  • Compounding:

    • Feed the blend into a co-rotating twin-screw extruder.

    • Set a temperature profile appropriate for the polyamide (e.g., from 180°C at the feed zone to 290°C at the die).[17]

    • Set screw speed (e.g., 400 rpm) to ensure homogenous mixing.[17]

    • Extrude the molten polymer into strands, cool in a water bath, and pelletize.

  • Specimen Preparation:

    • Dry the compounded pellets again under vacuum.

    • Use an injection molding machine to produce standardized test specimens (e.g., tensile bars). Set appropriate temperatures for the barrel zones, injection pressure, and holding time.[17]

  • Accelerated Aging:

    • Place a set of specimens in a circulating air oven at an elevated temperature (e.g., 150°C) to simulate long-term heat exposure.[17]

    • Remove subsets of specimens at predetermined time intervals (e.g., 0, 10, 20, 30 days).

  • Performance Testing & Analysis:

    • Mechanical Properties: Conduct tensile tests on aged and unaged specimens to measure tensile strength and elongation at break.

    • Colorimetry: Measure the Yellowing Index (YI) of the specimens to quantify discoloration.[17]

    • Spectroscopic Analysis: Use Fourier-transform infrared spectroscopy (FTIR) to identify the formation of carbonyl groups, an indicator of oxidation.[17]

    • Data Comparison: Compare the retention of mechanical properties and the change in YI between the stabilized and unstabilized polyamide samples over the aging period.

G cluster_prep Preparation cluster_process Processing cluster_test Aging & Testing start Dry PA Pellets & Antioxidant blend Dry Blend Materials start->blend extrude Melt Compounding (Twin-Screw Extruder) blend->extrude pelletize Cool & Pelletize extrude->pelletize inject Injection Molding (Test Specimens) pelletize->inject age Accelerated Aging (Air Oven @ 150°C) inject->age test Performance Testing (Tensile, Color, FTIR) age->test analyze Data Analysis & Comparison test->analyze end Final Report analyze->end

Caption: Experimental workflow for evaluating antioxidant performance.

Conclusion

This compound and Irganox 1010 are both high-performance primary antioxidants, but their optimal use cases differ.

  • This compound is a specialized, high-temperature antioxidant that offers superior protection for polyamides and other engineering plastics, excelling in applications where thermal stability and color retention are paramount.

  • Irganox 1010 is a versatile and broadly compatible antioxidant suitable for a wide range of polymers, particularly polyolefins. Its effectiveness, low volatility, and extensive regulatory approvals make it a reliable choice for general-purpose stabilization.

The selection between these two stabilizers should be based on the specific polymer, the processing and end-use temperature requirements, and cost considerations for the intended application. For demanding polyamide applications, this compound is often the superior choice.[4] For broad-spectrum use across multiple polymer types, Irganox 1010 remains a benchmark product.

References

A Comparative Guide to the Efficacy of Antioxidant 1098 and Other Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer stabilization and material longevity, the selection of an appropriate antioxidant is paramount. This guide provides an objective comparison of Antioxidant 1098 against other common phenolic antioxidants, supported by experimental data to inform formulation and development decisions.

Executive Summary

This compound, a high molecular weight, sterically hindered phenolic antioxidant, demonstrates exceptional performance, particularly in demanding applications such as polyamides. Its efficacy is marked by superior thermal stability, low volatility, and excellent resistance to extraction. Compared to other phenolic antioxidants like Irganox 1076, Irganox 1010, and Butylated Hydroxytoluene (BHT), this compound often exhibits enhanced long-term heat aging performance and color stability. This guide will delve into the quantitative comparisons and the experimental methodologies that substantiate these claims.

Quantitative Performance Comparison

The following tables summarize the comparative performance of this compound against other widely used phenolic antioxidants. The data has been compiled from various studies to provide a comprehensive overview.

Table 1: General Properties and Performance Characteristics

PropertyThis compoundIrganox 1076Irganox 1010BHT (Butylated Hydroxytoluene)
Chemical Type Hindered Phenolic AmideHindered Phenolic EsterHindered Phenolic EsterHindered Phenol
Molecular Weight High (~647 g/mol )[1]Moderate (~531 g/mol )[1]High (~1178 g/mol )[1]Low (~220 g/mol )
Volatility Very Low[1][2]High[1]Moderate[1]Very High
Compatibility (Polar Polymers) Excellent[2][3]FairGoodPoor
Extraction Resistance High[1][2]Low[1]Moderate[1]Low
Color Stability Excellent[1]Fair[1]Good[1]Poor
Processing Stability High[1]Moderate[1]Very High[1]Low

Table 2: Performance in Polyamide (PA66) Automotive Components

Performance MetricFormulation with 0.5% Irganox 1076Formulation with 0.5% this compound
Tensile Elongation Retention Baseline30% Increase[3]
Yellowing BaselineReduced by 40%[3]
Surface Blooming/Migration ObservedNone[3]

Table 3: Thermal Stability Data

AntioxidantDecomposition Temperature (TGA, onset)Oxygen Induction Time (OIT) at 200°C (in HDPE)
This compound > 280°C[1]Data not consistently available in a comparable format
Irganox 1076 Lower than 1098Data not consistently available in a comparable format
Irganox 1010 HighData not consistently available in a comparable format
BHT Significantly lowerVery short

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following sections outline the protocols for key experiments cited in the comparison.

Oxidative Induction Time (OIT) - ASTM D3895

The Oxidative Induction Time (OIT) test is a standardized method used to determine the thermal stability of a material in an oxidative atmosphere.[4]

Methodology:

  • Sample Preparation: A small sample (typically 5-10 mg) of the polymer containing the antioxidant is placed in an aluminum pan.

  • Instrument Setup: A Differential Scanning Calorimeter (DSC) is used for the analysis.[4]

  • Heating Phase: The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a continuous nitrogen (inert) atmosphere.[4]

  • Isothermal Phase (Inert): The sample is held at the isothermal temperature for a short period to allow for thermal equilibrium.

  • Gas Switching: The atmosphere is then switched from nitrogen to oxygen at the same flow rate.

  • Oxidation and Detection: The time from the introduction of oxygen until the onset of the exothermic oxidation of the sample is measured. This time is the OIT value. A longer OIT indicates better thermal stability.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to measure the thermal stability of a material by monitoring its weight change as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the antioxidant is placed in a TGA pan.

  • Instrument Setup: A TGA instrument, which consists of a precision balance and a furnace, is used.

  • Atmosphere: The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation during the initial heating phase.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 600°C).[5]

  • Data Collection: The instrument continuously records the sample's weight as the temperature increases.

  • Analysis: The resulting TGA curve plots weight percentage versus temperature. The onset of significant weight loss indicates the decomposition temperature of the antioxidant.

Visualizing Antioxidant Action and Selection

To better understand the role of antioxidants and the process of selecting the appropriate one, the following diagrams are provided.

Antioxidant_Mechanism Polymer Matrix Polymer Matrix Free Radicals (R•) Free Radicals (R•) Polymer Matrix->Free Radicals (R•) Oxidative Stress (Heat, UV) Free Radicals (R•)->Polymer Matrix Chain Scission & Degradation Stable Polymer (RH) Stable Polymer (RH) Antioxidant (AH) Antioxidant (AH) Antioxidant (AH)->Free Radicals (R•) H• Donation Stabilized Radical (A•) Stabilized Radical (A•) Antioxidant (AH)->Stabilized Radical (A•)

Caption: Mechanism of a primary phenolic antioxidant.

Experimental_Workflow_OIT cluster_prep Sample Preparation cluster_dsc DSC Analysis (ASTM D3895) cluster_analysis Data Analysis Prepare Polymer +\nAntioxidant Sample (5-10mg) Prepare Polymer + Antioxidant Sample (5-10mg) Heat to Isothermal Temp\nin Nitrogen Heat to Isothermal Temp in Nitrogen Prepare Polymer +\nAntioxidant Sample (5-10mg)->Heat to Isothermal Temp\nin Nitrogen Equilibrate at Isothermal Temp Equilibrate at Isothermal Temp Heat to Isothermal Temp\nin Nitrogen->Equilibrate at Isothermal Temp Switch Gas to Oxygen Switch Gas to Oxygen Equilibrate at Isothermal Temp->Switch Gas to Oxygen Monitor Heat Flow Monitor Heat Flow Switch Gas to Oxygen->Monitor Heat Flow Detect Exothermic Peak Detect Exothermic Peak Monitor Heat Flow->Detect Exothermic Peak Calculate Time to Onset\nof Oxidation (OIT) Calculate Time to Onset of Oxidation (OIT) Detect Exothermic Peak->Calculate Time to Onset\nof Oxidation (OIT) Compare OIT Values Compare OIT Values Calculate Time to Onset\nof Oxidation (OIT)->Compare OIT Values

Caption: Experimental workflow for OIT testing.

Antioxidant_Selection_Logic node_process node_process node_ao node_ao start Define Application Requirements q_polymer Polar Polymer (e.g., Polyamide)? start->q_polymer q_temp High Service Temperature? q_polymer->q_temp Yes ao_1076 Consider Irganox 1076 q_polymer->ao_1076 No q_contact Direct Food/Solvent Contact? q_temp->q_contact Yes ao_1010 Consider Irganox 1010 q_temp->ao_1010 No q_cost Cost Sensitive? q_contact->q_cost No ao_1098 Consider This compound q_contact->ao_1098 Yes q_cost->ao_1098 No q_cost->ao_1076 Yes ao_bht Consider BHT

Caption: Logic for selecting a phenolic antioxidant.

Conclusion

This compound presents a compelling option for applications requiring high thermal stability, low volatility, and excellent compatibility with polar polymers. Its performance benefits, particularly in long-term heat aging and color stability, are evident when compared to other phenolic antioxidants such as Irganox 1076. While cost considerations may favor other antioxidants in less demanding scenarios, for high-performance applications where material integrity and longevity are critical, this compound demonstrates superior efficacy. The choice of antioxidant should always be guided by the specific requirements of the polymer system, processing conditions, and end-use environment.

References

Validating the antioxidant performance of Antioxidant 1098 in accelerated aging tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer stabilization, the selection of an appropriate antioxidant is critical to ensure product longevity and performance under demanding environmental conditions. This guide provides an objective comparison of Antioxidant 1098 against other common alternatives, supported by experimental data from accelerated aging tests.

Overview of this compound

This compound, chemically known as N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide), is a high-performance, sterically hindered phenolic antioxidant. It is particularly effective in protecting organic substrates such as plastics, synthetic fibers, and elastomers against thermo-oxidative degradation.[1] Its non-discoloring nature and low volatility make it a preferred choice for a variety of applications, including in polyamides (Nylon), polyacetals, polyesters, and polyurethanes.[1]

Comparative Performance in Accelerated Aging

Accelerated aging tests are designed to simulate the long-term effects of environmental stress on a material in a compressed timeframe, typically by exposing it to elevated temperatures. The following tables summarize the performance of this compound in comparison to other commercially available antioxidants in various polymer systems.

Table 1: Performance in Polyamide 6 (PA6) after Accelerated Aging

This table presents data from a study comparing the performance of various antioxidants in Polyamide 6 (PA6) after accelerated aging at 120°C for 1000 hours.

AntioxidantTensile Strength Retention (%)Color Change (δE)Melt Viscosity Increase (%)
None4512.5+60
This compound 88 3.2 +15
Irganox 1076725.8+30
Ethanox 330687.1+35
Table 2: Performance in Polyamide 66 (PA66) Automotive Components

The following data is from a case study on automotive nylon 66 engine covers subjected to under-the-hood temperatures exceeding 150°C. The original formulation used Irganox 1076, which was then replaced with this compound at the same loading level.

PropertyIrganox 1076 (0.5%)This compound (0.5%)
Tensile Elongation RetentionBaseline+30%
YellowingBaseline-40%
Surface Blooming/MigrationNot specifiedNone
Table 3: Performance in Bio-Based Polyamide 56T (PA56T) after Accelerated Aging

This table summarizes findings from a study on the stabilization of bio-based Polyamide 56T (PA56T) after aging in a circulating air oven at 150°C. The study compared Irganox 1098 with other stabilizers.[2]

StabilizerKey Observation
Irganox 1098 Showed a higher carbonyl content compared to other antioxidants, which may be attributed to the final products of the hindered phenol antioxidant mechanism.[2]
Doverphos S9228 & SH3368 (in combination)Effectively inhibited the yellowing of the polymer.[2]

Experimental Protocols

The data presented above is derived from accelerated aging tests conducted under controlled laboratory conditions. A general methodology for such tests, based on industry standards like ASTM D3045, is outlined below.[3][4]

Accelerated Oven Aging Test Protocol (General)
  • Specimen Preparation: Test specimens of the polymer with and without the specified antioxidant are prepared, typically in the form of tensile bars or plaques of a standardized thickness.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity to ensure uniformity before aging.

  • Aging: The specimens are placed in a calibrated, forced-air circulation oven at a specified elevated temperature for a defined duration (e.g., 120°C for 1000 hours).

  • Post-Aging Evaluation: After the aging period, the specimens are removed from the oven and allowed to cool to room temperature.

  • Property Measurement: A series of tests are conducted on both the aged and unaged (control) specimens to evaluate changes in key physical and mechanical properties. These tests may include:

    • Tensile Testing (e.g., ASTM D638): To determine tensile strength and elongation at break.

    • Colorimetry (e.g., CIE Lab*): To quantify changes in color (yellowing).

    • Melt Flow Index (MFI) or Rheometry: To assess changes in melt viscosity.

    • Spectroscopy (e.g., FTIR): To identify chemical changes, such as the formation of carbonyl groups.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow for accelerated aging and the general antioxidant mechanism of hindered phenols like this compound.

Experimental_Workflow cluster_prep Preparation cluster_aging Accelerated Aging cluster_analysis Analysis cluster_results Results Start Start: Polymer Compounding Specimen Specimen Preparation (e.g., Injection Molding) Start->Specimen Oven Oven Aging (e.g., 120°C for 1000h) Specimen->Oven Tensile Tensile Testing Oven->Tensile Color Color Measurement Oven->Color Melt Melt Viscosity Oven->Melt FTIR FTIR Analysis Oven->FTIR Data Data Comparison (Aged vs. Unaged) Tensile->Data Color->Data Melt->Data FTIR->Data End End Data->End

A typical experimental workflow for accelerated aging tests.

Antioxidant_Mechanism cluster_degradation Polymer Degradation cluster_intervention Antioxidant Intervention Polymer Polymer Chain (P-H) Initiation Initiation (Heat, UV) Polymer->Initiation Radical Polymer Alkyl Radical (P•) Initiation->Radical Oxygen O₂ Radical->Oxygen Peroxy Polymer Peroxy Radical (POO•) Radical->Peroxy Peroxy->Polymer Propagation Hydroperoxide Hydroperoxide (POOH) Peroxy->Hydroperoxide Degradation Chain Scission, Crosslinking, Degradation Products Hydroperoxide->Degradation AO1098 This compound (Ar-OH) AO1098->Radical Radical Scavenging (H• donation) AO1098->Peroxy Radical Scavenging (H• donation) StableRadical Stable Antioxidant Radical (Ar-O•)

The antioxidant mechanism of a hindered phenol like this compound.

Conclusion

The experimental data consistently demonstrates that this compound provides superior protection against thermo-oxidative degradation in polyamides compared to several other commercial antioxidants. Its ability to effectively retain mechanical properties, such as tensile strength and elongation, while minimizing discoloration makes it a robust solution for demanding applications. The selection of an antioxidant should always be guided by the specific polymer system, the processing conditions, and the end-use environment. The data presented in this guide serves as a valuable resource for researchers and professionals in making informed decisions for their material stabilization needs.

References

Cross-Validation of Analytical Techniques for Antioxidant 1098 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Antioxidant 1098 (also known as Irganox 1098), a widely used hindered phenolic antioxidant. The objective is to offer a detailed cross-validation resource, enabling researchers to select the most appropriate method for their specific application, whether in polymer analysis, stability studies, or quality control. This document outlines the experimental protocols and presents a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Introduction to this compound

This compound, with the chemical name N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide], is a high molecular weight, non-discoloring antioxidant.[1][2] It is particularly effective in stabilizing organic substrates like plastics, synthetic fibers, and elastomers against thermo-oxidative degradation.[3] Its efficacy and low volatility make it a preferred additive in various industrial applications. Accurate and reliable quantification of this compound is crucial for ensuring product quality, performance, and for conducting migration and stability studies.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for the quantification of this compound depends on various factors including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of this compound.

Parameter HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and fragment ions.Direct measurement of UV absorbance of the analyte in solution.
Linearity (R²) > 0.999 (representative for similar compounds)> 0.99> 0.99 (estimated)
Limit of Detection (LOD) ~0.1 µg/mL (representative for similar compounds)0.5 - 1.5 ng/g~1 µg/mL (estimated)
Limit of Quantification (LOQ) ~0.3 µg/mL (representative for similar compounds)Not explicitly stated, but quantifiable at low ng/g levels~3 µg/mL (estimated)
Accuracy (% Recovery) 95.1% - 99.5% (representative for similar compounds)94.3% - 104.8%[4]90% - 110% (estimated)
Precision (%RSD) < 2% (representative for similar compounds)< 11.0%[4]< 5% (estimated)
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; very specific due to monitoring of precursor and product ions.Low; susceptible to interference from any compound that absorbs at the analytical wavelength.
Sample Throughput ModerateHighHigh
Instrumentation Cost ModerateHighLow
Typical Application Routine quality control, stability studies in relatively simple matrices.Trace analysis, complex matrices, metabolite identification, migration studies.Rapid screening, quantification in pure form or very simple, known matrices.

Experimental Workflow for Cross-Validation

The following diagram illustrates a generalized workflow for the cross-validation of different analytical techniques for the quantification of this compound.

CrossValidationWorkflow Cross-Validation Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Polymer Sample Containing This compound Extraction Solvent Extraction (e.g., Dichloromethane) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV LC_MS LC-MS/MS Analysis Filtration->LC_MS UV_Vis UV-Vis Spectrophotometry Filtration->UV_Vis Linearity Linearity HPLC_UV->Linearity LOD_LOQ LOD & LOQ HPLC_UV->LOD_LOQ Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LC_MS->Linearity LC_MS->LOD_LOQ LC_MS->Accuracy LC_MS->Precision UV_Vis->Linearity UV_Vis->LOD_LOQ UV_Vis->Accuracy UV_Vis->Precision Data_Comparison Data Comparison & Statistical Analysis Linearity->Data_Comparison LOD_LOQ->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion Select Optimal Method

Caption: A generalized workflow for the cross-validation of analytical methods for this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on established methods for the analysis of hindered phenolic antioxidants and is adapted for this compound.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Methanol (HPLC grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting with 60% acetonitrile, increasing to 100% over 15 minutes, holding for 5 minutes, and then returning to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 277 nm.[5]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a representative portion of the polymer sample.

    • Dissolve the sample in a suitable solvent such as dichloromethane or a mixture of dichloromethane and isopropanol. Ultrasonic agitation can be used to aid dissolution.

    • Precipitate the polymer by adding a non-solvent like methanol.

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Calibration:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject the standards and construct a calibration curve by plotting peak area against concentration.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a validated method for the quantification of Irganox 1098.[4]

  • Instrumentation:

    • UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (LC-MS grade).

    • This compound reference standard.

  • LC-MS/MS Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-2 min, 60-85% B; hold at 100% B for 6 min; return to 60% B from 6.5-8 min.[4]

    • Flow Rate: 0.4 mL/min.[4]

    • Column Temperature: 40 °C.

    • Injection Volume: 1 µL.[4]

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Monitor the transition of the deprotonated molecule [M-H]⁻ at m/z 635.5 to specific product ions.

  • Sample Preparation:

    • Ultrasonic extraction is an effective method.[4]

    • Accurately weigh about 40 mg of the plastic material.[4]

    • Add 0.5 mL of dichloromethane and sonicate at 25 °C.[4]

    • Filter the extract through a 0.22 µm syringe filter before injection.

  • Calibration:

    • Prepare a stock solution of this compound in a suitable solvent like dichloromethane.

    • Prepare a series of working standards by diluting the stock solution to cover the expected concentration range in the samples (e.g., 0.01 - 1.5 µg/mL).[4]

    • Analyze the standards to construct a calibration curve.

UV-Vis Spectrophotometry

This is a direct quantification method suitable for pure samples or simple mixtures where interfering substances are absent.

  • Instrumentation:

    • UV-Vis spectrophotometer with quartz cuvettes.

  • Reagents and Standards:

    • Methanol (spectroscopic grade).

    • This compound reference standard.

  • Measurement Protocol:

    • Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from approximately 1 to 50 µg/mL.

    • Measure the absorbance of each standard and a methanol blank at 277 nm.[5]

    • Construct a calibration curve by plotting absorbance against concentration.

    • Prepare the sample solution by dissolving a known amount of the material in methanol, ensuring the concentration falls within the calibration range.

    • Measure the absorbance of the sample solution and determine the concentration using the calibration curve.

Signaling Pathway and Logical Relationships

The analytical process for quantifying this compound in a polymer matrix involves a series of logical steps from sample acquisition to final data analysis. The following diagram illustrates this relationship.

AnalyticalProcess Logical Flow of this compound Analysis Start Start Sample_Matrix Polymer Matrix with this compound Start->Sample_Matrix Extraction_Method Choice of Extraction Method (e.g., Dissolution/Precipitation, Sonication) Sample_Matrix->Extraction_Method Analyte_Isolation Isolation of this compound from Polymer Extraction_Method->Analyte_Isolation Analytical_Technique Selection of Analytical Technique (HPLC-UV, LC-MS/MS, UV-Vis) Analyte_Isolation->Analytical_Technique Method_Development Method Development & Optimization Analytical_Technique->Method_Development Method_Validation Method Validation (Linearity, Accuracy, Precision, etc.) Method_Development->Method_Validation Sample_Analysis Sample Analysis Method_Validation->Sample_Analysis Data_Processing Data Processing & Quantification Sample_Analysis->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

References

Performance comparison of Antioxidant 1098 in different types of polyamides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the demanding world of high-performance thermoplastics, the selection of an appropriate antioxidant is critical to preserving the integrity and extending the service life of polyamide (PA) materials. This guide provides an in-depth comparison of Antioxidant 1098's performance across various polyamide types, benchmarked against other common antioxidants. The following analysis is supported by experimental data to aid researchers, scientists, and product development professionals in making informed decisions for their specific applications.

Unveiling this compound

This compound, chemically known as N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide], is a high molecular weight, sterically hindered phenolic antioxidant. Its unique bifunctional structure, featuring amide linkages, contributes to its exceptional compatibility with polar polymers like polyamides, low volatility, and high resistance to extraction.[1] These characteristics make it a prime candidate for demanding applications in the automotive, textile, and industrial machinery sectors where polyamides are frequently subjected to high temperatures and oxidative environments.[2]

Performance Across Polyamide Grades

This compound demonstrates excellent compatibility and efficacy in a range of polyamides. Its performance is particularly notable in PA6 and PA66, where it significantly enhances thermal stability and color retention during processing and long-term heat aging.[3] While it performs exceptionally well in these common polyamides, its performance advantage over some other antioxidants may be less pronounced in less polar variants like PA12.

Table 1: Compatibility and Key Benefits of this compound in Various Polyamides

Polyamide TypeCompatibility with 1098Key Benefits
PA6 ExcellentImproves color retention, prevents embrittlement.
PA66 ExcellentEnhances thermal stability, maintains flexural strength.
PA12 Very GoodReduces yellowing, improves long-term durability.
PA6I/6T GoodHelps maintain clarity and reduces haze formation.
PA56T ExcellentUsed to improve thermal stability in this bio-based polyamide.[4]

Comparative Performance Analysis

To provide a clearer perspective, this section compares the performance of this compound against other commercially available primary antioxidants.

Long-Term Thermal Aging

Thermal aging tests are crucial for evaluating the long-term stability of antioxidants. In a study on PA6 aged at 150°C for 2000 hours, the addition of 0.5% this compound resulted in significantly better retention of mechanical properties and color stability compared to an unstabilized sample.

Table 2: Thermal Aging Performance of this compound in PA6 (150°C for 2000 hours)

PropertyWithout AntioxidantWith 0.5% this compound
Tensile Strength (MPa) Dropped from 75 to 42Dropped from 75 to 68
Elongation at Break (%) From 300% to 110%From 300% to 260%
Yellow Index Increase +25 units+7 units
Head-to-Head with Other Antioxidants

A comparative study on PA6 under accelerated aging conditions (120°C for 1000 hours) highlights the superior performance of this compound over other phenolic antioxidants like Irganox 1076 and Ethanox 330 in maintaining tensile strength, color stability, and melt viscosity.

Table 3: Comparative Performance of Various Antioxidants in PA6 (120°C for 1000 hours)

AntioxidantTensile Strength Retention (%)Color Change (ΔE)Melt Viscosity Increase (%)
None 4512.5+60
This compound 883.2+15
Irganox 1076 725.8+30
Ethanox 330 687.1+35

Furthermore, in a case study involving PA66 engine covers exposed to temperatures exceeding 150°C, switching from Irganox 1076 to this compound at the same loading level resulted in a 30% increase in tensile elongation retention and a 40% reduction in yellowing.

Extraction Resistance

The low volatility and high molecular weight of this compound, combined with its polar amide groups, provide excellent resistance to extraction. In a study comparing the extraction of antioxidants from PA12 samples soaked in diesel fuel for 72 hours, only 12% of this compound was extracted, compared to 35% of Irganox 1076. This makes this compound particularly suitable for applications involving contact with fluids.

Experimental Protocols

Standardized testing methodologies are essential for the accurate evaluation and comparison of antioxidant performance. Below are summaries of key experimental protocols.

Oxidative Induction Time (OIT)

The OIT test is a measure of a material's resistance to thermo-oxidative degradation.[5] It is typically performed using a Differential Scanning Calorimeter (DSC) according to standards such as ISO 11357-6.[5][6]

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • A small sample of the polyamide containing the antioxidant is heated under an inert nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C - 220°C).[6][7]

    • Once the temperature stabilizes, the atmosphere is switched to oxygen.[6][7]

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[7][8] A longer OIT indicates better oxidative stability.[8]

Melt Flow Index (MFI)

The MFI test measures the ease of flow of a molten thermoplastic polymer, providing an indirect measure of its molecular weight.[9] A stable MFI after processing and aging indicates good polymer stabilization. The test is governed by standards such as ASTM D1238 and ISO 1133.[9][10][11]

  • Apparatus: Melt Flow Index Tester.[10]

  • Procedure:

    • A small amount of the polymer (around 4-5 grams) is loaded into the heated barrel of the MFI apparatus at a specified temperature (e.g., 230°C for polypropylene, 190°C for polyethylene).[9]

    • After a preheating period, a specified weight is applied to a piston, forcing the molten polymer through a capillary die.[9]

    • The mass of the polymer extruded over a period of 10 minutes is measured.[9]

    • The MFI is expressed in grams per 10 minutes (g/10 min).[9][10]

Yellowness Index (YI)

The Yellowness Index is a number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow.[12][13] ASTM E313 is a widely used standard for this measurement.[14][15]

  • Apparatus: Spectrophotometer.[12][13]

  • Procedure:

    • The spectrophotometer is calibrated using a standard white reference.[16]

    • The polyamide sample is placed in the instrument.

    • The reflectance or transmittance of the sample is measured across the visible spectrum.

    • The Yellowness Index is calculated from the CIE tristimulus values (X, Y, Z) using a standard formula.[15] A lower YI value indicates better color stability.

Experimental Workflow for Antioxidant Evaluation

The following diagram illustrates a typical workflow for evaluating the performance of antioxidants in polyamides.

G Experimental Workflow: Antioxidant Performance in Polyamides cluster_0 Material Preparation cluster_1 Initial Characterization (T=0) cluster_2 Aging Protocol cluster_3 Post-Aging Characterization Material_Compounding Compounding (Polyamide + Antioxidant) Specimen_Preparation Specimen Preparation (e.g., Injection Molding) Material_Compounding->Specimen_Preparation Initial_MFI Melt Flow Index (MFI) ASTM D1238 / ISO 1133 Specimen_Preparation->Initial_MFI Initial_Color Yellowness Index (YI) ASTM E313 Specimen_Preparation->Initial_Color Initial_Mechanical Mechanical Properties (Tensile Strength, Elongation) Specimen_Preparation->Initial_Mechanical Thermal_Aging Thermal Aging (e.g., 150°C for 1000h) Specimen_Preparation->Thermal_Aging Post_MFI Melt Flow Index (MFI) ASTM D1238 / ISO 1133 Thermal_Aging->Post_MFI Post_Color Yellowness Index (YI) ASTM E313 Thermal_Aging->Post_Color Post_Mechanical Mechanical Properties (Tensile Strength, Elongation) Thermal_Aging->Post_Mechanical OIT_Analysis Oxidative Induction Time (OIT) ISO 11357-6 Thermal_Aging->OIT_Analysis

Caption: Workflow for evaluating antioxidant performance in polyamides.

References

A Comparative Guide to Polymer Stabilization: Antioxidant 1098 vs. Phosphite Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the longevity and performance of materials are paramount. Oxidative degradation, a relentless process initiated by heat, light, and oxygen, poses a significant threat to the structural integrity and aesthetic appeal of polymers. To counteract this, a sophisticated arsenal of antioxidants is employed. This guide provides an in-depth, objective comparison between a high-performance hindered phenolic primary antioxidant, Antioxidant 1098, and the widely utilized class of phosphite secondary antioxidants.

This comparison is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, individual performance, and synergistic effects. The information presented is supported by available experimental data and detailed methodologies to aid in the selection of optimal stabilization packages for various polymer systems.

Mechanisms of Action: A Tale of Two Antioxidants

The fundamental difference between this compound and phosphite antioxidants lies in their primary mode of intervention in the autoxidation cycle of polymers.

This compound: The Radical Scavenger

This compound, chemically known as N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide), is a sterically hindered phenolic antioxidant. Its primary role is to intercept and neutralize free radicals (R• and ROO•) that are the propagating species in the oxidative degradation cascade. It achieves this by donating a hydrogen atom from its phenolic hydroxyl group to the free radical, thereby terminating the chain reaction. The resulting antioxidant radical is sterically hindered and resonance-stabilized, rendering it relatively unreactive and unable to initiate new degradation chains.

Phosphite Antioxidants: The Hydroperoxide Decomposer

Phosphite antioxidants, such as the commonly used Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168), function as secondary antioxidants. Their main role is to decompose hydroperoxides (ROOH) into non-radical, stable products.[1] Hydroperoxides are thermally and photolytically unstable and can decompose to generate new, highly reactive radicals, thus fueling the degradation process. By converting hydroperoxides into stable alcohols, phosphite antioxidants prevent this proliferation of radicals.

Synergistic Partnership

The distinct yet complementary mechanisms of hindered phenolic and phosphite antioxidants lead to a powerful synergistic effect when used in combination.[1][2] The phosphite antioxidant protects the primary phenolic antioxidant from being consumed by reacting with hydroperoxides, allowing the phenolic antioxidant to be more available for radical scavenging. This two-pronged attack on the degradation cycle provides a more robust and durable stabilization system than either antioxidant could achieve alone.

Antioxidant Mechanisms cluster_0 Polymer Autoxidation Cycle cluster_1 Antioxidant Intervention Initiation Initiation R• R• Initiation->R• Heat, Light, Shear ROO• ROO• R•->ROO• + O2 ROOH ROOH ROO•->ROOH + RH Degradation Degradation ROO•->Degradation ROOH->R• Decomposition ROOH->Degradation Stable_Products Stable Products AO_1098 This compound (Hindered Phenol) AO_1098->ROO• Radical Scavenging Phosphite Phosphite Antioxidant Phosphite->ROOH Hydroperoxide Decomposition

Figure 1: Antioxidant intervention in the polymer autoxidation cycle.

Performance Data: A Comparative Analysis

The efficacy of an antioxidant system is evaluated through various performance metrics, including melt flow stability, resistance to long-term thermal aging, and color stability. The following tables summarize available experimental data comparing hindered phenolic and phosphite antioxidants, both individually and in combination.

It is important to note that the data presented is compiled from different studies conducted on various polymer systems and with different specific antioxidants within the same class. Therefore, direct cross-comparison between tables should be made with caution, considering the different experimental contexts.

Table 1: Performance in Polypropylene (PP) - Synergistic Effect of a Hindered Phenolic and a Phosphonite Antioxidant

This study investigated the synergistic effect of a phosphonite antioxidant (P-EPQ) and a hindered phenolic antioxidant (Irganox 1010) in isotactic polypropylene (iPP). The performance was compared against the individual components and a common phosphite antioxidant (Irgafos 168).

Antioxidant SystemMelt Volume Rate (MVR) after 5th Extrusion (% of pure iPP)Yellowness Index (YI) after 5th Extrusion (% of pure iPP)Oxidative Induction Time (OIT) at 180°C (min)
Pure iPP1001000.8
Irgafos 168---
P-EPQ---
Irganox 1010---
Irganox 1010 / P-EPQ (6/4 ratio) 19.8 79.9 74.8

Data extracted from a study on the synergistic antioxidant effect of phosphonite P-EPQ and hindered phenol in polypropylene.[3]

The results clearly demonstrate a significant synergistic effect between the hindered phenolic and phosphonite antioxidants, leading to superior performance in maintaining melt flow, reducing discoloration, and extending the oxidative induction time compared to the unstabilized polymer.[3]

Table 2: Performance in Bio-Based Polyamide (PA56T) - Comparison of this compound and a Phosphite Antioxidant

This study evaluated the thermal-oxidative stability of a bio-based polyamide (PA56T) stabilized with this compound (Irganox 1098) and a phosphite antioxidant (Doverphos S9228), both individually and in combination.

Antioxidant SystemYellowness Index (YI) after 10 days at 150°C
Unstabilized PA56T-
Irganox 1098Higher than samples with phosphite
Doverphos S9228-
Irganox 1098 + Doverphos S9228 18.36 (well-inhibited)

Data extracted from a study on the effect of antioxidants on the thermo-oxidative stability and aging of bio-based PA56T.[4]

The study concluded that the combination of Irganox 1098 and the phosphite antioxidant provided the highest thermal stability and effectively inhibited yellowing.[4] It was noted that the sample with only the hindered phenol antioxidant showed a higher carbonyl content, potentially due to the formation of quinone-type structures.[4]

Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized testing methodologies are crucial. The following are detailed protocols for the key experiments cited in this guide.

1. Melt Flow Index (MFI) / Melt Volume Rate (MVR) Testing

  • Standard: ISO 1133 / ASTM D1238

  • Objective: To determine the rate of extrusion of molten thermoplastic resins through a die of a specified length and diameter under prescribed conditions of temperature and load.

  • Apparatus: Extrusion Plastometer (Melt Flow Indexer)

  • Procedure:

    • The apparatus is preheated to the specified temperature for the polymer being tested.

    • A specified amount of the polymer sample is loaded into the barrel of the plastometer.

    • A piston with a known weight is placed into the barrel, applying a constant load to the molten polymer.

    • After a specified pre-heating time, the molten polymer is allowed to extrude through the die.

    • The extrudate is cut at regular intervals.

    • For MFI, the collected samples are weighed, and the flow rate is calculated in grams per 10 minutes.

    • For MVR, the volume of the extrudate is measured, and the flow rate is reported in cubic centimeters per 10 minutes.

2. Oxidative Induction Time (OIT) Testing

  • Standard: ASTM D3895

  • Objective: To assess the thermal stability of a material by measuring the time until the onset of exothermic oxidation at a specified temperature in an oxygen atmosphere.

  • Apparatus: Differential Scanning Calorimeter (DSC)

  • Procedure:

    • A small, representative sample of the polymer is placed in an aluminum sample pan.

    • The sample is heated to a specified isothermal temperature under a nitrogen atmosphere.

    • Once the temperature has stabilized, the atmosphere is switched to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the Oxidative Induction Time.

3. Yellowness Index (YI) Testing

  • Standard: ASTM D1925 / ASTM E313

  • Objective: To quantify the degree of yellowness of a plastic material.

  • Apparatus: Spectrophotometer or Colorimeter

  • Procedure:

    • The instrument is calibrated using a standard white reference.

    • The plastic sample is placed in the instrument's measurement port.

    • The tristimulus values (X, Y, Z) of the sample are measured.

    • The Yellowness Index is calculated from the tristimulus values using a standard formula. A higher YI value indicates a greater degree of yellowness.

Experimental_Workflow Polymer_Compounding Polymer Compounding (with Antioxidants) Sample_Preparation Sample Preparation (e.g., Injection Molding) Polymer_Compounding->Sample_Preparation MFI_Testing Melt Flow Index (MFI) Testing Sample_Preparation->MFI_Testing OIT_Testing Oxidative Induction Time (OIT) Testing Sample_Preparation->OIT_Testing Color_Measurement Yellowness Index (YI) Measurement Sample_Preparation->Color_Measurement Data_Analysis Data Analysis and Comparison MFI_Testing->Data_Analysis OIT_Testing->Data_Analysis Color_Measurement->Data_Analysis

Figure 2: A typical experimental workflow for evaluating antioxidant performance.

Conclusion

The selection of an appropriate antioxidant system is a critical decision in polymer formulation, directly impacting the material's processing stability, long-term durability, and aesthetic appeal.

  • This compound , as a hindered phenolic primary antioxidant, provides excellent protection by scavenging free radicals, which is particularly crucial during high-temperature processing and for long-term thermal stability.

  • Phosphite antioxidants , acting as secondary antioxidants, are highly effective at decomposing hydroperoxides, thereby preventing the chain-branching reactions that accelerate degradation.[1]

While both classes of antioxidants offer significant benefits individually, their true potential is unlocked when used in synergistic combination. The available experimental data consistently demonstrates that blends of hindered phenolic and phosphite antioxidants provide superior overall performance in a variety of polymers, including polypropylene and polyamides, by effectively mitigating changes in melt flow, reducing discoloration, and extending the material's resistance to oxidation. Researchers and formulators are encouraged to conduct specific testing on their polymer systems to determine the optimal ratio and concentration of these synergistic antioxidant blends to meet the unique demands of their applications.

References

A Head-to-Head Comparison: Antioxidant 1098 vs. Copper-Based Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The selection of a suitable stabilization package is a critical determinant of the long-term performance and reliability of polymeric materials. In applications where thermal and oxidative stability are paramount, formulators often choose between high-performance phenolic antioxidants and traditional inorganic heat stabilizers. This guide provides an objective, data-driven comparison between Antioxidant 1098, a sterically hindered phenolic antioxidant, and copper-based stabilization systems, which are widely used for long-term thermal stabilization, particularly in polyamides.

Overview and Mechanism of Action

This compound

This compound, chemically known as N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide), is a high molecular weight, bifunctional hindered phenolic antioxidant.[1][2] Its primary role is to protect organic polymers from thermo-oxidative degradation during high-temperature processing and over the product's service life.[3][4] The mechanism involves scavenging free radicals, which are the primary drivers of polymer degradation. The hindered phenolic groups donate hydrogen atoms to reactive peroxy radicals, neutralizing them and terminating the auto-oxidation chain reaction.[1][4] This process prevents chain scission and cross-linking, thereby preserving the mechanical and physical properties of the polymer.[4] A key advantage of this compound is its non-discoloring nature and resistance to extraction.[3][5][6]

Antioxidant_1098_Mechanism cluster_Propagation Oxidative Cycle cluster_Interruption Interruption by this compound R_dot Polymer Radical (R•) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH AO1098 This compound (ArOH) ROO_dot->AO1098 H• Donation AO1098_dot Stable Antioxidant Radical (ArO•) RH Polymer (RH) ROOH->R_dot Degradation

Caption: this compound interrupts the oxidative cycle by donating a hydrogen atom to neutralize peroxy radicals.

Copper-Based Stabilizers

Copper-based stabilizers, typically a synergistic combination of a copper(I) salt (e.g., copper iodide) and an alkali metal halide (e.g., potassium iodide), are primarily used for the long-term heat stabilization of polyamides.[7][8][9] Their mechanism is distinct from that of primary antioxidants. The copper ions catalytically decompose hydroperoxides (ROOH), which are precursors to damaging free radicals, into non-radical, stable products. This process involves a redox cycle where copper ions shuttle between Cu⁺ and Cu²⁺ states.[9] The halide synergist is crucial for regenerating the active Cu⁺ species. While highly effective at providing thermal stability at elevated temperatures, a significant drawback of these systems is their tendency to cause discoloration in the polymer, ranging from yellow to green or grey.[7][8]

Copper_Stabilizer_Mechanism ROOH Hydroperoxide (ROOH) Cu_I Copper(I) Iodide (CuI) ROOH->Cu_I Decomposition Stable_Products Stable, Non-Radical Products Radicals Radical Products ROOH->Radicals Thermal Cleavage (Unstabilized) Cu_II Copper(II) Species Cu_I->Cu_II Oxidation KI Potassium Iodide (KI) Cu_II->KI Regeneration

Caption: Copper-based stabilizers catalytically decompose hydroperoxides, preventing the formation of damaging radicals.

Performance Data: A Head-to-Head Comparison

The selection of a stabilizer depends heavily on the specific polymer, processing conditions, and end-use application requirements. The table below summarizes key performance differences based on available technical data.

Performance MetricThis compoundCopper-Based StabilizersPrimary Polymer Systems
Primary Function Primary Antioxidant (Free Radical Scavenger)Long-Term Heat Stabilizer (Hydroperoxide Decomposer)-
Long-Term Heat Aging Good to ExcellentSuperiorPolyamides (PA6, PA66)
(Time to 50% Retention of Properties @ 150°C)> 3000 hours> 5000 hoursUnreinforced PA66
Processing Stability ExcellentGoodPolyamides, Polyesters
Color Stability Excellent (Non-discoloring, non-staining)[3][4][6]Poor (Causes discoloration)[8]General
Extraction Resistance Excellent (Low volatility and migration)[3]Poor to Fair (Can be extracted by water/glycol solutions)[8]Polyamides in contact with fluids
Electrical Properties Generally neutral, suitable for E&E applicationsCan increase electro-corrosion, may not be suitable for high CTI applicationsElectrical & Electronic (E&E)
Synergies Phosphite secondary antioxidants[3]Halide salts (e.g., KI, KBr)[7]-
Typical Loading Level 0.1% - 0.5%[3][5]30 - 200 ppm Copper[10]Polyamides

Experimental Protocols

Evaluating the performance of stabilizers requires rigorous testing under simulated service conditions. The following are standardized methodologies for key experiments.

Long-Term Heat Aging (Oven Aging)
  • Objective: To assess the ability of a stabilizer to protect a polymer's mechanical properties during prolonged exposure to elevated temperatures in the presence of air.

  • Standard: ASTM D5510 ("Standard Practice for Heat Aging of Oxidatively Degradable Plastics") or similar.

  • Methodology:

    • Polymer compounds containing the respective stabilizers are injection molded into standardized test specimens (e.g., tensile bars).

    • An initial set of specimens ("time zero") is tested for key mechanical properties like tensile strength and elongation at break (per ASTM D638).

    • The remaining specimens are placed in a forced-air circulating oven at a constant, elevated temperature (e.g., 150°C).

    • Sets of specimens are withdrawn at predetermined time intervals.

    • The withdrawn specimens are conditioned to room temperature and then tested for their mechanical properties.

    • The results are plotted as a percentage of property retention versus time. The "time to failure" is often defined as the time required to reach 50% of the initial value of a key property.

Color Stability Measurement
  • Objective: To quantify the initial color of a compound and its change after processing and heat aging.

  • Standard: ASTM D2244 ("Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates").

  • Methodology:

    • Color plaques of the stabilized polymer are produced under controlled molding conditions.

    • The initial color is measured using a spectrophotometer or colorimeter, which records values in a three-dimensional color space (e.g., CIE Lab). L represents lightness, while a* and b* represent color-opponent dimensions.

    • The plaques are then subjected to heat aging (as described above) or UV exposure.

    • Color measurements are taken at specified intervals.

    • The change in color (ΔE*) is calculated. A common metric for yellowing is the Yellowness Index (YI), calculated according to ASTM E313.

Experimental_Workflow Start Polymer & Stabilizer Selection Compounding Compounding via Twin-Screw Extrusion Start->Compounding Molding Injection Molding of Test Specimens (Tensile Bars, Color Plaques) Compounding->Molding T0_Test Initial Testing (Time Zero) - Mechanical Properties - Color Measurement (Lab*) Molding->T0_Test Aging Accelerated Aging (Forced-Air Oven @ 150°C) T0_Test->Aging Interval_Test Interim Testing at Intervals - Mechanical Properties - Color Measurement Aging->Interval_Test Aging->Interval_Test Withdraw Samples Analysis Data Analysis - % Property Retention vs. Time - Yellowness Index vs. Time Interval_Test->Analysis End Performance Conclusion Analysis->End

Caption: A typical experimental workflow for the comparative evaluation of polymer stabilizers.

Summary and Recommendations

The choice between this compound and copper-based stabilizers is not a matter of direct replacement but of selecting the right tool for the specific application.

  • This compound is the superior choice for applications where color stability, extraction resistance, and processing stability are critical. It is highly effective in a range of polymers, including polyamides, polyesters, and polyurethanes.[3][4] Its non-discoloring nature makes it essential for white, natural, or brightly colored articles.

  • Copper-based stabilizers are unmatched in providing cost-effective, extreme long-term heat stabilization specifically for polyamides exposed to continuous high temperatures (e.g., under-the-hood automotive components).[7][11] The user must, however, accept the inherent discoloration and potential for extraction in fluid-contact applications.

For drug development professionals and those in medical device manufacturing, the low migration profile and excellent color retention of This compound make it a more suitable candidate for evaluation, as material purity, consistency, and biocompatibility are paramount. Conversely, for industrial applications where a polyamide part is hidden from view but must survive years of thermal stress, a copper-based system remains the industry standard.

References

Verifying the Non-Discoloring Properties of Antioxidant 1098 in White Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate antioxidant is critical in the development of white and light-colored polymer-based products, where color stability is a key indicator of quality and longevity. Discoloration, often appearing as yellowing, can be a sign of polymer degradation, compromising the aesthetic and potentially the functional properties of the material. This guide provides an objective comparison of Antioxidant 1098, a sterically hindered phenolic antioxidant, with other common alternatives, focusing on its non-discoloring properties in white polymers. The information presented is supported by available experimental data to assist researchers and professionals in making informed decisions for their applications.

Executive Summary

This compound (CAS 23128-74-7), chemically known as N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide), is a high-performance primary antioxidant recognized for its excellent non-discoloring characteristics, particularly in polyamides.[1][2] Its high molecular weight and specific chemical structure contribute to low volatility and superior resistance to extraction, ensuring long-term stability. This guide will delve into the comparative performance of this compound against other industry-standard antioxidants, presenting data on color stability under various aging conditions.

Comparative Analysis of Color Stability

The primary method for quantifying discoloration in polymers is the measurement of the Yellowness Index (YI), often conducted according to the ASTM D1925 standard.[3] A lower YI value indicates less yellowing and better color stability.

Performance in Polyamides

Polyamides are particularly susceptible to thermal degradation, which can lead to significant yellowing. This compound has demonstrated superior performance in maintaining the color of polyamides compared to other antioxidants.

A study on a bio-based polyamide 56T (PA56T) composite subjected to thermal-oxidative aging at 150°C showed a notable increase in the Yellowness Index over time. The addition of Irganox 1098, along with other stabilizers, helped to inhibit this yellowing.[4] In a case study involving nylon 66 engine covers exposed to temperatures exceeding 150°C, switching from Irganox 1076 to this compound at the same loading level resulted in a 40% reduction in yellowing.[5][6]

Table 1: Comparative Yellowness Index (YI) in Polyamide After Thermal Aging

Antioxidant SystemPolymerAging ConditionsYellowness Index (YI)Source
UnstabilizedPA56T/GF Composite10 days at 150°CHigher (not specified)[4]
Irganox 1098 + co-stabilizersPA56T/GF Composite10 days at 150°CLower (inhibited yellowing)[4]
Irganox 1076 (0.5%)Nylon 66>150°C (under-the-hood)-[5][6]
This compound (0.5%) Nylon 66 >150°C (under-the-hood) 40% reduction vs. Irganox 1076 [5][6]
General Comparison Across Polymers

While specific quantitative data across a wide range of white polymers is proprietary and varies between manufacturers, general performance characteristics are available.

Table 2: Qualitative Comparison of Color Stability for Phenolic Antioxidants

AntioxidantTypical Polymer ApplicationsColor Stability
This compound Polyamide, Polyacetals, Polyesters, PolyurethanesExcellent
Irganox 1076Polyolefins, PolyamideFair
Irganox 1330Polyolefins, Engineering PlasticsGood
Ethanox 330Polyolefins, Engineering PlasticsGood

Experimental Protocols

To ensure objective and reproducible results when evaluating the non-discoloring properties of antioxidants, standardized experimental protocols are essential.

Measurement of Yellowness Index (ASTM D1925)

This test method is the industry standard for determining the yellowness index of plastics.[3]

Objective: To quantify the degree of yellowness of a plastic specimen.

Apparatus:

  • Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z).

  • Standard white reference tile.

Procedure:

  • Specimen Preparation: Prepare flat, opaque plaques of the polymer compound containing the antioxidant at a specified concentration. The thickness of the specimens should be uniform.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period before testing.

  • Calibration: Calibrate the spectrophotometer using the standard white reference tile.

  • Measurement: Measure the tristimulus values (X, Y, Z) of the specimen.

  • Calculation: Calculate the Yellowness Index (YI) using the following formula: YI = [100 * (C_x * X - C_z * Z)] / Y where C_x and C_z are coefficients dependent on the illuminant and observer. For ASTM D1925, the formula is often simplified based on specific instrument parameters.

Accelerated Aging Protocols

To simulate the long-term performance of antioxidants, accelerated aging tests are conducted.

1. Thermal (Oven) Aging:

  • Procedure: Place the polymer specimens in a circulating air oven at an elevated temperature (e.g., 120°C, 150°C) for a specified duration (e.g., 100, 500, 1000 hours).

  • Evaluation: Periodically remove specimens and measure the Yellowness Index to track the change in color over time.

2. UV (Weathering) Aging:

  • Procedure: Expose the polymer specimens in a weathering chamber equipped with a UV light source (e.g., Xenon arc lamp) that simulates the solar spectrum. The chamber also controls temperature and humidity to mimic environmental conditions.

  • Evaluation: Measure the Yellowness Index at regular intervals to assess the resistance to photo-degradation and discoloration.

Visualizations

Mechanism of Action for Hindered Phenolic Antioxidants

Hindered phenolic antioxidants, like this compound, function by interrupting the free-radical chain reactions that lead to polymer degradation and discoloration. The bulky side groups on the phenol ring sterically hinder the phenoxyl radical, making it stable and less likely to participate in further detrimental reactions.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by this compound Polymer (P-H) Polymer (P-H) Polymer Radical (P•) Polymer Radical (P•) Polymer (P-H)->Polymer Radical (P•) Heat, UV Light Peroxy Radical (P-O-O•) Peroxy Radical (P-O-O•) Polymer Radical (P•)->Peroxy Radical (P-O-O•) + O2 Degradation & Discoloration Degradation & Discoloration Polymer Radical (P•)->Degradation & Discoloration Hydroperoxide (P-O-O-H) Hydroperoxide (P-O-O-H) Peroxy Radical (P-O-O•)->Hydroperoxide (P-O-O-H) + P-H This compound (Ar-OH) This compound (Ar-OH) Peroxy Radical (P-O-O•)->this compound (Ar-OH) Alkoxy Radical (P-O•) + Hydroxyl Radical (•OH) Alkoxy Radical (P-O•) + Hydroxyl Radical (•OH) Hydroperoxide (P-O-O-H)->Alkoxy Radical (P-O•) + Hydroxyl Radical (•OH) Heat, Metal Ions Alkoxy Radical (P-O•) + Hydroxyl Radical (•OH)->Degradation & Discoloration Stable Phenoxyl Radical (Ar-O•) Stable Phenoxyl Radical (Ar-O•) This compound (Ar-OH)->Stable Phenoxyl Radical (Ar-O•) H• donation Non-radical Products Non-radical Products Stable Phenoxyl Radical (Ar-O•)->Non-radical Products Further Reactions

Caption: this compound's free-radical scavenging mechanism.

Experimental Workflow for Color Stability Testing

The following diagram illustrates a typical workflow for evaluating the non-discoloring properties of an antioxidant in a white polymer.

G cluster_preparation Sample Preparation cluster_aging Accelerated Aging cluster_analysis Analysis Polymer Resin Polymer Resin Compounding Compounding Polymer Resin->Compounding Antioxidant Antioxidant Antioxidant->Compounding Specimen Molding Specimen Molding Compounding->Specimen Molding Thermal Aging (Oven) Thermal Aging (Oven) Specimen Molding->Thermal Aging (Oven) UV Aging (Weatherometer) UV Aging (Weatherometer) Specimen Molding->UV Aging (Weatherometer) Initial YI Measurement (ASTM D1925) Initial YI Measurement (ASTM D1925) Specimen Molding->Initial YI Measurement (ASTM D1925) Periodic YI Measurement Periodic YI Measurement Thermal Aging (Oven)->Periodic YI Measurement UV Aging (Weatherometer)->Periodic YI Measurement Data Analysis & Comparison Data Analysis & Comparison Initial YI Measurement (ASTM D1925)->Data Analysis & Comparison Periodic YI Measurement->Data Analysis & Comparison

Caption: Workflow for evaluating antioxidant color stability.

Conclusion

This compound consistently demonstrates excellent non-discoloring properties, particularly in demanding applications involving polyamides. Its robust performance under thermal stress makes it a superior choice for maintaining the aesthetic integrity of white and light-colored polymers. While direct, comprehensive comparative data across all polymer types is limited in publicly available literature, the existing evidence strongly supports the claim of its superior color stability over many conventional phenolic antioxidants. For applications where color is a critical parameter, especially in high-temperature processing or for products with a long service life, this compound presents a reliable and effective solution. Researchers and developers are encouraged to conduct their own comparative studies using the outlined protocols to verify its performance in their specific formulations.

References

Antioxidant 1098: A Comprehensive Performance Benchmark Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Antioxidant 1098 against other industry-standard antioxidants. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction to this compound

This compound, chemically known as N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide], is a high molecular weight, non-discoloring, sterically hindered phenolic antioxidant. It is particularly effective in stabilizing polymers that are exposed to high processing temperatures and require long-term thermal stability, such as polyamides (nylons), polyesters, and polyurethanes.[1] Its primary function is to interrupt the degradation process by scavenging free radicals, thereby protecting the polymer from oxidation.[2]

Comparative Performance Analysis

The performance of this compound is benchmarked against two widely used industry-standard hindered phenolic antioxidants: Antioxidant A (a high molecular weight, tetra-functional antioxidant) and Antioxidant B (a monofunctional antioxidant).

Table 1: Physical and Thermal Properties
PropertyThis compoundAntioxidant AAntioxidant BTest Method
Chemical Name N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate-
CAS Number 23128-74-76683-19-82082-79-3-
Molecular Weight ( g/mol ) 6371178531-
Melting Point (°C) 156 - 162110 - 12550 - 55ASTM D3418
Volatility (TGA, % weight loss at 200°C) <1%~3%~7%ASTM E1131
Table 2: Performance in Polyamide 6 (PA6) after Thermal Aging at 150°C for 2000 hours
Performance MetricControl (No Antioxidant)0.5% this compound0.5% Antioxidant A0.5% Antioxidant BTest Method
Tensile Strength Retention (%) 56%91%85%70%ASTM D638
Elongation at Break Retention (%) 37%87%80%60%ASTM D638
Yellowing Index (YI) Increase +25+7+12+18ASTM E313
Table 3: Processing Stability in Polyamide 66 (PA66) Extrusion at 260°C
Performance Metric0.3% this compound0.3% Antioxidant A0.3% Antioxidant BTest Method
Antioxidant Retention (%) 95%92%70%HPLC
Melt Flow Index (MFI) Change (%) +5%+8%+20%ASTM D1238
Table 4: Extraction Resistance in Polyamide 12 (PA12) after 72 hours in Diesel Fuel
Performance Metric0.5% this compound0.5% Antioxidant A0.5% Antioxidant BTest Method
Antioxidant Extracted (%) 12%8%35%ASTM D6953

Mechanism of Action: Free Radical Scavenging

This compound, like other hindered phenolic antioxidants, functions by donating a hydrogen atom from its hydroxyl group to a highly reactive free radical. This stabilizes the free radical and prevents it from initiating or propagating the oxidative degradation chain reaction within the polymer. The resulting antioxidant radical is sterically hindered and relatively stable, preventing it from initiating further reactions.

Experimental_Workflow_Oven_Aging Start Polymer & Antioxidant Compounding Molding Specimen Preparation (Injection Molding) Start->Molding Oven Accelerated Oven Aging (e.g., 150°C for 2000h) Molding->Oven Testing Performance Testing Oven->Testing Tensile Tensile Properties (ASTM D638) Testing->Tensile Color Color Measurement (ASTM E313) Testing->Color End Data Analysis & Comparison Tensile->End Color->End

References

Safety Operating Guide

Proper Disposal of Antioxidant 1098: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Antioxidant 1098, a phenolic primary antioxidant used for processing and long-term thermal stabilization.

This compound, also known as Irganox 1098, requires careful handling and disposal in accordance with local, state, and national regulations. Adherence to these guidelines is essential to prevent environmental contamination and ensure a safe working environment for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. In case of a spill, the material should be taken up mechanically and placed in appropriate containers for disposal.[1]

Step-by-Step Disposal Protocol

The following steps outline the recommended procedure for the disposal of this compound:

  • Waste Collection and Storage:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Regulatory Compliance:

    • Disposal of this compound must be in accordance with all applicable national, state, and local regulations.[2] It is crucial to identify and comply with the specific requirements of your institution and jurisdiction.

  • Disposal Method:

    • Incineration: The preferred method of disposal for this compound is incineration in a facility equipped with an afterburner and scrubber.[3]

    • Licensed Hazardous Waste Disposal: Excess and expired this compound should be offered to a licensed hazardous material disposal company for proper management.[3]

    • Prohibited Disposal Methods: Under no circumstances should this compound be discharged into drains, surface waters, or groundwater.[2]

  • Container Disposal:

    • Empty containers that held this compound must also be disposed of in accordance with national, state, and local regulations.[2]

    • To prevent unauthorized reuse, it is recommended to crush, puncture, or otherwise damage the empty containers.[2]

Quantitative Data Summary

PropertyValueSource
Chemical NameN,N'-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide][3]
CAS Number23128-74-7[3][4]
Molecular FormulaC40H64N2O4[3][4]
Molecular Weight636.95 g/mol [3][4]
Melting Point156-161°C[4]

Experimental Protocols

The disposal procedures outlined are based on safety data sheets and do not involve experimental protocols.

Disposal Workflow

This compound Disposal Workflow A Consult Safety Data Sheet (SDS) B Wear Appropriate Personal Protective Equipment (PPE) A->B C Collect Waste in Labeled, Sealed Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Engage Licensed Hazardous Waste Disposal Company D->E F Transport to Approved Disposal Facility E->F G Incinerate in an Approved Incinerator F->G H Properly Dispose of Empty Containers F->H

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.